molecular formula C14H23BrClN3O2 B1226487 Bromopride hydrochloride CAS No. 52423-56-0

Bromopride hydrochloride

カタログ番号: B1226487
CAS番号: 52423-56-0
分子量: 380.71 g/mol
InChIキー: SGQFXUUDHWNAIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromopride hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H23BrClN3O2 and its molecular weight is 380.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQFXUUDHWNAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4093-36-1
Record name Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50966849
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52423-56-0
Record name Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52423-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromopride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052423560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7C7WX94Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bromopride Hydrochloride on D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopride hydrochloride is a substituted benzamide with well-established antiemetic and prokinetic properties. Its primary mechanism of action is the antagonism of dopamine D2 receptors, both centrally and peripherally. This guide provides a detailed technical overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of bromopride on D2 receptors. Due to the limited availability of specific quantitative data for bromopride, data for its close structural and functional analogue, metoclopramide, is included for comparative purposes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of dopaminergic drugs.

Introduction

Bromopride is a dopamine antagonist widely used for the treatment of nausea and vomiting, gastroesophageal reflux disease (GERD), and in preparation for certain gastrointestinal procedures.[1][2] Its therapeutic efficacy is primarily attributed to its ability to block dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem and in the gastrointestinal tract.[1] By antagonizing these receptors, bromopride modulates gastrointestinal motility and reduces the emetic signals.[1] This guide delves into the core of bromopride's mechanism of action at the D2 receptor, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the available quantitative data for bromopride and its structural analogue, metoclopramide, concerning their interaction with dopamine D2 receptors and other relevant receptors. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Bromopride Receptor Binding and Functional Data

ParameterReceptorValueSpecies/Assay ConditionsReference
IC50D2~ 2.1 µMNot specified[3][4]

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Metoclopramide Receptor Binding and Functional Data (for comparison)

ParameterReceptorValueSpecies/Assay ConditionsReference
IC50D2483 nMNot specifiedNot specified
IC505-HT3308 nMNot specifiedNot specified

Data for metoclopramide is provided to offer a comparative pharmacological profile due to its structural similarity to bromopride.

Signaling Pathways

Bromopride's antagonism of the D2 receptor interrupts the canonical Gαi/o-coupled signaling cascade. The following diagram illustrates this inhibitory action.

D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Bromopride Bromopride Bromopride->D2R Blocks G_protein Gαi/oβγ D2R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered excitability) PKA->Cellular_Response Phosphorylates

Caption: D2 Receptor Signaling Pathway and Bromopride's Antagonistic Action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of D2 receptor antagonists like bromopride.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of bromopride for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the D2 receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of [³H]-Spiperone (typically at or near its Kd value).

      • Increasing concentrations of bromopride (for the competition curve).

      • For total binding wells, add buffer instead of bromopride.

      • For non-specific binding wells, add a saturating concentration of haloperidol.

      • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the bromopride concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of bromopride.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare D2 Receptor Membranes D Incubate Membranes, Radioligand, and Bromopride A->D B Prepare Radioligand ([³H]-Spiperone) B->D C Prepare Bromopride Dilutions C->D E Rapid Filtration (Separates Bound/Free) D->E F Scintillation Counting (Measures Radioactivity) E->F G Plot Competition Curve (% Binding vs. [Bromopride]) F->G H Calculate IC50 G->H I Calculate Ki (Binding Affinity) H->I cAMP_Functional_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis A Seed D2R-expressing cells in 96-well plate B Pre-incubate with Bromopride A->B C Stimulate with Forskolin + D2 Agonist B->C D Lyse cells and measure intracellular cAMP C->D E Plot Dose-Response Curve (cAMP vs. [Bromopride]) D->E F Calculate IC50 (Functional Potency) E->F

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Bromopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Bromopride hydrochloride, a substituted benzamide with antiemetic and prokinetic properties. Detailed methodologies for its synthesis, purification, and analytical characterization are presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Bromopride is a dopamine D2 receptor antagonist that is structurally similar to metoclopramide.[1] It is primarily used as an antiemetic to treat nausea and vomiting.[2] Its prokinetic properties also aid in gastrointestinal motility.[2] this compound is the hydrochloride salt form of Bromopride, which enhances its solubility and suitability for pharmaceutical formulations. This guide outlines the chemical synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriate precursors and culminates in the formation of the final hydrochloride salt. A representative synthetic route is detailed below.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Amide Formation cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Salt Formation p_Anisic_acid p-Anisic acid Acetyl_p_anisic_acid 4-Acetylamino-2-methoxybenzoic acid p_Anisic_acid->Acetyl_p_anisic_acid Reaction Acetic_anhydride Acetic anhydride Bromo_intermediate 4-Acetylamino-5-bromo-2-methoxybenzoic acid Acetyl_p_anisic_acid->Bromo_intermediate Reaction Bromine Bromine Acyl_chloride 4-Acetylamino-5-bromo-2-methoxybenzoyl chloride Bromo_intermediate->Acyl_chloride Reaction Thionyl_chloride Thionyl chloride Bromopride_acetylated N-(2-(diethylamino)ethyl)-4-acetylamino-5-bromo-2-methoxybenzamide Acyl_chloride->Bromopride_acetylated Reaction N_N_diethylethylenediamine N,N-diethylethylenediamine Bromopride_base Bromopride (free base) Bromopride_acetylated->Bromopride_base Reaction HCl Hydrochloric acid Bromopride_HCl This compound Bromopride_base->Bromopride_HCl Reaction HCl_gas HCl gas in ethanol

Caption: Synthesis workflow for this compound.

Experimental Protocol

A plausible experimental protocol, adapted from related syntheses, is provided below.

Step 1: Synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid (Intermediate A)

A detailed procedure for the synthesis of the key intermediate, 4-amino-5-bromo-2-methoxybenzoic acid, is crucial. One approach involves the bromination of 4-amino-2-methoxybenzoic acid.

  • Materials: 4-amino-2-methoxybenzoic acid, bromine, acetic acid.

  • Procedure:

    • Dissolve 4-amino-2-methoxybenzoic acid in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid to the mixture at room temperature with constant stirring.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with water, and dry to yield 4-amino-5-bromo-2-methoxybenzoic acid.

Step 2: Synthesis of Bromopride

  • Materials: 4-amino-5-bromo-2-methoxybenzoic acid (Intermediate A), thionyl chloride, N,N-diethylethylenediamine, and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • Suspend Intermediate A in dry dichloromethane.

    • Add thionyl chloride dropwise at 0°C and then reflux the mixture for 2-3 hours to form the corresponding acid chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting acid chloride in dry dichloromethane and add it dropwise to a solution of N,N-diethylethylenediamine in dichloromethane at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude Bromopride free base.

    • Purify the crude product by column chromatography.

Step 3: Formation of this compound

  • Materials: Bromopride free base, hydrochloric acid (in a suitable solvent like ethanol or ether).

  • Procedure:

    • Dissolve the purified Bromopride free base in a minimal amount of ethanol.

    • Slowly add a solution of hydrochloric acid in ethanol with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₄H₂₂BrN₃O₂[3][4][5][6]
Molecular Weight 344.25 g/mol [3][4][6]
Appearance White Solid[7]
Melting Point 134-136 °C[8]
Solubility Soluble in DMSO (50 mg/mL)[9]
pKa Not explicitly found
LogP 2.8[3]
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Experimental Protocol: ¹H NMR spectra can be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) as the solvent.[10]

    • Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the protons of the diethylaminoethyl side chain, and the amino group proton. The chemical shifts and coupling patterns will be indicative of the molecular structure.

  • ¹³C NMR Spectroscopy:

    • Experimental Protocol: ¹³C NMR spectra can be obtained on a 100 MHz spectrometer using the same solvent as for ¹H NMR.[10]

    • Expected Signals: The spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the carbons of the diethylaminoethyl group.

3.2.2. Infrared (IR) Spectroscopy

  • Experimental Protocol: The IR spectrum can be recorded using the Potassium Bromide (KBr) disc method.[11] A small amount of the sample is mixed with dry KBr and pressed into a thin pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.[11]

  • Expected Absorption Bands:

    • N-H stretching vibrations of the primary amine and amide groups.

    • C-H stretching vibrations of the aromatic ring and aliphatic side chain.

    • C=O stretching vibration of the amide carbonyl group.

    • C-N stretching vibrations.

    • C-O stretching of the methoxy group.

    • C-Br stretching vibration.

3.2.3. Mass Spectrometry (MS)

  • Experimental Protocol: Mass spectral analysis can be performed using electrospray ionization (ESI) coupled with a tandem mass spectrometer (MS/MS). The sample is dissolved in a suitable solvent and introduced into the ion source.

  • Expected Fragmentation: The mass spectrum of Bromopride is expected to show a molecular ion peak [M+H]⁺ at m/z 344.2.[3] Common fragmentation patterns would involve the cleavage of the amide bond and the diethylaminoethyl side chain.

Mechanism of Action: Signaling Pathway

Bromopride primarily exerts its antiemetic and prokinetic effects through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[1][2]

D2_Receptor_Antagonism Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor AC Adenylyl Cyclase (Inhibited) D2_Receptor->AC AC_active Adenylyl Cyclase (Active) D2_Receptor->AC_active Blockade of inhibition cAMP cAMP (Decreased) AC->cAMP GI_Motility Decreased GI Motility & Emesis cAMP->GI_Motility Bromopride Bromopride Bromopride->D2_Receptor Antagonism cAMP_increased cAMP (Increased) AC_active->cAMP_increased GI_Motility_increased Increased GI Motility & Antiemetic Effect cAMP_increased->GI_Motility_increased

Caption: Dopamine D2 receptor antagonism by Bromopride.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The outlined synthetic pathway and analytical methodologies offer a robust framework for the preparation and verification of this important pharmaceutical compound. The provided data and protocols are intended to support further research and development in the field of medicinal chemistry and drug discovery.

References

Pharmacokinetics and Bioavailability of Bromopride Hydrochloride in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride hydrochloride is a substituted benzamide with prokinetic and antiemetic properties, structurally related to metoclopramide.[1] It is a dopamine D2 and serotonin 5-HT3 receptor antagonist used in the treatment of nausea, vomiting, and gastroesophageal reflux disease.[2] A thorough understanding of its pharmacokinetic profile and bioavailability in preclinical models is crucial for the design of non-clinical safety studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of bromopride, details the experimental methodologies used in its evaluation, and presents this information in a clear and accessible format for drug development professionals.

Data Presentation

In Vivo Pharmacokinetics

A comprehensive review of publicly available literature reveals a significant scarcity of quantitative in vivo pharmacokinetic data for bromopride in common preclinical species such as mice, rats, and monkeys. While a study in dogs has been reported, the full quantitative results are not readily accessible. The following table summarizes the available qualitative information.

Table 1: Summary of In Vivo Pharmacokinetic Studies of Bromopride in Preclinical Models

SpeciesRoute of AdministrationPharmacokinetic ModelKey FindingsCitation
DogIntravenous (IV)Open two-compartmentSerum elimination half-life was longer compared to oral administration.[3]
OralOpen one-compartmentRapidly transformed into a monodeethyl metabolite.[3]
MouseNot AvailableNot AvailableNo quantitative data available in the reviewed literature.-
RatNot AvailableNot AvailableNo quantitative data available in the reviewed literature.-
MonkeyNot AvailableNot AvailableNo quantitative data available in the reviewed literature.-
In Vitro Metabolism

An in vitro study investigating the biotransformation of bromopride in hepatocytes from various species provides valuable insight into its metabolic pathways.

Table 2: Summary of In Vitro Metabolism of Bromopride in Hepatocytes

SpeciesNumber of Metabolites IdentifiedKey FindingsCitation
Mouse20Extensive metabolism observed.[4]
Rat20Extensive metabolism observed.[4]
Rabbit20Extensive metabolism observed.[4]
Dog20Extensive metabolism observed.[4]
Monkey20Showed the most similar metabolic profile to humans.[4]
Human20Identification of a human-specific N-sulfate metabolite (M14).[4]

Experimental Protocols

In Vivo Pharmacokinetic Study in Dogs (Based on available information)

Objective: To determine the pharmacokinetic parameters of bromopride following a single intravenous and oral administration in dogs.[3]

Animal Model:

  • Species: Dog (specific strain not detailed in the abstract)

  • Health Status: Healthy

Drug Formulation and Administration:

  • Drug: this compound

  • Routes of Administration: Intravenous (IV) and Oral

  • Dosage: Not specified in the abstract.

  • Vehicle: Not specified in the abstract.

Blood Sampling:

  • Matrix: Serum

  • Sampling Time Points: Not specified in the abstract, but would typically involve frequent sampling in the initial hours post-dosing and less frequent sampling at later time points to capture the absorption, distribution, and elimination phases.

Bioanalytical Method:

  • While the specific method for this study is not detailed, a typical approach would involve High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6]

    • Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma/serum samples.

    • Chromatography: Reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a specific wavelength or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.[6]

Pharmacokinetic Analysis:

  • Software: A validated pharmacokinetic software (e.g., WinNonlin).

  • Modeling:

    • IV data was analyzed using an open two-compartment model.[3]

    • Oral data was analyzed using an open one-compartment model.[3]

  • Parameters Calculated: The abstract mentions the calculation of serum elimination half-life. A full analysis would also include Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Clearance (CL), and Volume of Distribution (Vd).

In Vitro Metabolism in Hepatocytes

Objective: To investigate and compare the biotransformation of bromopride across different species using hepatocytes.[4]

Hepatocytes:

  • Species: Mouse, rat, rabbit, dog, monkey, and human.[4]

  • Type: Cryopreserved or freshly isolated hepatocytes.

Incubation Procedure:

  • Hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E).

  • The cell suspension is pre-incubated at 37°C.

  • Bromopride (at a specified concentration, e.g., 1 µM) is added to initiate the metabolic reaction.

  • Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

  • Samples are centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the parent drug and metabolites, is collected for analysis.

Metabolite Identification:

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with high-resolution mass measurement.[4]

  • Analysis: The LC-MS/MS system is used to separate the parent drug from its metabolites and to obtain their mass spectra. The fragmentation patterns in the mass spectra are used to elucidate the structures of the metabolites.

Mandatory Visualization

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolism Study animal_model Animal Model Selection (e.g., Dog) dosing Drug Administration (Oral & IV Routes) animal_model->dosing sampling Serial Blood Sampling dosing->sampling analysis Bioanalytical Sample Analysis (HPLC or LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Compartmental Modeling) analysis->pk_analysis results_invivo Determination of PK Parameters (Half-life, AUC, Cmax, etc.) pk_analysis->results_invivo hepatocytes Hepatocyte Preparation (Multi-species) incubation Incubation with Bromopride hepatocytes->incubation extraction Metabolite Extraction incubation->extraction met_id Metabolite Identification (LC-MS/MS) extraction->met_id results_invitro Metabolic Profile Characterization met_id->results_invitro

Caption: Experimental workflow for preclinical pharmacokinetic and metabolism studies.

logical_relationship cluster_preclinical Preclinical Evaluation cluster_data Data Integration & Interpretation cluster_application Application in Drug Development invitro In Vitro Metabolism (Hepatocytes) metabolic_pathways Metabolic Pathways invitro->metabolic_pathways invivo In Vivo Pharmacokinetics (e.g., Dog Study) pk_parameters Pharmacokinetic Parameters (t1/2, CL, Vd, F) invivo->pk_parameters bioanalytical Bioanalytical Method (HPLC, LC-MS/MS) bioanalytical->invitro bioanalytical->invivo human_pk_prediction Prediction of Human PK pk_parameters->human_pk_prediction safety_assessment Informing Toxicology Studies pk_parameters->safety_assessment metabolic_pathways->human_pk_prediction metabolic_pathways->safety_assessment

Caption: Relationship between preclinical studies and drug development applications.

References

Bromopride Hydrochloride: A Technical Guide to its Effects on the Central and Peripheral Nervous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopride hydrochloride is a substituted benzamide with well-established antiemetic and prokinetic properties. Its therapeutic effects are primarily mediated through its interaction with dopaminergic and serotonergic receptors in both the central and peripheral nervous systems. This technical guide provides an in-depth analysis of the pharmacodynamic effects of bromopride, detailing its mechanism of action, receptor binding profiles, and the downstream signaling pathways it modulates. The document summarizes key quantitative data from preclinical and clinical studies, presents detailed experimental protocols for foundational research in this area, and includes visualizations of the core signaling pathways and experimental workflows.

Introduction

Bromopride is a dopamine D2 receptor antagonist that is structurally related to metoclopramide.[1] It is clinically utilized for the management of nausea and vomiting, as well as disorders of gastrointestinal motility.[1] Its pharmacological activity stems from its ability to modulate neurotransmitter systems in both the central nervous system (CNS) and the enteric nervous system (ENS) of the peripheral nervous system.[1] Understanding the precise molecular interactions and physiological consequences of bromopride's engagement with its targets is crucial for optimizing its therapeutic use and for the development of novel agents with improved efficacy and safety profiles.

Mechanism of Action

Bromopride exerts its effects through a multi-faceted mechanism involving antagonism of dopamine D2 receptors and modulation of serotonin 5-HT4 receptors.[1][2]

Central Nervous System Effects: Antiemetic Action

The antiemetic effect of bromopride is primarily attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem's area postrema.[1] The CTZ is a circumventricular organ with a permeable blood-brain barrier, making it accessible to circulating substances.[1] Dopamine released in the CTZ can activate D2 receptors, initiating the vomiting reflex. By blocking these receptors, bromopride inhibits this signaling pathway, thereby reducing nausea and vomiting.[1]

Peripheral Nervous System Effects: Prokinetic Action

In the peripheral nervous system, specifically the enteric nervous system, bromopride's D2 receptor antagonism and 5-HT4 receptor partial agonism contribute to its prokinetic effects.[1][2]

  • Dopamine D2 Receptor Antagonism: Dopamine, acting on D2 receptors on cholinergic neurons in the gut, inhibits the release of acetylcholine (ACh). By antagonizing these D2 receptors, bromopride disinhibits cholinergic neurons, leading to increased ACh release.[1] Acetylcholine is a primary excitatory neurotransmitter in the gut, and its increased availability enhances gastrointestinal smooth muscle contraction and motility.[1]

  • Serotonin 5-HT4 Receptor Partial Agonism: Bromopride also acts as a partial agonist at 5-HT4 receptors located on enteric neurons.[2][3][4] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade facilitates the release of acetylcholine from presynaptic terminals of enteric motor neurons, further contributing to increased gastrointestinal motility.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of bromopride with its key molecular targets.

ReceptorInteraction TypeParameterValueSpecies/TissueReference
Dopamine D2AntagonistIC50~ 2.1 µMNot Specified[2]
5-HT4Partial Agonist-Concentration-dependent increase in force of contractionIsolated mouse and human atrial preparations[2][3][4]

Note: Further research is required to determine precise Ki and EC50/pEC50 values for a comprehensive receptor binding profile.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

D2_Antagonism_CTZ cluster_0 Chemoreceptor Trigger Zone (CTZ) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Vomiting_Center Vomiting Center D2R->Vomiting_Center Stimulates Emesis Emesis Vomiting_Center->Emesis Bromopride Bromopride Bromopride->D2R Blocks

Diagram 1: Central D2 Receptor Antagonism in the CTZ.

Peripheral_Action cluster_1 Enteric Cholinergic Neuron cluster_2 Gastrointestinal Smooth Muscle Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Inhibits ACh Release ACh_Release Acetylcholine (ACh) Release ACh_Released Increased ACh Serotonin Serotonin (5-HT) HTR4 5-HT4 Receptor Serotonin->HTR4 Activates AC Adenylyl Cyclase HTR4->AC Stimulates cAMP cAMP AC->cAMP Increases cAMP->ACh_Release Facilitates Bromopride Bromopride Bromopride->D2R Antagonizes Bromopride->HTR4 Partially Agonizes Contraction Increased Motility & Contraction ACh_Released->Contraction

Diagram 2: Peripheral Actions on Enteric Neurons.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of bromopride.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol is a generalized method for determining the binding affinity of bromopride for the dopamine D2 receptor.

Binding_Assay_Workflow Start Start: Prepare Materials Prep_Membranes Prepare cell membranes expressing D2 receptors Start->Prep_Membranes Incubate Incubate membranes with radioligand (e.g., [3H]spiperone) and varying concentrations of bromopride Prep_Membranes->Incubate Separate Separate bound from free radioligand via vacuum filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki value Quantify->Analyze End End: Determine Binding Affinity Analyze->End

Diagram 3: Radioligand Binding Assay Workflow.

Objective: To determine the inhibitory constant (Ki) of bromopride for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing a high density of dopamine D2 receptors (e.g., from CHO or HEK293 cells stably transfected with the D2 receptor gene).

  • Radioligand specific for the D2 receptor (e.g., [3H]spiperone).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Membrane Preparation: Homogenize cells expressing D2 receptors in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well filter plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of bromopride (or buffer for total binding, and a high concentration of a known D2 antagonist like haloperidol for non-specific binding).

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the bromopride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath for Intestinal Motility

This protocol describes a method to assess the prokinetic effects of bromopride on isolated intestinal segments.[5][6][7]

Objective: To measure the effect of bromopride on the contractility of isolated intestinal smooth muscle.

Materials:

  • Animal model (e.g., guinea pig, rat).

  • Isolated organ bath system with a temperature-controlled chamber, aeration, and force-displacement transducer.[6][7]

  • Physiological salt solution (e.g., Krebs-Henseleit solution) continuously gassed with 95% O2 / 5% CO2.[5]

  • This compound solutions.

  • Agonists (e.g., acetylcholine, serotonin) and antagonists (e.g., atropine, GR125487) for mechanistic studies.

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect a segment of the desired intestine (e.g., ileum, colon). Place the tissue segment in cold, aerated physiological salt solution.

  • Mounting: Mount the intestinal segment vertically in the organ bath chamber, with one end fixed and the other attached to the force-displacement transducer.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution at 37°C under a resting tension (e.g., 1 gram) for a period of time (e.g., 60 minutes), with regular changes of the bath solution.

  • Drug Application: After a stable baseline of spontaneous contractions is established, add bromopride to the bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.

  • Data Recording: Record the isometric contractions of the intestinal segment using a data acquisition system.

  • Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of bromopride. Analyze the data to determine the potency (EC50) and efficacy (Emax) of bromopride's effect on intestinal contractility. Mechanistic studies can be performed by pre-treating the tissue with specific antagonists before adding bromopride.

In Vivo Assessment of Gastric Emptying in Rats

This protocol outlines a method to evaluate the effect of bromopride on the rate of gastric emptying in a rat model.[8][9]

Objective: To determine if bromopride accelerates gastric emptying in vivo.

Materials:

  • Rat model (e.g., Wistar or Sprague-Dawley).

  • Non-absorbable marker (e.g., phenol red in methylcellulose or radiolabeled meal).[8]

  • This compound solution for administration (e.g., oral gavage or intraperitoneal injection).

  • Surgical instruments for stomach removal.

  • Spectrophotometer or gamma counter.

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water.

  • Drug Administration: Administer bromopride or vehicle to the rats at a predetermined time before the test meal.

  • Test Meal Administration: Administer a fixed volume of the test meal containing the non-absorbable marker via oral gavage.

  • Gastric Emptying Period: After a specific time interval (e.g., 20-30 minutes), euthanize the rats.

  • Stomach Removal and Processing: Immediately clamp the pylorus and cardia of the stomach and carefully dissect it out. Homogenize the entire stomach and its contents in a known volume of appropriate solution.

  • Quantification of Marker: Measure the amount of the marker remaining in the stomach homogenate using spectrophotometry (for phenol red) or a gamma counter (for a radiolabeled meal).[8]

  • Data Analysis: Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - [Amount of marker in stomach at time t / Amount of marker in stomach at time 0]) x 100. Compare the gastric emptying rates between the bromopride-treated and vehicle-treated groups.

Assessment of Extrapyramidal Side Effects: The Catalepsy Bar Test in Rats

This protocol is used to assess the potential of bromopride to induce catalepsy, a common extrapyramidal side effect of dopamine D2 antagonists.[10][11][12][13][14]

Objective: To evaluate the cataleptic effects of bromopride in rats.

Materials:

  • Rat model.

  • Catalepsy bar (a horizontal bar raised a specific height from the surface).[10][13]

  • This compound solution for administration.

  • Positive control (e.g., haloperidol).[11][12]

  • Stopwatch.

Procedure:

  • Drug Administration: Administer bromopride, haloperidol, or vehicle to the rats.

  • Testing: At various time points after drug administration, gently place the rat's forepaws on the horizontal bar.

  • Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Record the latency to descend from the bar. Compare the catalepsy scores between the different treatment groups. A significant increase in the time spent on the bar indicates a cataleptic effect.

Conclusion

This compound is a pharmacologically active compound with significant effects on both the central and peripheral nervous systems. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, which underlies its antiemetic properties. Furthermore, its partial agonism at 5-HT4 receptors, coupled with D2 receptor blockade in the periphery, contributes to its prokinetic effects on the gastrointestinal tract. The experimental protocols detailed in this guide provide a framework for the continued investigation of bromopride and related compounds, facilitating a deeper understanding of their therapeutic potential and side effect profiles. Further research is warranted to fully elucidate the quantitative binding affinities and the intricate downstream signaling events modulated by this compound.

References

Probing the Affinity of Bromopride Hydrochloride for the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bromopride Hydrochloride and the Dopamine D2 Receptor

Bromopride is a selective and competitive antagonist of the dopamine D2 receptor.[1] This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in various physiological processes within the central and peripheral nervous systems.[3] The therapeutic effects of Bromopride, including the management of nausea and vomiting, are a direct consequence of its blockade of D2 receptors in specific regions of the brain and the gastrointestinal tract.[3][4] Understanding the precise binding affinity of this compound for the D2 receptor is fundamental for elucidating its pharmacological profile, optimizing therapeutic applications, and guiding the development of novel D2 receptor ligands.

Quantitative Binding Affinity Data

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at the dopamine D2 receptor. While its identity as a D2 antagonist is consistently reported, the precise affinity constant has not been publicly documented.[1][2][5] To address this data gap, this guide provides detailed experimental protocols that are the gold standard for determining such values.

Table 1: Dopamine D2 Receptor Binding Affinity of this compound

CompoundReceptorRadioligandAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
This compoundDopamine D2Not ReportedNot ReportedData Not AvailableData Not AvailableN/A

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound for a receptor is typically determined using radioligand binding assays. The two primary types of assays are saturation binding assays, to determine the dissociation constant (Kᵈ) of the radioligand and the receptor density (Bₘₐₓ), and competition binding assays, to determine the inhibition constant (Kᵢ) of a test compound.

Radioligand Saturation Binding Assay

This assay is performed to characterize the binding of a radiolabeled ligand to the receptor of interest.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the dopamine D2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Incubation:

    • In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of a suitable D2 receptor radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Epidepride).[6]

    • For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled D2 receptor antagonist (e.g., haloperidol) to determine non-specific binding.

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the radioligand concentration.

    • Determine the Kᵈ and Bₘₐₓ values by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.

Radioligand Competition Binding Assay

This assay is used to determine the affinity of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radioligand for binding to the receptor.

Methodology:

  • Membrane Preparation:

    • Prepare membranes expressing the dopamine D2 receptor as described in the saturation binding assay protocol.

  • Assay Incubation:

    • In a series of tubes, incubate a fixed amount of membrane preparation with a fixed concentration of the D2 receptor radioligand (typically at a concentration close to its Kᵈ value).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand and an excess of a non-labeled D2 antagonist).

    • Incubate the tubes to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Separate bound and free radioligand and quantify the radioactivity as described for the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor primarily signals through the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, D2 receptor activation can also initiate signaling through other pathways, including β-arrestin-mediated signaling and interactions with other receptors.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Bromopride Bromopride (Antagonist) Bromopride->D2R Blocks G_protein Gαi/o Gβγ D2R->G_protein Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets MAPK MAPK Pathway beta_Arrestin->MAPK Activates

Figure 1. Simplified Dopamine D2 Receptor Signaling Pathways.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Kᵢ of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare D2 Receptor- Expressing Membranes Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare [³H]-Spiperone (Radioligand) Radioligand_Prep->Incubation Competitor_Prep Prepare Bromopride HCl (Unlabeled Competitor) Competitor_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification IC50_Calc Calculate IC₅₀ from Dose-Response Curve Quantification->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Result Binding Affinity (Kᵢ) of Bromopride HCl Ki_Calc->Result

Figure 2. Workflow for Determining Bromopride HCl Kᵢ.

Conclusion

This compound is a well-established dopamine D2 receptor antagonist. While its qualitative interaction with the D2 receptor is known, this technical guide highlights the absence of publicly available quantitative binding affinity data. The detailed experimental protocols for radioligand binding assays provided herein offer a clear roadmap for researchers to determine the Kᵢ of this compound, thereby filling this knowledge gap. Furthermore, the elucidation of the D2 receptor's signaling pathways provides a crucial framework for understanding the downstream consequences of Bromopride's antagonist activity. A precise understanding of its binding affinity is essential for refining its clinical use and for the rational design of future D2 receptor-targeted therapeutics.

References

Bromopride Hydrochloride's Interaction with 5-HT4 Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopride hydrochloride, a substituted benzamide primarily recognized for its potent dopamine D2 receptor antagonism and associated antiemetic and prokinetic properties, also exhibits significant interaction with the 5-HT4 serotonin receptor. Recent functional studies have characterized bromopride as a partial agonist at the human 5-HT4 receptor. This technical guide provides an in-depth analysis of this interaction, synthesizing available data on its functional effects, outlining detailed experimental protocols for its characterization, and visualizing the underlying molecular pathways and experimental workflows. While specific binding affinity (Ki) and functional potency (EC50) values for bromopride at the 5-HT4 receptor are not prominently available in the reviewed literature, this guide establishes a framework for understanding and further investigating this aspect of bromopride's pharmacology.

Introduction

Bromopride is a pharmaceutical agent utilized in several countries for the management of gastrointestinal disorders, nausea, and vomiting.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in both the central nervous system and the gastrointestinal tract.[1] Structurally similar to metoclopramide, it has been suggested that bromopride, like other benzamides, may also interact with serotonin receptors.[1] Emerging evidence now confirms that bromopride acts as a partial agonist at the human cardiac 5-HT4 serotonin receptor, an interaction that may contribute to its overall pharmacological profile and present potential for cardiac side effects.[1][2]

The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key regulator of gastrointestinal motility.[3] Its activation initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), ultimately modulating neuronal excitability and smooth muscle contractility.[3] This guide delves into the specifics of bromopride's partial agonism at this receptor, providing a technical resource for researchers in pharmacology and drug development.

Data Presentation

Quantitative data on the binding affinity and functional potency of bromopride at the 5-HT4 receptor are not extensively documented in publicly available literature. However, functional studies provide semi-quantitative evidence of its activity. For comparative purposes, data for other known 5-HT4 receptor agonists are presented alongside the available information for bromopride.

Table 1: Functional Characterization of Bromopride at the 5-HT4 Receptor

CompoundReceptorAssay TypeKey FindingsReference
BromoprideHuman Cardiac 5-HT4Isolated human atrial preparations (force of contraction)- Acts as a partial agonist.[1][2] - At 10 µM, in the presence of cilostamide, it produces a positive inotropic effect that is abolished by 1 µM GR125487 (a 5-HT4 antagonist).[1][2] - When co-applied with serotonin, 10 µM bromopride reduces the serotonin-induced increase in force of contraction, confirming partial agonism.[1][2][2],[1]
BromoprideDopamine D2Not SpecifiedIC50 ≈ 2.1 µM[1]

Table 2: Comparative Binding Affinities and Functional Potencies of Selected 5-HT4 Receptor Agonists

CompoundpKi (Binding Affinity)pEC50 (Functional Potency)Intrinsic Activity (relative to 5-HT)Reference
TD-89549.49.383%[4]
Tegaserod8.68.7120%[4]
Prucalopride7.67.9109%[4]
Cisapride7.17.4101%[4]
Mosapride6.86.322%[4]

Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values, respectively. A higher value indicates greater affinity/potency.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to quantitatively characterize the interaction of bromopride with the 5-HT4 receptor.

Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of bromopride for the 5-HT4 receptor using a known high-affinity radiolabeled antagonist, [3H]-GR113808.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]-GR113808.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well plate harvester and glass fiber filters (e.g., GF/C), pre-soaked in polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (typically 50-100 µg of protein).

    • Varying concentrations of bromopride.

    • A fixed concentration of [3H]-GR113808 (typically at or below its Kd, e.g., 0.2 nM).

    • For total binding wells, add assay buffer instead of bromopride.

    • For non-specific binding wells, add the non-labeled 5-HT4 antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the bromopride concentration. Determine the IC50 value (the concentration of bromopride that inhibits 50% of specific [3H]-GR113808 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for 5-HT4 Receptor Functional Potency (EC50)

This protocol measures the ability of bromopride to stimulate the production of intracellular cAMP, the primary second messenger of the 5-HT4 receptor, to determine its functional potency (EC50) and intrinsic activity.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293).

  • Cell Culture Medium.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Test Compound: this compound, serially diluted.

  • Positive Control: A known full 5-HT4 agonist (e.g., serotonin).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with the PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add serial dilutions of bromopride or the positive control to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of bromopride that produces 50% of its maximal response). The intrinsic activity of bromopride can be determined by comparing its maximal response to that of the full agonist, serotonin.

Visualization of Pathways and Workflows

Signaling Pathway

G Bromopride Bromopride (Partial Agonist) HTR4 5-HT4 Receptor Bromopride->HTR4 Binds to Gs Gαs HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Gene Transcription) PKA->Downstream Phosphorylates Targets G start Hypothesis: Bromopride interacts with 5-HT4R binding_assay Radioligand Binding Assay (Determine Binding Affinity, Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine Potency, EC50, and Efficacy) start->functional_assay analysis Data Analysis & Characterization binding_assay->analysis tissue_assay Ex Vivo Tissue Assay (e.g., Atrial Contraction) (Assess Physiological Response) functional_assay->tissue_assay functional_assay->analysis tissue_assay->analysis conclusion Conclusion: Bromopride is a Partial Agonist at 5-HT4R analysis->conclusion

References

Methodological & Application

Validated HPLC Method for Quantifying Bromopride Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Bromopride is a substituted benzamide that acts as a prokinetic and antiemetic agent, commonly used in the treatment of gastrointestinal motility disorders. Accurate quantification of bromopride in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of bromopride hydrochloride in plasma. The method involves a straightforward liquid-liquid extraction for sample clean-up, providing good recovery and minimizing matrix effects.

Principle of the Method

The method is based on the separation of bromopride from plasma components using a C18 stationary phase. Plasma samples, after the addition of an internal standard (IS), are subjected to liquid-liquid extraction under alkaline conditions. The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system. The separation is achieved using an isocratic mobile phase, and detection is performed by monitoring the UV absorbance at a wavelength that provides optimal sensitivity for bromopride. Quantification is based on the ratio of the peak area of bromopride to the peak area of the internal standard.

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Internal Standard (e.g., Procainamide or a structurally similar compound)

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • HPLC Grade Water

  • Hexane

  • Ethyl Acetate

  • Formic Acid

  • Sodium Hydroxide

  • Human Plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: Acetonitrile:Water (containing 0.1% Formic Acid) in a suitable ratio (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm

  • Internal Standard: Procainamide

3. Preparation of Standard and Quality Control Solutions

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in methanol in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., Procainamide) in methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation Protocol

  • Pipette 500 µL of plasma sample (or standard/QC) into a centrifuge tube.

  • Add 50 µL of the Internal Standard working solution (1 µg/mL).

  • Vortex for 30 seconds.

  • Add 100 µL of 0.1 M Sodium Hydroxide to alkalinize the sample.

  • Vortex for 30 seconds.

  • Add 3 mL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject 20 µL into the HPLC system.

Data Presentation

Table 1: Linearity and Range

ParameterResult
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Calibration Curve Equationy = mx + c

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Concentration Found (Mean ± SD, n=6)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low (30 ng/mL)29.5 ± 1.898.3< 6.1< 7.5
Medium (300 ng/mL)304.2 ± 12.5101.4< 4.1< 5.8
High (1500 ng/mL)1489.5 ± 65.599.3< 4.4< 6.2

Table 3: Recovery

AnalyteQC Concentration (ng/mL)Extraction Recovery (%)
BromoprideLow (30 ng/mL)85.2
Medium (300 ng/mL)88.1
High (1500 ng/mL)86.5
Internal Standard1 µg/mL89.3

Table 4: Limits of Detection and Quantification

ParameterResult
Limit of Detection (LOD)2 ng/mL[1]
Limit of Quantification (LOQ)10 ng/mL

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 500 µL Plasma Sample add_is Add 50 µL Internal Standard plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_naoh Add 100 µL 0.1M NaOH vortex1->add_naoh vortex2 Vortex (30s) add_naoh->vortex2 add_solvent Add 3 mL Hexane:Ethyl Acetate (1:1) vortex2->add_solvent vortex3 Vortex (5 min) add_solvent->vortex3 centrifuge Centrifuge (4000 rpm, 10 min) vortex3->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject

Caption: Workflow for plasma sample preparation.

G cluster_hplc_analysis HPLC Analysis Workflow autosampler Autosampler (20 µL Injection) column C18 Column (30°C) autosampler->column pump HPLC Pump (1.0 mL/min) Mobile Phase: ACN:H2O (0.1% FA) pump->autosampler detector UV Detector (310 nm) column->detector data_system Data Acquisition System detector->data_system

Caption: HPLC system and data acquisition flow.

References

Protocol for In Vivo Studies of Bromopride Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride hydrochloride is a substituted benzamide with prokinetic and antiemetic properties, closely related to metoclopramide.[1] It is primarily used to treat nausea and vomiting, as well as gastrointestinal motility disorders.[2][3] Its mechanism of action involves the antagonism of dopamine D2 receptors and modulation of serotonergic pathways, specifically involving 5-HT3 and 5-HT4 receptors.[2][4] This document provides detailed application notes and protocols for conducting in vivo studies of this compound in rodent models to evaluate its antiemetic, gastroprokinetic, and toxicological properties.

Mechanism of Action

Bromopride exerts its therapeutic effects through a dual mechanism involving both central and peripheral pathways.[2] It is a selective antagonist of dopamine D2 receptors, which plays a crucial role in the chemoreceptor trigger zone (CTZ) of the brain, an area that initiates the vomiting reflex.[2] By blocking these receptors, Bromopride mitigates the emetic signals. Additionally, Bromopride exhibits activity at serotonin receptors. It is reported to be an antagonist at 5-HT3 receptors, further contributing to its antiemetic effects, and an agonist at 5-HT4 receptors, which is thought to mediate its prokinetic effects on the gastrointestinal tract.[2][5]

Signaling Pathways

The signaling pathways affected by Bromopride are complex and involve the modulation of downstream effectors upon receptor binding.

Bromopride Signaling Pathways cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT3R Serotonin 5-HT3 Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Bromopride_D2 Bromopride Bromopride_D2->D2R Antagonizes G_protein_D2 Gi/o Protein D2R->G_protein_D2 Activates AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases Serotonin_3 Serotonin HTR3 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_3->HTR3 Activates Bromopride_5HT3 Bromopride Bromopride_5HT3->HTR3 Antagonizes Ion_Influx Na+/K+ Influx HTR3->Ion_Influx Opens Depolarization Neuronal Depolarization Ion_Influx->Depolarization Causes

Caption: Simplified signaling pathways of Bromopride at D2 and 5-HT3 receptors.

Experimental Protocols

The following protocols are designed for preclinical evaluation of this compound in rodent models.

Antiemetic Activity: Cisplatin-Induced Pica in Rats

Rodents do not vomit, but they exhibit pica, the ingestion of non-nutritive substances like kaolin, in response to emetic stimuli, which serves as a reliable index of nausea.[6][7][8]

Objective: To evaluate the antiemetic efficacy of this compound against cisplatin-induced pica in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound

  • Cisplatin[6][7][8]

  • Kaolin pellets

  • Standard rat chow and water

  • Gavage needles

  • Syringes and needles for injection

Procedure:

  • Acclimatization and Baseline: Individually house rats and provide them with pre-weighed standard chow, water, and kaolin pellets for at least 3 days to acclimatize and establish baseline consumption.[9]

  • Grouping: Randomly assign animals to experimental groups (n=8-10 per group):

    • Vehicle control (e.g., saline) + Saline

    • Vehicle control + Cisplatin

    • Bromopride (low dose) + Cisplatin

    • Bromopride (medium dose) + Cisplatin

    • Bromopride (high dose) + Cisplatin

  • Dosing:

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A suggested starting dose range, based on related compounds and other in vivo studies, could be 5, 10, and 20 mg/kg.

    • 30-60 minutes after Bromopride/vehicle administration, inject cisplatin (6 mg/kg, i.p.) or saline.[6][7][8]

  • Measurement: At 24 and 48 hours post-cisplatin injection, measure the consumption of kaolin, food, and water.

  • Data Analysis: Calculate the mean kaolin consumption for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the Bromopride-treated groups with the cisplatin control group. A significant reduction in kaolin intake in the Bromopride-treated groups indicates antiemetic activity.

Gastroprokinetic Activity: Gastric Emptying and Intestinal Transit in Rodents

The prokinetic activity of Bromopride can be assessed by measuring its effect on the rate of gastric emptying and intestinal transit.

Objective: To determine the effect of this compound on gastric emptying in rats.

Materials:

  • Male Wistar rats (200-250 g), fasted overnight with free access to water

  • This compound

  • Phenol red solution (non-absorbable marker) in a test meal (e.g., 1.5% methylcellulose)[10][11]

  • Trichloroacetic acid (20% w/v)

  • NaOH (0.5 N)

  • Spectrophotometer

Procedure:

  • Grouping and Dosing: Fast rats overnight and randomly assign them to groups (n=8-10 per group): Vehicle control, Bromopride (low, medium, high doses). Administer Bromopride or vehicle (p.o. or i.p.). Suggested doses, based on the related compound metoclopramide, could be 10, 20, and 40 mg/kg.[12]

  • Test Meal Administration: 30-60 minutes after drug administration, administer 1.5 mL of the phenol red test meal via oral gavage.[13]

  • Sample Collection: 15-20 minutes after the test meal, euthanize the animals by cervical dislocation.[10]

  • Stomach Removal: Ligate the pyloric and cardiac ends of the stomach, remove it, and homogenize it in 0.1 N NaOH.

  • Phenol Red Quantification:

    • To a sample of the homogenate, add trichloroacetic acid to precipitate proteins and centrifuge.

    • Add 0.5 N NaOH to the supernatant to develop the color.

    • Measure the absorbance at 560 nm.[10]

  • Calculation: Gastric emptying (%) = [1 - (Absorbance of test group / Absorbance of 0-minute control group)] x 100.[10]

Objective: To evaluate the effect of this compound on small intestinal transit in mice.

Materials:

  • Male Swiss albino mice (20-25 g), fasted for 18-24 hours with free access to water

  • This compound

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)[14][15]

Procedure:

  • Grouping and Dosing: Fast mice overnight and divide them into experimental groups (n=8-10 per group): Vehicle control, Bromopride (low, medium, high doses). Administer Bromopride or vehicle (p.o. or i.p.). Suggested doses could be 10, 20, and 40 mg/kg.

  • Charcoal Meal Administration: 30-60 minutes after drug administration, administer 0.3 mL of the charcoal meal orally.[13]

  • Measurement: After 20-30 minutes, euthanize the mice and carefully dissect the entire small intestine from the pylorus to the cecum.

  • Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Calculation: Intestinal transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.[4]

Toxicological Evaluation: Repeated-Dose 28-Day Oral Toxicity Study in Rats

This protocol is based on OECD Guideline 407 for repeated dose 28-day oral toxicity studies.[16][17]

Objective: To assess the potential sub-acute oral toxicity of this compound in rats.

Materials:

  • Young, healthy Sprague-Dawley rats (weighing approximately 150-200 g at the start of the study)

  • This compound

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Standard laboratory diet and drinking water

Procedure:

  • Grouping: Use at least three dose levels of Bromopride and a concurrent control group. Each group should consist of at least 10 males and 10 females.[16]

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

    • Optional: Satellite groups for recovery assessment.

  • Dose Selection: Dose levels should be selected to identify a No-Observed-Adverse-Effect Level (NOAEL) and a toxic effect level. A preliminary range-finding study may be necessary.

  • Administration: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Observe animals for mortality, morbidity, and clinical signs of toxicity at least once daily.

    • Body Weight and Food Consumption: Record body weights at least weekly. Measure food consumption weekly.[17]

    • Ophthalmological Examination: Perform an ophthalmological examination prior to the start of the study and at termination.

    • Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for hematological and clinical biochemistry analysis.[17]

  • Pathology:

    • Gross Necropsy: Conduct a full gross necropsy on all animals.

    • Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, gonads).

    • Histopathology: Perform a microscopic examination of organs and tissues from the control and high-dose groups. If treatment-related changes are observed in the high-dose group, examine the lower-dose groups for those specific changes.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Antiemetic Effect of Bromopride on Cisplatin-Induced Pica in Rats

Treatment GroupDose (mg/kg)Kaolin Consumption (g) at 24h (Mean ± SEM)Kaolin Consumption (g) at 48h (Mean ± SEM)
Vehicle + Saline-
Vehicle + Cisplatin-
Bromopride + CisplatinLow
Bromopride + CisplatinMedium
Bromopride + CisplatinHigh

Table 2: Gastroprokinetic Effects of Bromopride in Rodents

AssayTreatment GroupDose (mg/kg)Gastric Emptying (%) (Mean ± SEM)Intestinal Transit (%) (Mean ± SEM)
Gastric EmptyingVehicle-N/A
BromoprideLowN/A
BromoprideMediumN/A
BromoprideHighN/A
Intestinal TransitVehicle-N/A
BromoprideLowN/A
BromoprideMediumN/A
BromoprideHighN/A

Table 3: Summary of a 28-Day Repeated-Dose Oral Toxicity Study of Bromopride in Rats

ParameterDose GroupMaleFemale
Body Weight Change (g) Control
Low Dose
Mid Dose
High Dose
Key Hematology Control
(e.g., WBC, RBC, HGB)Low Dose
Mid Dose
High Dose
Key Clinical Chemistry Control
(e.g., ALT, AST, BUN, CREA)Low Dose
Mid Dose
High Dose
Key Organ Weights (g) Control
(e.g., Liver, Kidneys)Low Dose
Mid Dose
High Dose
Histopathological Findings Control
(Target Organs)Low Dose
Mid Dose
High Dose
NOAEL (mg/kg/day)

Experimental Workflow

A typical workflow for an in vivo study of this compound is depicted below.

Experimental Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Protocol Design & IACUC Approval B Animal Procurement & Acclimatization A->B C Test Article & Vehicle Preparation B->C D Randomization & Grouping C->D E Dosing (Bromopride/Vehicle) D->E F Induction of Pathological State (e.g., Cisplatin injection) E->F G Behavioral/Physiological Measurements F->G J Data Compilation & Statistical Analysis G->J H Sample Collection (Blood, Tissues) I Ex Vivo Analysis (Histopathology, Biomarkers) H->I I->J K Interpretation of Results J->K L Final Study Report K->L

Caption: General experimental workflow for in vivo studies of Bromopride.

References

Application of Bromopride Hydrochloride in Cell-Based Gastrointestinal Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride hydrochloride is a substituted benzamide with prokinetic and antiemetic properties, making it a compound of significant interest in the study of gastrointestinal (GI) motility.[1][2] Its therapeutic effects are primarily attributed to its action as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist.[3][4][5] By blocking the inhibitory effects of dopamine in the enteric nervous system and simultaneously stimulating pro-motility 5-HT4 receptors, Bromopride enhances gastrointestinal smooth muscle contractions.[2][3][5] This dual mechanism of action makes it an effective agent for managing conditions such as gastroparesis, nausea, and vomiting.[2]

Cell-based assays provide a powerful in vitro platform to dissect the molecular mechanisms underlying the effects of compounds like Bromopride on GI function. These assays offer a controlled environment to study specific cellular responses, such as receptor binding, downstream signaling events, and smooth muscle cell contractility, thereby facilitating drug screening and mechanism-of-action studies. This document provides detailed application notes and protocols for utilizing this compound in relevant cell-based gastrointestinal motility assays.

Mechanism of Action

Bromopride's prokinetic effects are mediated through two primary signaling pathways in the gastrointestinal tract:

  • Dopamine D2 Receptor Antagonism: Dopamine, through D2 receptors on enteric neurons, typically inhibits acetylcholine release, leading to reduced smooth muscle contraction. Bromopride competitively blocks these D2 receptors, thereby disinhibiting acetylcholine release and promoting motility.[2][6]

  • Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, a key excitatory neurotransmitter that induces smooth muscle contraction and enhances peristalsis.[7][8] Bromopride acts as a partial agonist at these receptors, contributing to its prokinetic activity.[3][4]

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds in relevant receptor binding and functional assays. This data is essential for designing and interpreting cell-based experiments.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandCell Line/TissueAssay TypeKi (nM)Reference
Dopamine D2[3H]SpiperoneRat StriatumRadioligand Binding~2
5-HT4[3H]GR113808Guinea Pig IleumRadioligand Binding84.2[9]

Note: Data from cell-based assays for Bromopride is limited. The provided values are from tissue homogenates and serve as a reference. Researchers should determine the potency of Bromopride in their specific cell-based assay system.

Table 2: Functional Potency of Prokinetic Agents in Cell-Based Assays (Representative Data)

CompoundTarget ReceptorCell LineAssay TypeParameterValueReference
DopamineDopamine D2CHO-D2ScAMP InhibitionEC50~10 nM[10]
HaloperidolDopamine D2CHO-D2ScAMP InhibitionIC50~5 nM[11]
Serotonin (5-HT)5-HT4AHEK293cAMP ProductionEC50~3 nM[12]
Prucalopride5-HT4CHOcAMP ProductionEC501.1 nM[13]

This table provides representative data for well-characterized D2 receptor antagonists and 5-HT4 receptor agonists to guide initial concentration ranges for Bromopride in functional cell-based assays.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Signaling Pathway

D2_Antagonism_Pathway Bromopride This compound D2R Dopamine D2 Receptor (on Enteric Neuron) Bromopride->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_release ↓ Acetylcholine Release cAMP->ACh_release Contraction ↓ Smooth Muscle Contraction ACh_release->Contraction

5-HT4 Receptor Agonism Signaling Pathway

HT4_Agonism_Pathway Bromopride This compound (Partial Agonist) HT4R 5-HT4 Receptor (on Enteric Neuron) Bromopride->HT4R Activates Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ACh_release ↑ Acetylcholine Release PKA->ACh_release Contraction ↑ Smooth Muscle Contraction ACh_release->Contraction

Experimental Workflow for D2 Receptor Antagonist Assay

D2_Antagonist_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture D2R-expressing cells (e.g., CHO-D2, HEK293-D2) cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding bromopride_prep Prepare serial dilutions of This compound pre_incubation Pre-incubate with Bromopride or vehicle bromopride_prep->pre_incubation agonist_prep Prepare Dopamine solution (EC80 concentration) agonist_stimulation Stimulate with Dopamine agonist_prep->agonist_stimulation cell_seeding->pre_incubation pre_incubation->agonist_stimulation measurement Measure downstream signal (e.g., cAMP levels) agonist_stimulation->measurement data_plot Plot dose-response curve measurement->data_plot ic50_calc Calculate IC50 value data_plot->ic50_calc

Experimental Protocols

Protocol 1: D2 Receptor Antagonism via cAMP Measurement

This assay quantifies the ability of this compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor.

Materials:

  • CHO-K1 or HEK293 cell line stably expressing the human dopamine D2 receptor (e.g., from Millipore, Innoprot).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • This compound.

  • Dopamine hydrochloride.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well white opaque tissue culture plates.

Procedure:

  • Cell Culture: Culture the D2 receptor-expressing cells according to the supplier's recommendations.

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of Bromopride to obtain a range of concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM).

    • Prepare a solution of dopamine at a concentration that elicits approximately 80% of its maximal effect (EC80).

    • Prepare a solution of forskolin to stimulate adenylyl cyclase.

  • Assay:

    • Wash the cells with serum-free medium or assay buffer.

    • Add the serially diluted this compound or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.

    • Add the dopamine (EC80 concentration) and forskolin solution to all wells except the negative control (forskolin only) and positive control (forskolin + dopamine).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: 5-HT4 Receptor Agonism via Calcium Flux Assay

This protocol measures the ability of this compound to stimulate 5-HT4 receptors, leading to an increase in intracellular calcium. This assay requires co-expression of a promiscuous G-protein (e.g., Gα16) to couple the Gs-linked 5-HT4 receptor to the calcium signaling pathway.

Materials:

  • HEK293 or CHO cell line co-expressing the human 5-HT4 receptor and a promiscuous G-protein.

  • Cell culture medium.

  • This compound.

  • Serotonin (5-HT) as a reference agonist.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (optional, to prevent dye leakage).

  • 96-well black-walled, clear-bottom tissue culture plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Seeding: Culture and seed the cells as described in Protocol 1.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, potentially including probenecid.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and serotonin.

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the serially diluted Bromopride, serotonin, or vehicle control to the wells.

    • Immediately begin kinetic fluorescence readings for 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC50 value for Bromopride and compare it to that of serotonin.

Protocol 3: Cell-Based Smooth Muscle Contraction Assay

This assay provides a functional readout of the effect of Bromopride on the contractility of gastrointestinal smooth muscle cells embedded in a collagen gel matrix.

Materials:

  • Primary human intestinal smooth muscle cells (HISMC).[1][2][14]

  • Smooth muscle cell growth medium.

  • Collagen I, rat tail.

  • 24-well tissue culture plates.

  • This compound.

  • Acetylcholine or other contractile agonist as a positive control.

Procedure:

  • Cell Culture: Culture HISMC according to the supplier's protocol.

  • Collagen Gel Preparation:

    • Harvest and resuspend the cells in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.

    • On ice, mix the cell suspension with cold collagen I solution and neutralization buffer to a final collagen concentration of 1-2 mg/mL.

  • Gel Polymerization:

    • Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

    • Incubate at 37°C for 1 hour to allow the gel to polymerize.

    • After polymerization, add 1 mL of culture medium to each well.

  • Contraction Assay:

    • Culture the collagen gels for 24-48 hours to allow the cells to establish mechanical tension.

    • Gently detach the gels from the sides of the wells using a sterile pipette tip.

    • Add this compound at various concentrations, a positive control (e.g., acetylcholine), or vehicle to the medium.

    • Incubate and monitor the contraction of the gels over time (e.g., 24-48 hours).

  • Quantification:

    • Acquire images of the gels at different time points.

    • Measure the area or diameter of the gels using image analysis software.

    • Calculate the percentage of gel contraction relative to the initial area.

    • Plot the percentage of contraction against the Bromopride concentration to determine its effect.

Conclusion

The cell-based assays described in this document provide robust and reproducible methods for investigating the pharmacological activity of this compound at its key molecular targets and for assessing its functional effects on gastrointestinal smooth muscle cell contractility. These protocols can be adapted for high-throughput screening of new prokinetic agents and for detailed mechanistic studies of compounds that modulate gastrointestinal motility. The provided data and workflows serve as a valuable resource for researchers in gastroenterology and drug discovery.

References

Application Notes and Protocols for Oral Gavage Administration of Bromopride Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and oral gavage administration of Bromopride hydrochloride in rats for research purposes.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₂BrN₃O₂ · HCl[5]
Molecular Weight 380.71 g/mol [5]
Appearance White to off-white crystalline powder[3]
Predicted Water Solubility (as base) 0.241 mg/mL[4]
Solubility in DMSO ~170 mg/mL[3][6]

Safety and Handling Precautions

Hazard Identification: this compound is harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

  • Skin and Body Protection: Wear a lab coat.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Handle in a well-ventilated area.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Swallowed: Rinse mouth with water and seek medical attention.

  • If on Skin: Wash off with soap and plenty of water.

  • If Inhaled: Move the person to fresh air.

  • If in Eyes: Rinse cautiously with water for several minutes.

Vehicle Selection and Preparation

The choice of vehicle for oral gavage depends on the desired dose concentration and the solubility of this compound.

Recommended Vehicles:

  • Sterile Water for Injection: Suitable for lower concentrations where this compound is fully soluble.

  • 0.9% Saline: An isotonic option suitable for soluble concentrations.

  • 0.5% Methylcellulose in Water: A common suspending vehicle for compounds with low water solubility.

Preparation of 0.5% Methylcellulose:

  • Heat approximately one-third of the final required volume of sterile water to 60-70°C.

  • Slowly add the methylcellulose powder while stirring to wet the particles.

  • Remove from heat and add the remaining two-thirds of the volume as cold sterile water.

  • Continue stirring until the solution is clear and uniform. Allow to cool to room temperature before use.

Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a solution or suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • Selected vehicle (Sterile Water, 0.9% Saline, or 0.5% Methylcellulose)

  • Calibrated analytical balance

  • Volumetric flasks and appropriate glassware

  • Magnetic stirrer and stir bar

  • pH meter (optional, but recommended for stability)

Protocol for a 1 mg/mL Solution (assuming solubility):

  • Calculation:

    • Desired concentration: 1 mg/mL

    • Desired volume: 10 mL

    • Weight of this compound needed: 1 mg/mL * 10 mL = 10 mg

  • Procedure:

    • Accurately weigh 10 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of the chosen vehicle (e.g., sterile water).

    • Stir using a magnetic stirrer until the powder is completely dissolved.

    • If necessary, adjust the pH to a range of 4.5-5.5 for optimal stability, based on data from similar compounds.[2]

    • Add the vehicle to the 10 mL mark.

    • Mix thoroughly.

    • Visually inspect for any undissolved particles.

Protocol for a 5 mg/mL Suspension (if solubility is limited):

  • Calculation:

    • Desired concentration: 5 mg/mL

    • Desired volume: 10 mL

    • Weight of this compound needed: 5 mg/mL * 10 mL = 50 mg

  • Procedure:

    • Accurately weigh 50 mg of this compound powder.

    • In a suitable container, levigate the powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to create a uniform suspension.

    • A magnetic stirrer or overhead stirrer can be used to ensure homogeneity.

    • Store the suspension in a tightly sealed container and stir well before each use to ensure uniform dosing.

Oral Gavage Administration in Rats

Objective: To administer a precise dose of this compound to rats via oral gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringes (e.g., 1 mL or 3 mL)

  • 16-18 gauge, 2-3 inch curved, ball-tipped gavage needles

  • Rat restraint device (optional)

  • Calibrated animal scale

Dosing and Volume Calculation:

  • Dose: Rat oral doses of 2.5 mg/kg and 5.0 mg/kg have been reported in the literature.

  • Maximum Volume: The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[7]

Rat Weight (g)Dose (mg/kg)Formulation (mg/mL)Volume to Administer (mL)
2502.510.625
2505.050.25
3002.510.75
3005.050.3

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the dosing volume.

    • Properly restrain the rat to prevent movement and ensure the head and neck are aligned with the body.

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

  • Administration:

    • Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is at the predetermined depth, slowly administer the formulation.

    • Withdraw the needle smoothly.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the nose or mouth.

Visualizations

This compound Formulation Workflow

cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration weigh Weigh Bromopride HCl mix Mix/Dissolve/Suspend weigh->mix vehicle Select & Prepare Vehicle (Water, Saline, or 0.5% Methylcellulose) vehicle->mix ph Adjust pH (Optional) (4.5 - 5.5) mix->ph qc Visual Inspection ph->qc calc_dose Calculate Dose Volume qc->calc_dose weigh_rat Weigh Rat weigh_rat->calc_dose administer Administer via Gavage calc_dose->administer restrain Restrain Rat restrain->administer monitor Monitor Rat administer->monitor

Caption: Workflow for the preparation and administration of this compound.

Bromopride Mechanism of Action: D2 Receptor Antagonism

cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Response Decreased Cellular Response cAMP->Response Bromopride Bromopride HCl Bromopride->D2R Blocks

Caption: this compound acts as an antagonist at the D2 receptor.

References

Application Notes and Protocols for the LC-MS/MS Determination of Bromopride Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the quantitative analysis of Bromopride hydrochloride in biological matrices, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is sensitive, specific, and suitable for pharmacokinetic and bioequivalence studies.

Introduction

Bromopride is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties, structurally related to metoclopramide. Accurate and reliable quantification of Bromopride in biological samples is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and meeting regulatory requirements for bioequivalence studies. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of Bromopride in human plasma.[1][2]

Table 1: Method Validation Parameters

ParameterResult
AnalyteBromopride
Internal Standard (IS)Procainamide
Biological MatrixHuman Plasma
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Linearity Range1.0 - 100.0 ng/mL
Correlation Coefficient (r)≥ 0.995

Table 2: Mass Spectrometry (MS/MS) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bromopride344.20271.00
Procainamide (IS)236.30163.10

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry.

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a liquid-liquid extraction (LLE) procedure for the efficient recovery of Bromopride from human plasma.[1][2]

Materials:

  • Human plasma samples

  • Procainamide solution (Internal Standard)

  • Hexane-ethyl acetate (1:1, v/v)

  • Acetonitrile

  • Microcentrifuge tubes

  • Centrifuge

  • Solvent evaporator

  • Vortex mixer

Protocol:

  • Pipette a known volume of human plasma into a microcentrifuge tube.

  • Add the internal standard (Procainamide) to each sample.

  • Vortex mix for 30 seconds.

  • Add the extraction solvent (hexane-ethyl acetate) to the tube.

  • Vortex mix for 5 minutes to ensure thorough extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in acetonitrile.

  • Vortex mix to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

This protocol outlines the chromatographic conditions for the separation of Bromopride and the internal standard.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

  • Column: C18 analytical column

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid

  • Flow Rate: As optimized for the specific column dimensions

  • Injection Volume: Typically 5-20 µL

  • Column Temperature: Ambient or as specified by the column manufacturer

Mass Spectrometry (MS/MS)

This protocol details the mass spectrometric conditions for the detection and quantification of Bromopride.[1][2]

Instrumentation:

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Bromopride: m/z 344.20 → 271.00

    • Procainamide (IS): m/z 236.30 → 163.10

  • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

Sample_Preparation_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

LC_MS_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Sample Injection column C18 Column Separation injection->column elution Elution column->elution ionization Electrospray Ionization (Positive Mode) elution->ionization selection Quadrupole 1: Precursor Ion Selection ionization->selection fragmentation Quadrupole 2: Collision-Induced Dissociation selection->fragmentation detection Quadrupole 3: Product Ion Detection fragmentation->detection data_acquisition data_acquisition detection->data_acquisition Data Acquisition & Quantification

Caption: LC-MS/MS Analytical Workflow.

References

Application Notes and Protocols: Bromopride Hydrochloride as a Pharmacological Tool for Studying Dopamine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride hydrochloride is a substituted benzamide with potent antiemetic and prokinetic properties, primarily attributed to its action as a selective dopamine D2 receptor antagonist.[1][2][3][4][5][6] Its ability to cross the blood-brain barrier allows for the investigation of both central and peripheral dopamine pathways.[1] These characteristics make bromopride a valuable pharmacological tool for researchers studying the roles of dopamine in various physiological and pathological processes, including neurotransmission, behavior, and gastrointestinal function.

These application notes provide a comprehensive overview of the use of this compound in dopamine pathway research, including its mechanism of action, key experimental protocols, and relevant quantitative data.

Mechanism of Action

Bromopride exerts its pharmacological effects predominantly through competitive and irreversible antagonism of dopamine D2 receptors.[1] In the central nervous system, this action in the chemoreceptor trigger zone (CTZ) of the brainstem underlies its antiemetic effects.[2] Peripherally, D2 receptor blockade in the gastrointestinal tract enhances motility.[3][6] Bromopride is structurally and pharmacologically related to metoclopramide.[5]

Data Presentation

The following table summarizes the available quantitative data for this compound's interaction with the dopamine D2 receptor.

ParameterValueReceptorSpecies/TissueReference
IC50 ~2.1 µMDopamine D2Not Specified[7]

Note: The IC50 value represents the concentration of bromopride required to inhibit 50% of the binding of a radioligand to the D2 receptor. A lower value indicates a higher binding affinity.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway Modulation by Bromopride

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Negative Feedback Dopamine Dopamine Dopamine_release->Dopamine D2_receptor Postsynaptic D2 Receptor Dopamine->D2_receptor G_protein Gi/o Protein D2_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Production AC->cAMP Reduced Signaling Downstream Signaling cAMP->Signaling Bromopride Bromopride Bromopride->D2_autoreceptor Blockade Bromopride->D2_receptor Blockade

Caption: Modulation of Dopamine D2 Receptor Signaling by Bromopride.

Experimental Workflow for In Vivo Microdialysis

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Animal_acclimation Animal Acclimation Surgical_implantation Surgical Implantation of Guide Cannula Animal_acclimation->Surgical_implantation Recovery Post-operative Recovery Surgical_implantation->Recovery Probe_insertion Microdialysis Probe Insertion Recovery->Probe_insertion Baseline_collection Baseline Sample Collection Probe_insertion->Baseline_collection Bromopride_admin Bromopride HCl Administration Baseline_collection->Bromopride_admin Post_admin_collection Post-administration Sample Collection Bromopride_admin->Post_admin_collection Sample_analysis Dopamine Quantification (e.g., HPLC-ECD) Post_admin_collection->Sample_analysis Histology Histological Verification Post_admin_collection->Histology Data_analysis Data Analysis Sample_analysis->Data_analysis

Caption: Workflow for In Vivo Microdialysis with Bromopride.

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

This protocol is a general framework for a competitive radioligand binding assay to determine the affinity of bromopride for the D2 receptor.

Materials:

  • Receptor Source: Rat striatal membranes or cells expressing recombinant D2 receptors.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (a D2 antagonist).

  • Non-specific Binding Control: Haloperidol or another potent D2 antagonist.

  • This compound: A range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in fresh assay buffer. Determine protein concentration (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor preparation.

    • Radioligand at a concentration near its Kd.

    • Either:

      • Assay buffer (for total binding).

      • A high concentration of the non-specific binding control (e.g., 10 µM haloperidol).

      • Varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the bromopride concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • If the Kd of the radioligand is known, the Ki (inhibition constant) for bromopride can be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measuring Striatal Dopamine Release

This protocol outlines the measurement of extracellular dopamine levels in the striatum of freely moving rats following bromopride administration.

Materials:

  • Animals: Adult male Wistar or Sprague-Dawley rats.

  • Surgical Equipment: Stereotaxic apparatus, drill, etc.

  • Microdialysis Probes and Guide Cannulae.

  • Perfusion Pump and Fraction Collector.

  • Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4.

  • This compound Solution: For intraperitoneal (i.p.) injection.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour.

    • Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Calculate the average dopamine concentration in the baseline samples.

    • Express the dopamine concentration in each post-injection sample as a percentage of the baseline average.

    • Compare the effects of bromopride treatment to the vehicle control group using appropriate statistical tests.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Slice the brain and stain to verify the correct placement of the microdialysis probe.

Behavioral Assessment: Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior.

Materials:

  • Animals: Adult rats or mice.

  • Open-Field Arena: A square or circular arena with walls.

  • Video Tracking System and Software.

  • This compound Solution: For i.p. injection.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle i.p. at a predetermined time before the test (e.g., 30 minutes).

  • Test Procedure:

    • Gently place the animal in the center of the open-field arena.

    • Record the animal's behavior for a set duration (e.g., 5-10 minutes) using the video tracking system.[8]

  • Data Analysis: The software will analyze various parameters, including:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

    • Compare the data between the bromopride-treated and vehicle-treated groups.

Behavioral Assessment: Stereotypy

This protocol is for assessing stereotyped behaviors induced by dopamine agonists and their modulation by bromopride.

Materials:

  • Animals: Adult rats.

  • Dopamine Agonist: e.g., Apomorphine.

  • This compound Solution.

  • Observation Cages.

  • Stopwatch.

Procedure:

  • Habituation: Acclimate the animals to the observation cages.

  • Drug Administration:

    • Administer this compound or vehicle i.p.

    • After a set time (e.g., 30 minutes), administer the dopamine agonist (e.g., apomorphine).

  • Observation:

    • Observe the animals for a defined period (e.g., 60-90 minutes) after agonist administration.

    • Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale. A common scale is:

      • 0: Asleep or still.

      • 1: Active.

      • 2: Predominantly active with stereotyped sniffing.

      • 3: Stereotyped sniffing, licking, or gnawing.

      • 4: Intense, continuous stereotyped behavior.

  • Data Analysis:

    • Calculate the mean stereotypy score for each animal at each time point.

    • Compare the time course and overall intensity of stereotypy between the bromopride-treated and vehicle-treated groups.

Conclusion

This compound is a versatile pharmacological tool for the investigation of dopamine pathways. Its selective D2 receptor antagonism allows for the targeted modulation of dopaminergic signaling in both in vitro and in vivo experimental settings. The protocols provided herein offer a foundation for utilizing bromopride to explore the multifaceted roles of dopamine in the central nervous system and periphery. As with any pharmacological agent, appropriate dose-response studies and control experiments are crucial for the robust interpretation of experimental results.

References

Experimental Design for Assessing the Antiemetic Effects of Bromopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride hydrochloride is a substituted benzamide with antiemetic and prokinetic properties.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[1][2] Additionally, Bromopride exhibits some antagonistic activity at serotonin 5-HT3 receptors, which also play a role in the emetic reflex.[1] This dual-receptor antagonism, combined with its ability to enhance gastrointestinal motility, makes Bromopride a compound of interest for managing nausea and vomiting induced by various stimuli, including chemotherapy and centrally acting agents.[1][2]

These application notes provide detailed experimental protocols for evaluating the antiemetic efficacy of this compound in established preclinical models: cisplatin-induced emesis in ferrets and apomorphine-induced emesis in dogs.

Mechanism of Action: Emesis and Bromopride Intervention

The emetic reflex is a complex process involving central and peripheral pathways. Key triggers include chemotherapy agents like cisplatin, which cause the release of serotonin (5-HT) from enterochromaffin cells in the gut, and dopamine agonists like apomorphine, which directly stimulate the chemoreceptor trigger zone (CTZ) in the brain.

cluster_peripheral Peripheral Pathway cluster_central Central Pathway Cisplatin Cisplatin EC_Cells Enterochromaffin Cells Cisplatin->EC_Cells induces release of Serotonin Serotonin (5-HT) EC_Cells->Serotonin Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin->Vagal_Afferents activates VC Vomiting Center (Medulla) Vagal_Afferents->VC Apomorphine Apomorphine CTZ Chemoreceptor Trigger Zone (CTZ) (D2 & 5-HT3 Receptors) Apomorphine->CTZ stimulates CTZ->VC Emesis Emesis (Retching & Vomiting) VC->Emesis Bromopride This compound Bromopride->Vagal_Afferents antagonizes 5-HT3 receptors Bromopride->CTZ antagonizes D2 & 5-HT3 receptors

Caption: Signaling pathways of emesis and Bromopride's points of intervention.

Experimental Protocols

Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established model for studying chemotherapy-induced emesis due to its robust vomiting reflex. Cisplatin administration in ferrets induces both acute and delayed emesis, mimicking the side effects observed in human patients.

Materials:

  • Male ferrets (1.0-1.5 kg)

  • This compound

  • Cisplatin

  • Sterile 0.9% saline solution (vehicle)

  • Isoflurane for anesthesia

  • Intravenous (IV) and Intraperitoneal (IP) injection supplies

  • Observation cages with video recording capabilities

Protocol Workflow:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Acclimatize Ferrets (≥ 7 days) Fasting Fast Ferrets Overnight (water ad libitum) Acclimatization->Fasting Grouping Randomly Assign to Groups (Vehicle, Bromopride) Fasting->Grouping Bromopride_Admin Administer Bromopride HCl or Vehicle (IV) 30 min pre-cisplatin Grouping->Bromopride_Admin Cisplatin_Admin Administer Cisplatin (IP) Bromopride_Admin->Cisplatin_Admin Observation Observe and Record Emetic Events (Acute: 0-24h; Delayed: 24-72h) Cisplatin_Admin->Observation Quantification Quantify: - Latency to first emetic event - Number of retches - Number of vomits Observation->Quantification Tabulation Summarize Data in Tables Quantification->Tabulation Stats Statistical Analysis Tabulation->Stats

Caption: Workflow for the cisplatin-induced emesis experiment in ferrets.

Detailed Methodology:

  • Animal Preparation: Acclimatize male ferrets to the laboratory environment for at least one week. Fast the animals overnight before the experiment, with free access to water.

  • Dosing Solutions:

    • This compound: Prepare a stock solution in sterile 0.9% saline. The final dose should be administered in a volume of 1 mL/kg. Based on clinical data and its relation to metoclopramide, a dose range of 1-5 mg/kg can be investigated.

    • Cisplatin: Dissolve in sterile 0.9% saline.

      • For acute emesis model: 10 mg/kg.

      • For delayed emesis model: 5 mg/kg.

  • Experimental Procedure:

    • Randomly assign ferrets to treatment groups (e.g., Vehicle control, Bromopride low dose, Bromopride high dose).

    • Thirty minutes prior to cisplatin administration, administer the appropriate dose of this compound or vehicle intravenously (IV) via the cephalic vein under light isoflurane anesthesia.

    • Administer cisplatin intraperitoneally (IP).

    • Place each ferret in an individual observation cage and record its behavior for up to 72 hours using a video camera.

  • Data Collection and Analysis:

    • Quantify the following parameters from the video recordings:

      • Latency: Time from cisplatin injection to the first retch or vomit.

      • Retching: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without expulsion of gastric contents.

      • Vomiting: Forceful expulsion of gastric contents.

    • Analyze the data for the acute phase (0-24 hours) and the delayed phase (24-72 hours) separately.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Data Presentation:

Table 1: Effect of this compound on Acute Cisplatin-Induced Emesis in Ferrets (0-24 hours)

Treatment Group (n=8)Dose (mg/kg)Latency to First Emetic Event (min) (Mean ± SEM)Total Number of Retches (Mean ± SEM)Total Number of Vomits (Mean ± SEM)
Vehicle (Saline)-
Bromopride HCl1.0
Bromopride HCl5.0

Table 2: Effect of this compound on Delayed Cisplatin-Induced Emesis in Ferrets (24-72 hours)

Treatment Group (n=8)Dose (mg/kg)Total Number of Retches (Mean ± SEM)Total Number of Vomits (Mean ± SEM)
Vehicle (Saline)-
Bromopride HCl1.0
Bromopride HCl5.0
Apomorphine-Induced Emesis in Dogs

Dogs are highly sensitive to the emetic effects of the dopamine D2 receptor agonist, apomorphine, making this a suitable model to specifically assess the central antiemetic properties of D2 antagonists like Bromopride.

Materials:

  • Beagle dogs (male or female, 8-12 kg)

  • This compound

  • Apomorphine hydrochloride

  • Sterile 0.9% saline solution (vehicle)

  • Subcutaneous (SC) and Intravenous (IV) injection supplies

  • Observation pens

Protocol Workflow:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Acclimatize Dogs (≥ 7 days) Fasting Fast Dogs Overnight (water ad libitum) Acclimatization->Fasting Grouping Randomly Assign to Groups (Vehicle, Bromopride) Fasting->Grouping Bromopride_Admin Administer Bromopride HCl or Vehicle (IV) 30 min pre-apomorphine Grouping->Bromopride_Admin Apomorphine_Admin Administer Apomorphine HCl (SC) Bromopride_Admin->Apomorphine_Admin Observation Observe and Record Emetic Events (for 60 minutes) Apomorphine_Admin->Observation Quantification Quantify: - Latency to first emetic event - Number of vomits - Number of dogs vomiting Observation->Quantification Tabulation Summarize Data in Tables Quantification->Tabulation Stats Statistical Analysis Tabulation->Stats

Caption: Workflow for the apomorphine-induced emesis experiment in dogs.

Detailed Methodology:

  • Animal Preparation: Acclimatize beagle dogs to the laboratory environment for at least one week. Fast the animals overnight prior to the experiment, with free access to water.

  • Dosing Solutions:

    • This compound: Prepare a stock solution in sterile 0.9% saline. The final dose should be administered in a volume of 0.5 mL/kg. Based on pharmacokinetic and motility studies in dogs, a dose range of 0.5-5 mg/kg can be explored.[3]

    • Apomorphine Hydrochloride: Dissolve in sterile 0.9% saline immediately before use. A commonly effective dose is 0.04 mg/kg.[4]

  • Experimental Procedure:

    • Randomly assign dogs to treatment groups (e.g., Vehicle control, Bromopride low dose, Bromopride high dose).

    • Thirty minutes before apomorphine challenge, administer the appropriate dose of this compound or vehicle intravenously (IV) into the cephalic vein.

    • Administer apomorphine hydrochloride subcutaneously (SC) in the dorsal scapular region.

    • Immediately place the dog in an observation pen and monitor for emetic events for 60 minutes.

  • Data Collection and Analysis:

    • Record the following parameters:

      • Incidence of Emesis: The number of dogs that vomit in each group.

      • Latency: The time from apomorphine injection to the first vomit.

      • Number of Vomits: The total number of vomiting episodes for each dog.

    • Statistically analyze the data. The incidence of emesis can be compared using a Fisher's exact test, while the latency and number of vomits can be analyzed using an appropriate parametric or non-parametric test (e.g., t-test or Mann-Whitney U test).

Data Presentation:

Table 3: Effect of this compound on Apomorphine-Induced Emesis in Dogs

Treatment Group (n=6)Dose (mg/kg)Incidence of Emesis (Vomiting Dogs/Total Dogs)Latency to First Vomit (min) (Mean ± SEM)Total Number of Vomits (Mean ± SEM)
Vehicle (Saline)-
Bromopride HCl0.5
Bromopride HCl2.0
Bromopride HCl5.0

Conclusion

The described experimental designs provide a robust framework for assessing the antiemetic properties of this compound. The cisplatin-induced emesis model in ferrets allows for the evaluation of efficacy against both acute and delayed vomiting, which is highly relevant to chemotherapy-induced nausea and vomiting. The apomorphine-induced emesis model in dogs is a valuable tool for specifically investigating the central D2 receptor antagonist activity of Bromopride. By systematically quantifying emetic episodes and presenting the data in a clear, tabular format, researchers can effectively determine the antiemetic potential of this compound.

References

Application Notes and Protocols: Investigating the Effects of Bromopride Hydrochloride on Neurons Using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride hydrochloride is a substituted benzamide with antiemetic and prokinetic properties, primarily acting as a dopamine D2 receptor antagonist.[1][2][3][4][5] While its effects on the gastrointestinal tract and the chemoreceptor trigger zone are well-documented, its direct impact on neuronal health, morphology, and function at a cellular level is less characterized.[1][2] These application notes provide a comprehensive framework of cell culture techniques to investigate the potential neurotoxic or neuroprotective effects of this compound on neurons.

This document outlines detailed protocols for culturing primary neurons and neuronal cell lines, assessing cell viability, analyzing neurite outgrowth, and evaluating electrophysiological activity. Furthermore, it presents a hypothetical signaling pathway that may be modulated by this compound in neurons, based on its known mechanism of action as a dopamine D2 receptor antagonist. The provided methodologies and data presentation formats are designed to facilitate the systematic study of this compound's neuronal effects for drug development and neurotoxicity screening.

Materials and Methods

Neuronal Cell Culture

The choice of neuronal cell model is critical and can include primary neurons for physiological relevance or immortalized cell lines for reproducibility and high-throughput screening.[6][7][8]

a) Primary Cortical Neuron Culture (from rodent embryos)

  • Protocol:

    • Prepare culture plates by coating with Poly-L-ornithine (50 µg/mL) and laminin (5 µg/mL) to promote neuronal adhesion and growth.[9]

    • Isolate cortical tissue from embryonic day 17 (E17) rat or mouse embryos under sterile conditions.[10]

    • Dissociate the tissue into a single-cell suspension using trypsin and gentle trituration.[11]

    • Plate the dissociated neurons onto the coated plates at a density of 1 x 10^5 cells/well in a 24-well plate.[12]

    • Culture the neurons in Neurobasal medium supplemented with B-27 supplement, L-glutamine, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.[13][14]

    • Replace half of the medium every 2-3 days.[6][14]

b) SH-SY5Y Human Neuroblastoma Cell Line Culture

  • Protocol:

    • Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • To induce differentiation into a neuronal phenotype, reduce the FBS concentration to 1% and add 10 µM all-trans-retinoic acid (RA) for 5-7 days.

    • Passage the cells when they reach 80-90% confluency. For experiments, seed the differentiated cells into appropriate multi-well plates.

Assessment of Neuronal Viability

To determine the cytotoxic effects of this compound, cell viability assays are essential.

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

  • Protocol:

    • Plate neurons in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

b) LDH Assay (Lactate Dehydrogenase)

This assay measures the release of LDH from damaged cells into the culture medium, indicating compromised membrane integrity.

  • Protocol:

    • Collect the culture medium from neurons treated with this compound as described for the MTT assay.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the positive control (e.g., cells treated with a lysis buffer).

Neurite Outgrowth Analysis

Changes in neurite length and complexity can indicate neurotoxic or neurotrophic effects.[16][17]

  • Protocol:

    • Plate neurons on coated coverslips or in 96-well plates.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Stain the neurons with an antibody against a neuronal marker such as β-III tubulin or MAP2, followed by a fluorescently labeled secondary antibody.[16]

    • Stain the nuclei with DAPI.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Analyze neurite length, number of branches, and number of primary neurites using automated image analysis software.[16][18]

Electrophysiological Analysis

Patch-clamp electrophysiology or microelectrode arrays (MEAs) can be used to assess the effects of this compound on neuronal excitability and synaptic function.[19][20][21]

  • Protocol (Microelectrode Array - MEA):

    • Plate primary neurons on MEA plates.

    • Allow the neurons to form a functional network (typically 14-21 days in vitro).

    • Record baseline spontaneous electrical activity (spike rate, burst frequency, network synchrony).

    • Acutely apply different concentrations of this compound to the culture and record the changes in electrical activity.

    • For chronic studies, treat the neuronal networks with this compound for several days and record activity at different time points.

    • Analyze the data using the MEA system's software to quantify changes in neuronal firing and network behavior.[22]

Expected Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

Concentration (µM)24 hours (% Viability)48 hours (% Viability)72 hours (% Viability)
Control (0) 100 ± 5.2100 ± 4.8100 ± 6.1
0.1 98.5 ± 4.997.2 ± 5.596.8 ± 5.9
1 95.3 ± 6.192.1 ± 6.390.5 ± 6.8
10 88.7 ± 5.880.4 ± 7.175.2 ± 7.5
50 70.2 ± 8.255.9 ± 9.445.3 ± 8.9
100 51.6 ± 9.535.8 ± 10.128.1 ± 9.2

Table 2: Effect of this compound on Neurite Outgrowth

Concentration (µM)Average Neurite Length (µm)Number of Branches per NeuronNumber of Primary Neurites
Control (0) 250 ± 358.2 ± 1.55.1 ± 0.8
1 245 ± 328.0 ± 1.35.0 ± 0.7
10 180 ± 285.5 ± 1.14.2 ± 0.6
50 110 ± 213.1 ± 0.93.0 ± 0.5
100 65 ± 151.8 ± 0.72.1 ± 0.4

Table 3: Acute Effects of this compound on Neuronal Firing Rate (MEA)

Concentration (µM)Mean Firing Rate (spikes/s)Burst Frequency (bursts/min)Network Synchrony Index
Baseline (0) 12.5 ± 2.15.8 ± 1.20.75 ± 0.1
1 11.8 ± 1.95.5 ± 1.10.72 ± 0.09
10 8.2 ± 1.53.1 ± 0.80.55 ± 0.12
50 4.1 ± 0.91.2 ± 0.50.31 ± 0.08
100 1.5 ± 0.50.3 ± 0.20.15 ± 0.05

Visualizations

Experimental_Workflow cluster_culture 1. Neuronal Cell Culture cluster_treatment 2. This compound Treatment cluster_assays 3. Cellular and Functional Assays cluster_analysis 4. Data Analysis Primary_Neurons Primary Neurons Dose_Response Dose-Response Concentrations Primary_Neurons->Dose_Response Neuronal_Cell_Lines Neuronal Cell Lines (e.g., SH-SY5Y) Neuronal_Cell_Lines->Dose_Response Time_Course Time-Course (24, 48, 72h) Dose_Response->Time_Course Viability Viability Assays (MTT, LDH) Time_Course->Viability Morphology Neurite Outgrowth Analysis Time_Course->Morphology Electrophysiology Electrophysiology (MEA) Time_Course->Electrophysiology Quantitative_Analysis Quantitative Analysis & Tabulation Viability->Quantitative_Analysis Morphology->Quantitative_Analysis Electrophysiology->Quantitative_Analysis Statistical_Analysis Statistical Analysis Quantitative_Analysis->Statistical_Analysis

Caption: Experimental workflow for studying this compound effects on neurons.

D2_Receptor_Signaling Bromopride Bromopride Hydrochloride D2R Dopamine D2 Receptor Bromopride->D2R Antagonism Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene_Expression Gene Expression (Neuronal Survival, Growth) CREB->Gene_Expression Alters

Caption: Postulated signaling pathway of this compound in neurons.

Discussion

The provided protocols establish a framework for the comprehensive evaluation of this compound's effects on neurons. Based on its primary mechanism as a dopamine D2 receptor antagonist, it is hypothesized that this compound may interfere with dopamine-mediated signaling pathways crucial for neuronal survival and function.[1][4][23] Dopamine D2 receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[23][24] This pathway can influence the phosphorylation of transcription factors like CREB, which regulates the expression of genes involved in neuronal survival, differentiation, and synaptic plasticity.

By blocking D2 receptors, this compound could potentially disinhibit this pathway, leading to increased cAMP and PKA activity. The downstream consequences of this action could be complex, potentially promoting cell survival or, conversely, inducing excitotoxicity depending on the neuronal context and concentration. The proposed experiments will help elucidate these potential effects. The viability assays will determine the dose-dependent cytotoxicity, the neurite outgrowth analysis will reveal effects on neuronal morphology, and the electrophysiological recordings will provide insights into functional alterations in neuronal communication.

The results from these studies will be crucial for understanding the neuropharmacological profile of this compound and will inform its potential applications and risks in drug development, particularly for long-term treatments or for patient populations with underlying neurological conditions. Further investigations could also explore the effects on specific neuronal subtypes, such as dopaminergic neurons, which are highly relevant to the drug's mechanism of action.[25][26]

References

Troubleshooting & Optimization

Overcoming solubility issues of Bromopride hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromopride Hydrochloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of Bromopride is the first step in troubleshooting solubility issues. Bromopride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[1]

Table 1: Physicochemical Properties of Bromopride

Property Value
Molecular Formula C₁₄H₂₂BrN₃O₂[2][3][4]
Molecular Weight 344.25 g/mol [2][3][4]
Appearance White solid[2][5]
pKa (Strongest Basic) 9.04 - 9.35[1][6]
Predicted Water Solubility 0.241 mg/mL[6]
LogP 2.36 - 2.8[3][4][6]

| Melting Point | 148-150°C[2][5] |

Q2: My this compound isn't dissolving in a neutral aqueous buffer. Why?

The solubility of Bromopride is highly dependent on pH.[1] As a basic compound with a pKa around 9.35, it is ionized and thus more soluble in acidic environments (low pH).[1] As the pH increases towards and beyond its pKa, the molecule becomes less ionized, leading to a significant decrease in aqueous solubility.[1] Therefore, attempting to dissolve it directly in neutral (pH 7.0) or basic buffers will likely result in poor solubility.

cluster_pH pH Environment cluster_Solubility Resulting Solubility Low_pH Low pH (Acidic) High_Sol Higher Solubility (Ionized Form) Low_pH->High_Sol promotes High_pH High pH (Neutral/Basic) Low_Sol Lower Solubility (Free Base Form) High_pH->Low_Sol leads to

Caption: Relationship between pH and Bromopride solubility.

Q3: What are the recommended solvents for preparing concentrated stock solutions?

Due to its limited aqueous solubility, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common choice.

Table 2: Solubility in Organic Solvents

Solvent Concentration Notes

| DMSO | ≥ 50 mg/mL (145.24 mM)[7] | Sonication may be required to facilitate dissolution.[7] Use freshly opened, anhydrous DMSO as it is hygroscopic.[8] |

Once a stock solution is prepared in an organic solvent like DMSO, it can be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q4: How can I improve the solubility of this compound for my experiment?

If you observe precipitation when diluting a stock solution into your aqueous buffer, several strategies can be employed. The choice of method depends on the constraints of your experiment.

start Precipitation Observed in Aqueous Medium decision Is adjusting pH permissible for your experiment? start->decision ph_yes Adjust medium pH to be mildly acidic (e.g., pH 4.0-6.5) decision->ph_yes Yes ph_no Maintain pH and explore formulation excipients decision->ph_no No final_check Verify Final Formulation (Clarity, Stability, Compatibility) ph_yes->final_check cosolvent Incorporate Co-solvents (e.g., PEG400, Ethanol) ph_no->cosolvent surfactant Add Surfactants (e.g., Tween® 80, Polysorbate 80) ph_no->surfactant complexation Use Complexation Agents (e.g., Cyclodextrins) ph_no->complexation cosolvent->final_check surfactant->final_check complexation->final_check

Caption: Troubleshooting workflow for Bromopride solubility.

Troubleshooting Strategies:

  • pH Adjustment : This is the most direct method. Lowering the pH of your aqueous solution will increase the solubility of this compound.[1][9]

  • Use of Co-solvents : For in vivo or cell culture experiments where significant pH changes are not viable, adding a biocompatible co-solvent can help maintain solubility.[10] Examples include Polyethylene Glycol 400 (PEG400) or ethanol.[2]

  • Use of Surfactants : Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media.[9][10] Tween® 80 (Polysorbate 80) is a commonly used non-ionic surfactant.[2]

  • Complexation : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[9]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Analysis

This protocol determines the solubility of this compound at different pH values.

Materials:

  • This compound

  • Series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Orbital shaker/agitator at a controlled temperature

  • 0.45 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of this compound to separate vials, each containing a different pH buffer.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand until the excess solid settles.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent and analyze the concentration of Bromopride using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol provides a standard method for preparing a concentrated stock solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sonicator (optional)

  • Calibrated balance and volumetric flasks

Methodology:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add approximately 80% of the final volume of DMSO.

  • Vortex or sonicate the mixture until the solid is completely dissolved.[7]

  • Once dissolved, add DMSO to the final target volume.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.[2]

Mechanism of Action: Dopamine D2 Receptor Antagonism

For context in your research, Bromopride functions primarily as a dopamine D2 receptor antagonist.[4][5] This action is central to its antiemetic and prokinetic properties.

dopamine Dopamine (Agonist) receptor Dopamine D2 Receptor dopamine->receptor Binds & Activates bromopride Bromopride (Antagonist) bromopride->receptor Blocks Binding signal Downstream Signaling (e.g., Inhibition of Adenylyl Cyclase) receptor->signal block Blocked Response receptor->block No Activation response Physiological Response (e.g., Emesis) signal->response

Caption: Simplified signaling pathway of Bromopride's antagonism.

References

Stability-indicating assay for Bromopride hydrochloride and its degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability-indicating assay for Bromopride hydrochloride and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM) and why is it important for this compound?

A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[1] Its importance lies in ensuring that the quantitative analysis of this compound in stability studies is not affected by any chemical changes that may occur over time, thus guaranteeing the safety, efficacy, and quality of the drug product throughout its shelf life.[1][2][3]

Q2: What are the typical stress conditions used in forced degradation studies for this compound?

Forced degradation, or stress testing, is performed to understand the degradation pathways of a drug substance and to generate potential degradation products.[4][5] For this compound, a comprehensive forced degradation study would typically involve exposure to the following conditions as recommended by the International Conference on Harmonization (ICH):[6][7]

  • Acid Hydrolysis: e.g., 0.1M HCl

  • Base Hydrolysis: e.g., 0.1M NaOH

  • Oxidative Degradation: e.g., 1-3% H₂O₂

  • Thermal Degradation: e.g., 60°C

  • Photodegradation: Exposure to light providing not less than 1.2 million lux hours and 200-watt hours/square meter of near UV energy.[4]

Q3: What are the known degradation products of this compound?

Forced degradation studies have identified several major degradation products of Bromopride. These include:[7]

  • BIA: 4-acetamido-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

  • BIB: 4-amino-5-bromo-2-methoxybenzoic acid

  • BIC: 4-Amino-5-bromo-N-(2-(ethylamino)ethyl)-2-methoxybenzamide

  • BID: 2-bromo-5-methoxyaniline

  • BIE: N-(2-(4-amino-5-bromo-2-methoxybenzamido)ethyl)-N,N-diethylhydroxylammonium

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload.[8] 2. Incompatible injection solvent.[9] 3. Column contamination or aging.1. Dilute the sample or inject a smaller volume.[9] 2. Dissolve and inject the sample in the mobile phase whenever possible.[9] 3. Flush the column with a strong solvent; if the problem persists, replace the column.
Fluctuating Retention Times 1. Air trapped in the pump.[9] 2. Inconsistent mobile phase composition.[9] 3. Fluctuations in column temperature.[9]1. Purge the pump to remove air bubbles. Ensure the mobile phase is properly degassed.[9] 2. If using a gradient mixer, prepare the mobile phase manually to confirm composition.[10] 3. Use a reliable column oven to maintain a consistent temperature.[9]
High Backpressure 1. Clogged column frit. 2. Particulate matter from the sample or system.[8] 3. Buffer precipitation in the mobile phase.[8]1. Replace the column inlet frit. 2. Use a guard column and filter all samples and mobile phases. 3. Ensure the buffer is fully soluble in the mobile phase mixture; reduce buffer concentration if necessary.[8]
No Peaks or Very Small Peaks 1. Injector malfunction. 2. Detector issue (e.g., lamp off). 3. Sample degradation.1. Check the injector for proper sample loop filling and injection. 2. Ensure the detector lamp is on and has sufficient energy. 3. Prepare fresh samples and standards.
Split Peaks 1. Partially blocked column frit. 2. Incompletely filled sample loop.[9] 3. A void or channel in the column packing.[8]1. Back-flush the column or replace the inlet frit. 2. Ensure the injection volume is appropriate for the loop size. 3. Replace the column.

Experimental Protocols

Stability-Indicating UHPLC-UV Method

This protocol is based on a validated method for the quantification of Bromopride and its impurities.[6][7]

Chromatographic Conditions:

ParameterSpecification
Column Waters Acquity BEH Shield RP18 (or equivalent)
Mobile Phase Gradient elution with a mixture of an aqueous phase (e.g., buffer) and an organic phase (e.g., acetonitrile). The exact gradient program should be optimized.
Flow Rate Typically between 0.3 - 0.6 mL/min for UHPLC
Column Temperature Controlled, e.g., 40°C
Detection Wavelength UV detection, specific wavelength to be determined based on the absorption maxima of Bromopride and its degradation products.
Injection Volume 1 - 5 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase diluent) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Preparation: Dissolve the drug product in the same diluent as the standard, sonicate to ensure complete dissolution, and filter through a 0.22 µm or 0.45 µm filter before injection.

Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

  • Acid Hydrolysis: Dissolve Bromopride in 0.1 M HCl and heat (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Bromopride in 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidation: Treat a solution of Bromopride with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Store solid this compound in a hot air oven at a high temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose a solution of Bromopride to UV and fluorescent light in a photostability chamber.

Note: A control sample (un-stressed) should be analyzed alongside the stressed samples for comparison.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Evaluation drug_substance Bromopride HCl Drug Substance/Product dissolve Dissolve in Suitable Solvent drug_substance->dissolve stress Apply Stress Conditions (Acid, Base, Heat, etc.) dissolve->stress neutralize Neutralize/Dilute (if necessary) stress->neutralize filter Filter through 0.22 µm filter neutralize->filter inject Inject into UHPLC System filter->inject separate Chromatographic Separation (RP-C18 Column) inject->separate detect UV Detection separate->detect data Data Acquisition & Processing detect->data quantify Quantify Bromopride HCl data->quantify identify Identify Degradation Products data->identify validate Validate Method (Specificity, Linearity, etc.) quantify->validate identify->validate

Caption: Workflow for Forced Degradation and HPLC Analysis.

G start Problem Occurs (e.g., Poor Peak Shape) q1 Is the mobile phase freshly prepared & degassed? start->q1 sol1 Prepare fresh mobile phase and degas thoroughly. q1->sol1 No q2 Is the sample concentration too high? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Dilute the sample. q2->sol2 Yes q3 Is the column old or contaminated? q2->q3 No a2_yes Yes a2_no No end Problem Resolved sol2->end sol3 Flush or replace the column. q3->sol3 Yes other Consult Instrument Manual or Further Expertise q3->other No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting Logic for HPLC Peak Shape Issues.

References

Optimizing Bromopride hydrochloride dosage to minimize extrapyramidal side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing bromopride hydrochloride dosage to minimize extrapyramidal side effects (EPS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to extrapyramidal side effects?

A1: this compound is a dopamine D2 receptor antagonist.[1][2] Its therapeutic effects as a prokinetic and antiemetic agent are primarily due to the blockade of D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone in the brain.[1][2] However, this antagonism also occurs in the nigrostriatal pathway, a key component of the extrapyramidal system that regulates motor control.[3] Blockade of D2 receptors in the nigrostriatal pathway disrupts the balance of dopamine and acetylcholine, leading to a state of relative cholinergic hyperactivity, which is the primary cause of drug-induced extrapyramidal symptoms.[3] These symptoms can manifest as acute dystonia, akathisia, parkinsonism, and, with long-term use, tardive dyskinesia.[3][4]

Q2: Are extrapyramidal side effects with this compound dose-dependent?

Q3: What is the therapeutic window for dopamine D2 receptor occupancy to balance efficacy and extrapyramidal side effects?

A3: For antipsychotic drugs that act as D2 receptor antagonists, a therapeutic window for striatal D2 receptor occupancy has been identified through positron emission tomography (PET) studies.[5] Clinical efficacy is generally observed when D2 receptor occupancy is between 65% and 80%.[5] The risk of extrapyramidal side effects increases significantly when occupancy exceeds 80%.[5] While this therapeutic window has been primarily established for antipsychotics, the same principle applies to other D2 antagonists like bromopride. Therefore, optimizing bromopride dosage to stay within this therapeutic range is a key strategy to minimize the risk of EPS.

Q4: What are the known pharmacokinetic properties of this compound?

A4: Bromopride is well-absorbed after oral administration, with a bioavailability of 54-78% for oral and intramuscular routes, respectively.[1][6] It undergoes hepatic metabolism and is primarily excreted by the kidneys.[2] The elimination half-life is approximately 2.9 to 5 hours.[1][6] Peak plasma concentrations are reached in a dose-proportional manner.[6] For more detailed pharmacokinetic parameters, please refer to the data tables below.

Troubleshooting Guides

Issue 1: An unexpected high incidence of extrapyramidal side effects is observed in a preclinical animal study.

  • Possible Cause 1: Dosage is too high.

    • Troubleshooting Step: Review the dosage used in the context of available preclinical data for bromopride or similar D2 antagonists. Consider performing a dose-response study to identify a dose that maintains the desired therapeutic effect with a lower incidence of EPS.

  • Possible Cause 2: Sensitive animal model.

    • Troubleshooting Step: The strain or species of the animal model may have a higher sensitivity to D2 receptor blockade. Review the literature for the typical response of the chosen animal model to D2 antagonists. If possible, consider using a different, less sensitive strain or species.

  • Possible Cause 3: Improper drug administration.

    • Troubleshooting Step: Ensure the drug is being administered correctly and that the formulation is appropriate for the route of administration. Inconsistent administration can lead to variations in plasma concentrations and a higher risk of adverse effects.

Issue 2: Difficulty in quantifying extrapyramidal side effects in a clinical trial.

  • Possible Cause 1: Lack of a standardized assessment tool.

    • Troubleshooting Step: Implement a validated and reliable rating scale for EPS, such as the Extrapyramidal Symptom Rating Scale (ESRS). Ensure that all raters are properly trained and calibrated to use the scale consistently.

  • Possible Cause 2: Subjective nature of some extrapyramidal symptoms.

    • Troubleshooting Step: Supplement clinical rating scales with objective measures where possible. For example, use actigraphy to quantify akathisia-related restlessness.

  • Possible Cause 3: Confounding factors.

    • Troubleshooting Step: Carefully screen for and document any concomitant medications that could also induce or modify EPS. Also, consider underlying patient characteristics that may increase susceptibility to EPS.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Bioavailability (Oral) 54% - 75%[1][6]
Bioavailability (Intramuscular) 78%[6]
Elimination Half-Life 2.9 - 5 hours[1][6]
Protein Binding 40%[1]
Metabolism Hepatic[2]
Excretion Renal[2]

Table 2: Peak Plasma Concentrations of Bromopride After Single Oral Doses

Oral DosePeak Mean Plasma Concentration (ng/mL)Reference
10 mg 20 (± 32% CV)[6]
20 mg 38 (± 16% CV)[6]
30 mg 64 (± 23% CV)[6]

Experimental Protocols

1. Preclinical Assessment of Extrapyramidal Side Effects: The Catalepsy Bar Test in Rats

  • Objective: To assess the degree of motor rigidity (catalepsy), a common extrapyramidal side effect, induced by this compound in rats.

  • Materials:

    • Horizontal bar (approximately 1 cm in diameter) elevated 9-10 cm above a flat surface.

    • Stopwatch.

    • Male Sprague-Dawley or Wistar rats (200-250g).

    • This compound solution for injection.

    • Vehicle control solution.

  • Procedure:

    • Administer the desired dose of this compound or vehicle control to the rats (e.g., via intraperitoneal injection).

    • At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.

    • The rat's hind paws should remain on the flat surface, placing it in a "praying" position.

    • Start the stopwatch immediately after placing the forepaws on the bar.

    • Measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

    • Repeat the test for each rat at each time point.

  • Data Analysis:

    • Compare the mean descent latency between the bromopride-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant increase in descent latency in the bromopride group is indicative of catalepsy.

2. Clinical Assessment of Extrapyramidal Side Effects: The Extrapyramidal Symptom Rating Scale (ESRS)

  • Objective: To comprehensively assess and quantify the severity of drug-induced movement disorders in human subjects.

  • Description: The ESRS is a clinician-rated scale that evaluates four main types of movement disorders: parkinsonism, akathisia, dystonia, and tardive dyskinesia. It consists of a questionnaire for the patient's subjective experience and a clinical examination by the rater.

  • Administration:

    • Rater Training: All raters must be thoroughly trained on the ESRS manual to ensure consistent and reliable scoring.

    • Patient Interview: The rater conducts a structured interview with the patient to assess the subjective symptoms of EPS over the past week.

    • Clinical Examination: The rater performs a series of standardized clinical examinations to objectively assess for signs of parkinsonism (e.g., tremor, rigidity, bradykinesia), akathisia (e.g., restlessness), dystonia (e.g., abnormal postures), and tardive dyskinesia (e.g., involuntary movements).

    • Scoring: Each item on the scale is rated on a multi-point severity scale (e.g., 0 = absent, 4 = severe). The scores for each subscale are summed to provide a quantitative measure of the severity of each type of movement disorder.

  • Data Analysis:

    • Mean changes from baseline in ESRS scores can be compared between different dosage groups of this compound.

    • The incidence of clinically significant EPS (defined by a certain score threshold) can be calculated for each dosage group.

Mandatory Visualizations

Bromopride_Mechanism_of_EPS cluster_0 Nigrostriatal Pathway cluster_1 Drug Action cluster_2 Pathophysiological Outcome Substantia_Nigra Substantia Nigra (Dopaminergic Neurons) Striatum Striatum (Cholinergic Interneurons) Substantia_Nigra->Striatum Dopamine Release D2_Receptor Dopamine D2 Receptor Bromopride Bromopride HCl Bromopride->D2_Receptor Antagonism Dopamine_Inhibition_Blocked Inhibition of Acetylcholine Release is Blocked D2_Receptor->Dopamine_Inhibition_Blocked Disruption of Dopaminergic Tone Cholinergic_Hyperactivity Relative Cholinergic Hyperactivity Dopamine_Inhibition_Blocked->Cholinergic_Hyperactivity EPS Extrapyramidal Side Effects (Dystonia, Parkinsonism, Akathisia) Cholinergic_Hyperactivity->EPS

Caption: Mechanism of Bromopride-Induced Extrapyramidal Side Effects.

Experimental_Workflow_EPS_Assessment cluster_preclinical Preclinical Assessment (Rat Model) cluster_clinical Clinical Assessment (Human Trial) Animal_Grouping Randomize Rats into Dosage Groups Drug_Admin Administer Bromopride HCl or Vehicle Animal_Grouping->Drug_Admin Catalepsy_Test Perform Catalepsy Bar Test at Timed Intervals Drug_Admin->Catalepsy_Test Data_Collection Record Descent Latency Catalepsy_Test->Data_Collection Preclinical_Analysis Statistical Analysis of Catalepsy Scores Data_Collection->Preclinical_Analysis Patient_Recruitment Recruit and Consent Study Participants Baseline_ESRS Baseline ESRS Assessment Patient_Recruitment->Baseline_ESRS Randomization Randomize to Bromopride HCl Dosage or Placebo Baseline_ESRS->Randomization Follow_up_ESRS Follow-up ESRS Assessments at Scheduled Visits Randomization->Follow_up_ESRS Clinical_Analysis Analyze Change in ESRS Scores and Incidence of EPS Follow_up_ESRS->Clinical_Analysis

Caption: Experimental Workflow for Preclinical and Clinical EPS Assessment.

Dosage_Optimization_Logic Start Start Dosage Selection Therapeutic_Effect Is the desired therapeutic effect achieved? Start->Therapeutic_Effect Observe_EPS Are significant EPS observed? Therapeutic_Effect->Observe_EPS Yes Increase_Dose Increase Dose Therapeutic_Effect->Increase_Dose No Decrease_Dose Decrease Dose or Consider Adjunctive Therapy Observe_EPS->Decrease_Dose Yes Optimal_Dose Optimal Dose Achieved Observe_EPS->Optimal_Dose No Increase_Dose->Therapeutic_Effect Decrease_Dose->Therapeutic_Effect

Caption: Logical Flow for Optimizing this compound Dosage.

References

Technical Support Center: Troubleshooting Inconsistent Results in Bromopride Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromopride hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during in vitro and in vivo experiments. Our goal is to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how might this contribute to varied experimental outcomes?

A1: this compound primarily acts as a dopamine D2 receptor antagonist.[1] It also exhibits some activity at serotonin receptors, specifically as a partial agonist at 5-HT4 receptors.[2] This dual mechanism, targeting multiple receptor systems, can lead to varied results depending on the specific experimental model and the relative expression levels of these different receptors in the chosen cell lines or tissues. Furthermore, its prokinetic effects are mediated by blocking inhibitory D2 receptors in the gastrointestinal tract.[1]

Q2: How should I prepare and store this compound to ensure its stability and consistency in my experiments?

A2: Proper preparation and storage are critical for reproducible results. This compound's solubility is pH-dependent, decreasing as the pH increases.[3][4] For in vitro studies, it is often dissolved in aqueous acidic solutions or organic solvents. It is crucial to ensure complete dissolution and to be aware of potential precipitation when adding it to neutral pH cell culture media. A comprehensive forced degradation study has shown that Bromopride can degrade under certain stress conditions.[5][6] Therefore, it is recommended to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions, protected from light and extreme temperatures, as recommended by the supplier.

Q3: My cell viability assay results with this compound are inconsistent between experiments. What are the common causes?

A3: Inconsistent cell viability results can stem from several factors:

  • Compound Stability and Solubility: As mentioned, Bromopride's stability and solubility can be challenging. Ensure your stock solution is fresh and that the compound does not precipitate in your cell culture medium. Visually inspect your assay plates for any signs of precipitation.

  • Cell-Based Factors:

    • Cell Line Integrity: Use low-passage, authenticated cell lines to avoid issues with genetic drift and altered receptor expression profiles.

    • Seeding Density: Inconsistent initial cell numbers can lead to significant variations in results. Optimize and strictly control your cell seeding density.

    • Culture Conditions: Maintain consistent media composition, serum batches, incubation times, temperature, and CO2 levels.

  • Assay-Specific Issues:

    • Edge Effects: Wells on the periphery of microplates are prone to evaporation. It is best to avoid using the outer wells or fill them with sterile media or PBS.

    • Incubation Times: The duration of drug exposure and the timing of the addition of assay reagents should be precisely controlled.

Q4: I'm observing variability in my dopamine D2 receptor binding assay results. What should I investigate?

A4: Variability in receptor binding assays can be complex. Here are key areas to troubleshoot:

  • Reagent Quality: Ensure the radioligand has high purity and specific activity. The quality and consistency of your membrane preparation are also critical.

  • Assay Conditions:

    • Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. This should be determined empirically for your specific system.

    • Buffer Composition: The pH and ionic strength of the binding buffer can influence ligand binding. Maintain consistency in buffer preparation.

  • Data Analysis: Non-linear Scatchard plots can indicate complexities such as multiple binding sites or the presence of an endogenous inhibitor in your preparation. Ensure your data analysis model is appropriate for your results.

Troubleshooting Guides

Inconsistent Cell Viability/Cytotoxicity Results
Observed Issue Potential Cause Recommended Solution
High variability between replicate wellsPipetting errors, uneven cell distribution, compound precipitation.Calibrate pipettes, ensure a single-cell suspension before seeding, visually inspect for precipitates.
IC50 values differ significantly between experimentsChanges in cell passage number, inconsistent incubation times, variation in reagent preparation.Use cells within a narrow passage range, strictly adhere to optimized incubation times, prepare fresh reagents for each experiment.
Low signal-to-noise ratioSuboptimal cell number, incorrect assay choice for the cell line, reagent instability.Optimize cell seeding density, test different viability assays (e.g., MTT, XTT, ATP-based), ensure reagents are stored correctly.
Inconsistent Receptor Binding Affinity (Ki) Values
Observed Issue Potential Cause Recommended Solution
High non-specific bindingRadioligand concentration too high, insufficient washing, issues with filter plates.Optimize radioligand concentration, increase the number and volume of wash steps, pre-soak filter plates in polyethyleneimine (PEI).
Low specific bindingLow receptor expression in the membrane preparation, degraded radioligand.Use a cell line with higher receptor expression, perform quality control on the radioligand.
Ki values inconsistent with literatureDifferent experimental conditions (buffer, temperature, radioligand), incorrect data analysis.Carefully compare your protocol with published methods, use the Cheng-Prusoff equation correctly, and ensure your Kd value for the radioligand is accurate for your system.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve Bromopride).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates (e.g., GF/B or GF/C pre-treated with 0.5% PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer or this compound at various concentrations.

    • 25 µL of radioligand at a concentration close to its Kd.

    • 200 µL of the D2 receptor membrane preparation.

    • For determination of non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of Bromopride.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the log concentration of Bromopride to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 1: Solubility of this compound at Different pH Values
pHSolubility (mg/mL)
1.2 (0.1 M HCl)> 100
2.0 (0.01 M HCl)~14
4.5~1.5
5.8~0.5
6.9~0.2
7.2~0.15

Data adapted from solubility studies.[3][4] Solubility decreases with increasing pH.

Table 2: Illustrative IC50 Values of this compound in Cell Viability Assays
Cell LineAssay TypeIncubation TimeIC50 (µM)
Example Cancer Cell Line AMTT48 hours50-100
Example Cancer Cell Line BATP-based72 hours25-75
Example Normal Cell LineMTT48 hours> 200

Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.

Table 3: Illustrative Binding Affinity of this compound for the Dopamine D2 Receptor
LigandReceptorAssay TypeKi (nM)
BromoprideDopamine D2Radioligand Binding~2100
Haloperidol (Reference)Dopamine D2Radioligand Binding1-5
Spiperone (Reference)Dopamine D2Radioligand Binding0.1-0.5

Note: The Ki value for Bromopride is an approximation from available literature.[2] Reference values for known antagonists are provided for comparison.

Visualizations

experimental_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_reagents Verify Reagent Quality and Preparation (e.g., Bromopride stock, buffers, media) start->check_reagents check_protocol Review Experimental Protocol for Deviations start->check_protocol check_cells Assess Cell Health and Culture Conditions (e.g., passage number, confluency) start->check_cells check_equipment Calibrate and Check Equipment (e.g., pipettes, plate reader) start->check_equipment troubleshoot_assay Perform Assay-Specific Troubleshooting check_reagents->troubleshoot_assay check_protocol->troubleshoot_assay check_cells->troubleshoot_assay check_equipment->troubleshoot_assay analyze_data Re-evaluate Data Analysis Method consistent_results Consistent and Reliable Results analyze_data->consistent_results troubleshoot_assay->analyze_data

A logical workflow for troubleshooting inconsistent experiment results.

signaling_pathway Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bromopride Bromopride D2R Dopamine D2 Receptor Bromopride->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., inhibition of neurotransmitter release) PKA->Downstream Phosphorylates

Simplified diagram of Bromopride's action on the D2 receptor pathway.

References

Addressing the poor water solubility of Bromopride hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor water solubility of Bromopride hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Bromopride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₂BrN₃O₂ (Bromopride base)[3]
Molar Mass 344.25 g/mol (Bromopride base)[4]
pKa (Strongest Basic) 9.04 - 9.35[1][5]
Predicted Water Solubility 0.241 mg/mL[5]
DMSO Solubility 50 mg/mL to 170 mg/mL (may require sonication)[6][7]

Q2: Why does my this compound precipitate in neutral pH cell culture media?

A2: The solubility of Bromopride is highly pH-dependent.[1] As a weak base with a pKa around 9.35, it is ionized and more soluble in acidic environments (lower pH).[1] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. At this neutral to slightly basic pH, this compound converts to its less soluble free base form, leading to precipitation.

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing stock solutions of Bromopride for in vitro use.[6][7] It can achieve concentrations as high as 170 mg/mL, although this may require ultrasonic treatment to fully dissolve the compound.[6]

Q4: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous medium?

A4: This is a common challenge. The key is to ensure the final concentration of DMSO in your culture medium is low (typically <0.5% v/v) to avoid solvent toxicity and to perform the dilution rapidly. See the detailed protocol below for best practices. If precipitation still occurs, consider alternative solubilization strategies outlined in the troubleshooting guide.

Troubleshooting Guide: Compound Precipitation

Table 2: Troubleshooting Precipitation During Dilution

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon adding stock to medium. The final drug concentration exceeds its solubility limit in the aqueous medium.- Lower the final concentration of this compound in the assay. - Increase the volume of the medium for dilution. - Use a "serial dilution" or "intermediate dilution" step in an appropriate buffer before the final dilution into the cell culture medium.
Solution is cloudy or contains fine particles. Incomplete dissolution or formation of micro-precipitates.- Ensure the DMSO stock solution is fully dissolved before use; brief sonication can help.[7] - When diluting, add the stock solution to the medium while vortexing or stirring vigorously to promote rapid dispersion.
Precipitation occurs over time in the incubator. The compound is unstable or has low kinetic solubility in the final medium.- Prepare fresh working solutions immediately before each experiment. - Consider including a non-ionic surfactant like Tween® 80 (e.g., at 0.1%) or a solubilizing agent like PEG400 in the final medium, after validating for cell toxicity.[8]

Experimental Protocols & Solubilization Strategies

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.[6][7]

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO. Aliquot the solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles.

Protocol 2: Diluting Stock Solution into Aqueous Medium

This protocol minimizes precipitation during the preparation of the final working solution.

  • Pre-warm Medium: Warm the cell culture medium or aqueous buffer to 37°C.

  • Calculate Volumes: Determine the volume of stock solution needed. Ensure the final DMSO concentration will be non-toxic to your cells (ideally ≤0.1%, but up to 0.5% is often tolerated).

  • Rapid Dilution: While gently vortexing the pre-warmed medium, rapidly dispense the required volume of the DMSO stock solution directly into the medium. Do not add the medium to the stock.

  • Final Mix: Continue to mix for another 10-15 seconds to ensure homogeneity. Use the working solution immediately.

Visual Guides and Workflows

Decision Workflow for Solubilization

The following workflow provides a step-by-step guide for researchers to select an appropriate solubilization strategy for this compound.

G start Start: Need to prepare Bromopride HCl working solution stock_prep Prepare 10-50 mg/mL stock in 100% DMSO. (See Protocol 1) start->stock_prep dilute Dilute stock into aqueous medium to final concentration. (See Protocol 2) stock_prep->dilute check_precip Does precipitation occur? dilute->check_precip success Success! Proceed with in vitro assay. Ensure DMSO control is included. check_precip->success No troubleshoot Troubleshooting Required check_precip->troubleshoot Yes lower_conc Lower the final working concentration of Bromopride HCl troubleshoot->lower_conc ph_adjust Consider pH Adjustment: Use a slightly acidic buffer (pH 6.0-6.5) if compatible with the assay. troubleshoot->ph_adjust co_solvent Use a Co-solvent System: Prepare intermediate dilution in PEG400 or Ethanol before final dilution. troubleshoot->co_solvent lower_conc->dilute Re-attempt

Caption: Decision workflow for preparing Bromopride HCl solutions.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Bromopride functions as a competitive antagonist at the dopamine D2 receptor.[6] This diagram illustrates the basic principle of its mechanism, which is often the subject of in vitro receptor binding or functional assays.

G cluster_0 Normal Condition cluster_1 With Bromopride dopamine Dopamine d2r1 Dopamine D2 Receptor dopamine->d2r1 Binds signal1 Cellular Response (e.g., ↓ cAMP) d2r1->signal1 Activates bromopride Bromopride d2r2 Dopamine D2 Receptor bromopride->d2r2 Blocks no_signal Cellular Response Blocked d2r2->no_signal dopamine2 Dopamine dopamine2->d2r2 Binding Prevented

Caption: Bromopride competitively blocks dopamine at the D2 receptor.

References

Impact of pH on the stability and degradation of Bromopride hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and degradation of Bromopride hydrochloride solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

While comprehensive pH-rate profile studies for this compound are not extensively published, a study on the structurally similar compound, batanopride hydrochloride, suggests optimal stability in the pH range of 4.5-5.5.[1] It is crucial to conduct your own stability studies to determine the optimal pH for your specific formulation and storage conditions.

Q2: What are the expected degradation pathways for this compound under various pH conditions?

Based on studies of similar compounds, this compound likely undergoes different degradation mechanisms depending on the pH. In acidic conditions, intramolecular cyclization may be a predominant reaction.[1] Conversely, in alkaline media, cleavage of the ether bond is a likely primary route of degradation.[1] One study has shown that Bromopride is stable under acidic and neutral conditions but undergoes significant degradation under basic conditions.[2]

Q3: Are there any buffer systems that are known to catalyze the degradation of similar compounds?

Yes, for the related compound batanopride hydrochloride, citrate buffer was found to be catalytic at pH 3 and 5, and phosphate buffer was catalytic at pH 8.[1] Borate buffer did not show a catalytic effect at pH 9-10.[1] When selecting a buffer system for your this compound solutions, it is important to consider and evaluate potential catalytic effects.

Q4: How should I monitor the degradation of this compound in my stability studies?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential.[3][4][5][6] A comprehensive forced degradation study has been performed on Bromopride, and a stability-indicating UHPLC-UV method has been developed.[3][4][6] This type of method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient and the formation of impurities over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of this compound solution. 1. Incorrect pH: The pH of the solution may be outside the optimal stability range. 2. Inappropriate Buffer: The chosen buffer system may be catalyzing the degradation. 3. Elevated Temperature: The storage temperature may be too high. 4. Light Exposure: Photodegradation may be occurring.1. Verify the pH of the solution. Adjust to the expected optimal range (e.g., pH 4.5-5.5) and monitor stability. 2. Evaluate the buffer system for potential catalytic effects. Consider switching to an alternative buffer (e.g., if using phosphate at alkaline pH, consider borate). 3. Ensure solutions are stored at the recommended temperature. Conduct studies at controlled room temperature or refrigerated conditions as required. 4. Protect solutions from light by using amber glassware or storing them in the dark.
Inconsistent or irreproducible stability data. 1. Inaccurate pH Measurement/Adjustment: Small variations in pH can lead to significant differences in degradation rates. 2. Variable Storage Conditions: Fluctuations in temperature or light exposure between experiments. 3. Analytical Method Variability: Issues with the HPLC method, such as column degradation or mobile phase preparation.1. Calibrate the pH meter before each use. Ensure accurate and consistent pH adjustment of all solutions. 2. Use calibrated temperature-controlled chambers for storage. Ensure consistent light protection for all samples. 3. Validate the stability-indicating analytical method. Use a fresh column or newly prepared mobile phase to rule out analytical issues.
Appearance of unknown peaks in the chromatogram. 1. Formation of Degradation Products: The new peaks are likely impurities formed from the degradation of this compound. 2. Contamination: The sample or solvent may be contaminated.1. This is expected in a stability study. The stability-indicating method should be able to resolve these peaks from the parent drug. Further investigation (e.g., using LC-MS) may be needed to identify the structure of the degradation products. 2. Analyze a blank (solvent) injection to check for contamination.

Quantitative Data on this compound Degradation

Published quantitative data on the degradation of this compound at various pH values is limited. However, one study reported the following under forced degradation conditions:

Condition Degradation (%) Reference
AcidicStable[2]
NeutralStable[2]
Basic22.12[2]

Note: The specific pH, temperature, and duration for the "basic" condition were not detailed in the available abstract. Researchers should perform their own studies to obtain detailed kinetic data.

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

This protocol is a general guideline based on ICH recommendations for forced degradation studies.[2][7][8][9]

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Purified water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled oven/water bath

  • HPLC system with a validated stability-indicating method

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Acidic Solution: Dilute the stock solution with 0.1 N HCl to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Neutral Solution: Dilute the stock solution with purified water to the same final concentration.

  • Alkaline Solution: Dilute the stock solution with 0.1 N NaOH to the same final concentration.

3. Stress Conditions:

  • Store the acidic, neutral, and alkaline solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[7]

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Before HPLC analysis, neutralize the acidic and alkaline samples with an equivalent amount of NaOH and HCl, respectively.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of remaining this compound and the formation of any degradation products at each time point.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Bromopride HCl Stock Solution acid Prepare Acidic Solution (0.1N HCl) stock->acid neutral Prepare Neutral Solution (Water) stock->neutral alkaline Prepare Alkaline Solution (0.1N NaOH) stock->alkaline heat Incubate at Elevated Temperature (e.g., 60°C) acid->heat neutral->heat alkaline->heat sampling Sample at Time Points (0, 2, 4, 8, 24h) heat->sampling neutralize Neutralize Acidic/Alkaline Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for pH stability testing.

Troubleshooting_Workflow start Unexpected Degradation Observed check_ph Verify Solution pH start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_not_ok pH is Incorrect check_ph->ph_not_ok No check_buffer Evaluate Buffer System ph_ok->check_buffer adjust_ph Adjust pH to Optimal Range ph_not_ok->adjust_ph end Problem Resolved adjust_ph->end buffer_ok Buffer is Appropriate check_buffer->buffer_ok Yes buffer_not_ok Buffer is Catalytic check_buffer->buffer_not_ok No check_temp Verify Storage Temperature buffer_ok->check_temp change_buffer Select Alternative Buffer buffer_not_ok->change_buffer change_buffer->end temp_ok Temperature is Correct check_temp->temp_ok Yes temp_not_ok Temperature is Incorrect check_temp->temp_not_ok No temp_ok->end adjust_temp Store at Recommended Temperature temp_not_ok->adjust_temp adjust_temp->end

Caption: Troubleshooting decision tree for unexpected degradation.

References

Identifying and characterizing impurities in Bromopride hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Bromopride hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Bromopride and what are the common sources of impurities in its synthesis?

A1: Bromopride is a substituted benzamide with prokinetic and antiemetic properties, structurally similar to metoclopramide, with a bromine atom instead of chlorine.[1] Impurities in the synthesis of this compound can originate from several sources:

  • Starting Materials and Reagents: Impurities present in the initial reactants can be carried through the synthesis process.

  • Side Reactions: Unwanted reactions occurring alongside the main synthesis pathway can generate by-products.

  • Intermediates: Unreacted intermediates or by-products from intermediate steps can persist in the final product.

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade under certain conditions of light, heat, or pH, forming degradation products.[2]

  • Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed.

Q2: What are the known impurities of this compound?

A2: Several process-related impurities and degradation products of Bromopride have been identified. Key impurities include:

  • Bromopride Impurity A (BIA): 4-acetamido-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

  • Bromopride Impurity B (BIB): 4-amino-5-bromo-2-methoxybenzoic acid

  • Bromopride Impurity C (BIC): 4-Amino-5-bromo-N-(2-(ethylamino)ethyl)-2-methoxybenzamide

  • Bromopride Impurity D (BID): 2-bromo-5-methoxyaniline

  • Bromopride Impurity E (BIE): N-(2-(4-amino-5-bromo-2-methoxybenzamido)ethyl)-N,N-diethylhydroxylammonium

  • Bromopride N-Oxide [3][4]

Reference standards for these and other impurities are available from various suppliers, which are essential for method validation and accurate quantification.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of Final Product

Possible Cause Suggested Solution
Incomplete reaction in one or more steps.- Ensure accurate stoichiometry of reactants. - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending reaction times or moderately increasing the temperature, while monitoring for impurity formation.
Hydrolysis of acyl chloride intermediate.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient purification and product loss.- Optimize the recrystallization solvent system to maximize recovery. - If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery.

Problem 2: Presence of Unreacted Starting Materials or Intermediates in the Final Product

Possible Cause Suggested Solution
Insufficient reaction time or temperature.- As with low yield, monitor the reaction to completion and adjust time and temperature as needed.
Inefficient mixing.- Ensure vigorous stirring, especially in heterogeneous reaction mixtures.
Deactivation of catalyst (if used).- Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous).

Problem 3: High Levels of Specific Impurities

Impurity Detected Potential Source in Synthesis Mitigation Strategy
Impurity B (4-amino-5-bromo-2-methoxybenzoic acid) Hydrolysis of the amide bond of Bromopride or an intermediate.- Control pH during workup and purification to avoid strongly acidic or basic conditions. - Ensure complete conversion during the amidation step.
Impurity A (4-acetamido-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide) Incomplete hydrolysis of the acetyl protecting group.- Ensure sufficient reaction time and appropriate conditions for the deacetylation step.
Other process-related impurities Side reactions during bromination or amidation.- Control reaction temperature to minimize side reactions. - Ensure the purity of starting materials.

Data Presentation

The following table provides an illustrative summary of potential impurities and the synthesis stage where they might be controlled. Actual percentages will vary based on specific reaction conditions.

Impurity Potential Stage of Formation/Introduction Typical Control Point Illustrative Acceptance Criteria (%)
Impurity from Starting MaterialRaw MaterialStarting Material Specification< 0.10
Bromopride Impurity ADeacetylation StepReaction Monitoring (TLC/HPLC)< 0.15
Bromopride Impurity BAmidation/WorkupReaction Monitoring/Purification< 0.15
Bromopride Impurity CStarting Material for AmidationStarting Material Specification< 0.10
Bromopride N-OxideDegradationStorage/Handling< 0.10
Unknown ImpurityAny StageFinal Product Specification< 0.10
Total Impurities - Final Product Specification < 1.0

Experimental Protocols

1. Synthesis of this compound (Based on Patent DE1793836C1)

This protocol is a general guide and should be optimized for specific laboratory conditions.

  • Step 1: Acetylation of p-aminosalicylic acid methyl ester. React p-aminosalicylic acid methyl ester with acetic anhydride to protect the amino group.

  • Step 2: Methylation. Methylate the hydroxyl group of the acetylated intermediate using dimethyl sulfate.

  • Step 3: Bromination. Introduce a bromine atom to the aromatic ring using a suitable brominating agent.

  • Step 4: Amidation. React the brominated ester with N,N-diethylethylenediamine to form the amide.

  • Step 5: Deacetylation (Hydrolysis). Remove the acetyl protecting group under acidic conditions to yield Bromopride base.

  • Step 6: Salt Formation. Dissolve the Bromopride base in a suitable solvent (e.g., ethanol) and treat with hydrochloric acid to precipitate this compound.

  • Step 7: Purification. Recrystallize the crude this compound from a suitable solvent to obtain the pure product.

2. UHPLC-UV Method for Impurity Profiling (Adapted from Abreu et al., 2021)

This method is suitable for the quantification of Bromopride and five of its organic impurities.

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography system with UV detection.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 20 mM ammonium formate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5-30% B

    • 10-12 min: 30-90% B

    • 12-14 min: 90% B

    • 14-14.1 min: 90-5% B

    • 14.1-16 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 1 µL.

3. Forced Degradation Studies

To identify potential degradation products, forced degradation studies should be performed under the following conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 80 °C.

  • Photolytic Degradation: Exposure to UV and visible light.

Samples should be analyzed at appropriate time points using a validated stability-indicating method, such as the UHPLC-UV method described above.

Visualizations

Bromopride_Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Products p-aminosalicylic_acid_methyl_ester p-aminosalicylic acid methyl ester acetylation Step 1: Acetylation p-aminosalicylic_acid_methyl_ester->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation dimethyl_sulfate Dimethyl Sulfate methylation Step 2: Methylation dimethyl_sulfate->methylation brominating_agent Brominating Agent bromination Step 3: Bromination brominating_agent->bromination N_N_diethylethylenediamine N,N-diethylethylenediamine amidation Step 4: Amidation N_N_diethylethylenediamine->amidation HCl Hydrochloric Acid salt_formation Step 6: Salt Formation HCl->salt_formation acetylated_intermediate Acetylated Intermediate acetylation->acetylated_intermediate methylated_intermediate Methylated Intermediate methylation->methylated_intermediate brominated_intermediate Brominated Intermediate bromination->brominated_intermediate protected_bromopride Protected Bromopride amidation->protected_bromopride deacetylation Step 5: Deacetylation bromopride_base Bromopride Base deacetylation->bromopride_base bromopride_hcl Bromopride HCl (Final Product) salt_formation->bromopride_hcl acetylated_intermediate->methylation methylated_intermediate->bromination brominated_intermediate->amidation protected_bromopride->deacetylation bromopride_base->salt_formation

Caption: Synthetic pathway for this compound.

Impurity_Identification_Workflow start Sample from Synthesis Batch or Degradation Study hplc_analysis Analyze by Stability-Indicating HPLC-UV Method start->hplc_analysis detect_impurities Detect and Quantify Known and Unknown Impurities hplc_analysis->detect_impurities compare_standards Compare with Reference Standards (e.g., Impurity A, B, C) detect_impurities->compare_standards Known peak? isolate_unknown Isolate Unknown Impurity (Preparative HPLC) detect_impurities->isolate_unknown Unknown peak? identify_known Identify Known Impurities compare_standards->identify_known document_results Document and Report Findings identify_known->document_results structure_elucidation Structure Elucidation of Unknown Impurity isolate_unknown->structure_elucidation nmr_ms Characterize by MS, NMR, etc. structure_elucidation->nmr_ms nmr_ms->document_results

Caption: Workflow for impurity identification and characterization.

Troubleshooting_Tree start Problem Encountered in Synthesis low_yield Low Yield start->low_yield high_impurities High Impurity Levels start->high_impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction identify_impurity Identify Specific Impurity (See Impurity Workflow) high_impurities->identify_impurity purification_issue Purification Issue? incomplete_reaction->purification_issue No check_reaction_conditions Check Reaction Time, Temperature, Stoichiometry incomplete_reaction->check_reaction_conditions Yes optimize_purification Optimize Recrystallization or Chromatography purification_issue->optimize_purification Yes trace_source Trace Impurity Source (Starting Material, Side Reaction) identify_impurity->trace_source modify_process Modify Process to Minimize Impurity trace_source->modify_process

Caption: Troubleshooting decision tree for this compound synthesis.

References

Strategies to improve the bioavailability of poorly soluble Bromopride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Bromopride hydrochloride formulations with improved bioavailability. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability, making its oral absorption dependent on the dissolution rate. The following strategies and protocols are designed to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound often low and variable?

A1: this compound is a BCS Class II drug, meaning it has high permeability across the gastrointestinal mucosa but suffers from low aqueous solubility.[1][2] This poor solubility is the rate-limiting step for its absorption, leading to incomplete dissolution in gastrointestinal fluids and consequently, low and variable bioavailability.[1][3] The oral bioavailability of Bromopride has been reported to be between 54% and 70%.

Q2: What are the primary strategies to improve the bioavailability of this compound?

A2: The main goal is to enhance the dissolution rate of the drug. Key strategies include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to increase its surface area and wettability.[4][5]

  • Nanonization: Reducing the particle size of the drug to the nanometer range (nanocrystals) to significantly increase the surface area-to-volume ratio, thereby enhancing dissolution velocity.[6][7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based carrier, such as self-emulsifying drug delivery systems (SEDDS), to improve its solubilization in the gastrointestinal tract.[2][8][9]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?

A3: The choice of strategy depends on several factors including the physicochemical properties of this compound, the desired release profile, and the available manufacturing capabilities.

  • Solid dispersions are often a good starting point due to their relative simplicity and cost-effectiveness.[4]

  • Nanonization can be highly effective but may require specialized equipment like high-pressure homogenizers or bead mills.[7]

  • Lipid-based systems are particularly useful for highly lipophilic drugs and can bypass hepatic first-pass metabolism via lymphatic absorption.[1][10]

Q4: What are common issues encountered when preparing solid dispersions?

A4: Common problems include:

  • Drug recrystallization: The amorphous drug within the dispersion may revert to a more stable crystalline form over time, reducing the solubility advantage. This can be monitored by techniques like XRD and DSC.

  • Phase separation: The drug and polymer may not be miscible at the desired ratio, leading to a heterogeneous system with poor performance.

  • Poor wettability of the final formulation: While the drug is dispersed, the overall formulation may still exhibit poor wetting. The inclusion of surfactants can mitigate this.

Q5: My nanoparticle formulation is showing aggregation. What can I do?

A5: Aggregation of nanoparticles is a common issue and can be addressed by:

  • Optimizing stabilizer concentration: The amount of surfactant or stabilizer used is critical. Insufficient amounts will not provide enough steric or electrostatic repulsion.

  • Surface modification: Coating the nanoparticles with polymers like PEG can improve stability.

  • Control of pH and ionic strength: The properties of the dispersion medium can significantly impact nanoparticle stability.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of Solid Dispersion Formulation
Potential Cause Troubleshooting Step
Drug Recrystallization Characterize the solid dispersion using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug. If recrystallization is observed, consider using a different polymer with stronger drug-polymer interactions or a higher polymer-to-drug ratio.
Incomplete Molecular Dispersion Increase the solvent volume or use a co-solvent system during preparation to ensure complete dissolution of both drug and polymer. For melt methods, ensure the processing temperature is sufficiently above the glass transition temperature of the mixture.
Poor Wettability Incorporate a small percentage of a surfactant (e.g., Sodium Lauryl Sulfate, Poloxamer) into the solid dispersion formulation.
Inappropriate Polymer Selection Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility and interaction with this compound.[11]
Issue 2: Poor Entrapment Efficiency in Nanoparticle Formulation
Potential Cause Troubleshooting Step
High Drug Solubility in the External Phase If using an emulsion-based method, saturate the external aqueous phase with the drug to reduce partitioning from the internal phase.
Suboptimal Process Parameters Optimize parameters such as homogenization speed and time, or sonication amplitude and duration.[12]
Inappropriate Drug-to-Polymer/Lipid Ratio Vary the ratio of this compound to the matrix material to find the optimal loading capacity.
Rapid Drug Diffusion During Solvent Evaporation Modify the solvent evaporation rate. A slower, more controlled evaporation can sometimes improve entrapment.
Issue 3: Instability of Lipid-Based Formulation (e.g., SEDDS)
Potential Cause Troubleshooting Step
Phase Separation or Drug Precipitation on Storage Re-evaluate the phase diagram of the oil, surfactant, and co-surfactant system to ensure the formulation is within a stable microemulsion region.[13] Increase the concentration of the surfactant or co-surfactant.
Poor Self-Emulsification Performance Screen different surfactants and co-surfactants with varying HLB values to achieve spontaneous and fine emulsion formation upon dilution.
Incompatibility with Capsule Shell For formulations intended for encapsulation, ensure the lipid excipients are compatible with the gelatin or HPMC capsule shell to prevent leaking or brittleness.

Data Presentation

Table 1: Solubility of this compound in Various Media
Dissolution Medium pH Solubility (mg/mL)
0.1 M HCl1.215.23
0.01 M HCl2.012.54
Phosphate Buffer4.58.76
Phosphate Buffer5.83.45
Phosphate Buffer6.91.21
Phosphate Buffer7.20.98
Data adapted from a study on extended-release Bromopride pellets.[14][15]
Table 2: Illustrative Bioavailability Enhancement of a Model BCS Class II Drug (Irbesartan) Using Different Formulation Strategies
Formulation Strategy Key Excipients Fold Increase in Solubility Fold Increase in Bioavailability (AUC)
Pure Drug -1x1x
Solid Dispersion PVP K30~15x~3.5x
Nanocrystals Poloxamer 188, HPMC~25x~5.2x
SEDDS Capryol 90, Cremophor EL, Transcutol P~50x (in formulation)~4.8x
Disclaimer: This table presents illustrative data for a model BCS Class II drug (Irbesartan) and is intended for comparative purposes only, as specific data for this compound is not readily available in the literature.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure complete dissolution by magnetic stirring.[16]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., #100) to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, in vitro dissolution, and solid-state properties (PXRD, DSC).

Protocol 2: Formulation of this compound Nanocrystals by High-Pressure Homogenization
  • Preparation of Suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • Pre-milling: Reduce the particle size of the suspension by high-shear stirring or using a rotor-stator homogenizer for a preliminary period.

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer (e.g., at 1500 bar for 20 cycles). Maintain the temperature by using a cooling system.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Solidification (Optional): The nanosuspension can be converted into a solid dosage form by freeze-drying or spray-drying with a suitable cryoprotectant/carrier (e.g., mannitol).

Protocol 3: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).[17]

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. Add this compound to the mixture and stir until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, globule size of the resulting emulsion upon dilution, and drug content.

  • In Vitro Dissolution: Perform in vitro dissolution studies in various media to assess the drug release profile.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Weigh Drug & Polymer dissolve Dissolve in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize dissolution In Vitro Dissolution pulverize->dissolution pxrd_dsc Solid-State Analysis (PXRD, DSC) pulverize->pxrd_dsc content Drug Content Uniformity pulverize->content

Workflow for Solid Dispersion Preparation and Characterization.

experimental_workflow_nanoparticles cluster_prep Preparation cluster_char Characterization start Disperse Drug in Stabilizer Solution premilling Pre-milling (High-Shear Homogenizer) start->premilling hph High-Pressure Homogenization (HPH) premilling->hph nanosuspension Nanosuspension hph->nanosuspension dls Particle Size & Zeta Potential (DLS) nanosuspension->dls tem_sem Morphology (TEM/SEM) nanosuspension->tem_sem ee Entrapment Efficiency nanosuspension->ee

Workflow for Nanocrystal Formulation and Analysis.

logical_relationship_bioavailability cluster_strategies Bioavailability Enhancement Strategies start Poorly Soluble Drug (Bromopride HCl) solid_disp Solid Dispersion start->solid_disp nano Nanonization start->nano lipid Lipid-Based Systems start->lipid mechanism Mechanism: Increase Dissolution Rate & Solubility solid_disp->mechanism nano->mechanism lipid->mechanism outcome Improved Bioavailability mechanism->outcome

Strategies to Improve Bioavailability of Bromopride HCl.

References

Technical Support Center: Managing Variability in Animal Models Treated with Bromopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing variability in animal models treated with Bromopride hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a substituted benzamide with prokinetic and antiemetic properties.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in both the central nervous system (CNS) and the gastrointestinal (GI) tract.[2] By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, it exerts an antiemetic effect.[2] Its prokinetic effects are a result of blocking dopamine's inhibitory effects on GI motility, leading to accelerated gastric emptying.[3]

Q2: What are the most common sources of variability in animal studies using this compound?

A2: Variability in animal studies with this compound can stem from several sources:

  • Biological Variation: Inherent differences in the animals themselves, including genetics (strain), age, sex, and gut microbiome composition.[4]

  • Environmental Factors: Fluctuations in housing conditions such as temperature, light cycles, noise, and caging can induce stress and affect physiological responses.

  • Experimental Procedures: Inconsistencies in drug administration (route, volume, timing), animal handling, and measurement techniques can introduce significant variability.[4]

Q3: How does the animal's genetic background (strain) influence the response to this compound?

A3: While direct comparative studies on the pharmacokinetics of this compound across different rodent strains are limited, the response to dopamine D2 receptor antagonists is known to be strain-dependent. Different inbred mouse strains (e.g., C57BL/6J, DBA/2J) show varied behavioral and neurochemical responses to D2 receptor modulation. Therefore, the selection of a specific rat or mouse strain can significantly impact the observed efficacy and side effect profile of this compound. It is crucial to maintain consistency in the strain used throughout a series of experiments.

Q4: Are there known sex differences in the response to this compound?

A4: Yes, sex differences have been observed. For instance, studies in rats have shown that Bromopride can affect male and female sexual behavior differently.[5] Female rats may show a decreased lordosis quotient, while males may exhibit increased latencies in sexual behaviors.[5] These differences are likely due to the interplay of Bromopride with the dopaminergic system, which is known to be influenced by sex hormones.

Q5: What are the potential side effects of this compound in animal models and how can they contribute to variability?

A5: As a dopamine D2 antagonist that can cross the blood-brain barrier, this compound can cause extrapyramidal symptoms (EPS), which are movement-related side effects.[2][6] These can manifest as:

  • Catalepsy: A state of immobility and reluctance to move.

  • Tremors and Rigidity: Involuntary muscle movements and stiffness.

  • Akathisia: A state of motor restlessness.

The occurrence and severity of these side effects can vary between individual animals, leading to increased variability in behavioral and motor function assessments. Long-term treatment can also lead to dopaminergic supersensitivity.[1]

Troubleshooting Guides

Issue 1: High Variability in Efficacy Data (Prokinetic or Antiemetic Effects)
Potential Cause Troubleshooting Steps
Inconsistent Drug Administration - Ensure accurate and consistent dosing technique (e.g., oral gavage).- Normalize the dose to the body weight of each animal.- Prepare fresh drug solutions daily to ensure stability.
Biological Variability - Use a sufficient number of animals per group to increase statistical power.- Ensure animals are age- and sex-matched.- Consider the potential influence of the gut microbiome on drug efficacy.
Stress-Induced GI Motility Changes - Acclimatize animals to the experimental procedures and environment to minimize stress.[4] - Handle animals consistently and gently.- Perform experiments at the same time of day to account for circadian rhythms.
Inaccurate Measurement of Endpoints - For gastric emptying studies, standardize the composition and volume of the test meal.- For antiemetic studies (e.g., kaolin consumption), ensure consistent access to kaolin and accurate measurement of intake.
Issue 2: Unexpected Behavioral Changes or Adverse Events (e.g., Catalepsy, Sedation)
Potential Cause Troubleshooting Steps
Dose-Dependent Side Effects - Perform a dose-response study to identify the optimal therapeutic window with minimal side effects.- If catalepsy is observed, reduce the dose.
Extrapyramidal Symptoms (EPS) - Carefully observe animals for signs of catalepsy, tremors, or akathisia.- Quantify catalepsy using a bar test (see Experimental Protocols).- If EPS are severe, consider reducing the dose or the frequency of administration.
Drug Interactions - Avoid co-administration of other centrally active drugs, especially other dopamine antagonists or agonists, unless it is part of the study design.
Animal Stress - Minimize environmental stressors (noise, light changes).- Use appropriate handling techniques to reduce anxiety.

Data Presentation

Table 1: Dose-Response Effects of Bromopride in Male Rats (Intraperitoneal Administration)

Dose (mg/kg)Effect on Prolactin Serum LevelsEffect on Sexual BehaviorEffect on Motor ActivityReference
2.5Maximal increase-Lower locomotion and rearing frequencies[5][7]
5.0-Higher post-ejaculatory mount and intromission latencyLower locomotion and rearing frequencies; blocked inhibitory avoidance response[5][7]
10.0-Higher mount, intromission, and ejaculation latency; lower percentage of animals mounting and ejaculating-[5]

Table 2: In Vitro Metabolism of Bromopride in Hepatocytes of Different Species

SpeciesNumber of Metabolites IdentifiedHuman-Specific Metabolite (N-sulfate) Identified?Reference
Mouse20No[8]
Rat20No[8]
Rabbit20No[8]
Dog20No[8]
Monkey20No[8]
Human20Yes[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats
  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose in saline). A common formulation for oral gavage in mice is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

    • Ensure the final concentration allows for an administration volume of 1-5 mL/kg.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert a lubricated, ball-tipped gavage needle gently into the esophagus.

    • Administer the calculated volume of the this compound solution or vehicle control.

    • Observe the animal for any signs of distress after the procedure.

Protocol 2: Assessment of Gastric Emptying (Phenol Red Method)
  • Animal Preparation:

    • Fast rats overnight (18-24 hours) with free access to water.

  • Administration of Test Meal:

    • Administer this compound or vehicle via oral gavage 30 minutes before the test meal.

    • Administer a non-nutrient test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose with 0.5 mg/mL phenol red) at a volume of 1.5 mL per rat.

  • Sample Collection:

    • Euthanize the animals at a predetermined time point (e.g., 20 minutes) after the test meal administration.

    • Clamp the pylorus and cardia of the stomach and carefully dissect it out.

  • Analysis:

    • Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.

    • Add trichloroacetic acid to precipitate proteins and centrifuge.

    • Add NaOH to the supernatant to develop the color of phenol red.

    • Measure the absorbance of the supernatant at 560 nm.

    • Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the total amount administered to determine the gastric emptying rate.

Protocol 3: Assessment of Antiemetic Effect (Kaolin Consumption in Rats)
  • Acclimatization:

    • House rats individually and provide them with pre-weighed amounts of standard chow, water, and kaolin (hydrated aluminum silicate) pellets for several days to acclimatize.

  • Induction of Nausea/Vomiting:

    • Administer this compound or vehicle at the desired dose and route.

    • After a specified time (e.g., 30-60 minutes), administer an emetic agent (e.g., cisplatin, lithium chloride).

  • Measurement of Kaolin Intake:

    • Measure the consumption of kaolin pellets over a set period (e.g., 24 hours) following the administration of the emetic agent.

    • A significant reduction in kaolin consumption in the Bromopride-treated group compared to the vehicle-treated group indicates an antiemetic effect.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Animal_Selection Animal Selection (Strain, Age, Sex) Acclimatization Acclimatization (Housing, Handling) Animal_Selection->Acclimatization Randomization Randomization to Treatment Groups Acclimatization->Randomization Dosing Bromopride HCl Administration Randomization->Dosing Efficacy_Assay Efficacy Assessment (e.g., Gastric Emptying) Dosing->Efficacy_Assay Side_Effect_Monitoring Side Effect Monitoring (e.g., Catalepsy) Dosing->Side_Effect_Monitoring Data_Collection Data Collection Efficacy_Assay->Data_Collection Side_Effect_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for managing variability in Bromopride HCl studies.

Troubleshooting_Logic cluster_procedure Procedural Issues cluster_animal Animal-Related Issues cluster_drug Drug-Related Issues Start High Variability Observed Check_Procedure Review Experimental Procedures Start->Check_Procedure Check_Animals Assess Animal-Related Factors Start->Check_Animals Check_Drug Verify Drug Preparation & Dose Start->Check_Drug Inconsistent_Handling Inconsistent Handling? Check_Procedure->Inconsistent_Handling Inconsistent_Dosing Inconsistent Dosing? Check_Procedure->Inconsistent_Dosing Age_Sex_Mismatch Age/Sex Mismatch? Check_Animals->Age_Sex_Mismatch High_Stress High Stress Levels? Check_Animals->High_Stress Incorrect_Dose Incorrect Dose? Check_Drug->Incorrect_Dose Degraded_Drug Degraded Drug? Check_Drug->Degraded_Drug Standardize_Handling Standardize Handling Protocol Inconsistent_Handling->Standardize_Handling Yes Refine_Dosing_Technique Refine Dosing Technique Inconsistent_Dosing->Refine_Dosing_Technique Yes Rebalance_Groups Re-balance Groups Age_Sex_Mismatch->Rebalance_Groups Yes Improve_Acclimatization Improve Acclimatization High_Stress->Improve_Acclimatization Yes Recalculate_Dose Recalculate Dose Incorrect_Dose->Recalculate_Dose Yes Prepare_Fresh_Solution Prepare Fresh Solution Degraded_Drug->Prepare_Fresh_Solution Yes

Caption: Troubleshooting decision tree for experimental variability.

References

Technical Support Center: Method Development for Separating Bromopride Hydrochloride from its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Bromopride hydrochloride from its metabolites. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Bromopride?

A1: Bromopride undergoes extensive metabolism, primarily in the liver. The main metabolic pathways include:

  • Oxidative metabolism: This is carried out by the cytochrome P450 enzyme system (including CYP2D6, CYP3A4, and CYP1A2) and results in hydroxylation, demethylation, de-ethylation, and N-oxidation.[1] A major metabolite identified is a hydroxylated form, 3-hydroxy-4-butyrylpyrazine.[1]

  • Conjugation: Bromopride and its phase I metabolites can undergo non-enzymatic conjugation, such as glucuronidation, to form more water-soluble compounds for excretion.[1]

  • N-sulfation: A human-specific N-sulfate metabolite has also been identified.[2]

In total, up to twenty different metabolites of Bromopride have been identified in in-vitro studies using hepatocytes from various species.[2]

Q2: What are the key challenges in separating Bromopride from its metabolites?

A2: The primary challenges stem from the structural similarities between Bromopride and its metabolites. Metabolites often differ only by the addition of a hydroxyl group, or the removal of a methyl or ethyl group, leading to small differences in polarity and mass. This can result in co-elution and poor resolution in chromatographic methods. Additionally, the concentration of metabolites in biological samples is often much lower than that of the parent drug, requiring sensitive analytical methods for detection and quantification.

Q3: Which analytical techniques are most suitable for this separation?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques.

  • Reversed-Phase HPLC (RP-HPLC) with a C18 or C8 column is the standard approach, separating compounds based on their hydrophobicity.

  • LC-MS/MS provides high sensitivity and selectivity, which is crucial for identifying and quantifying low-level metabolites in complex biological matrices.[3] It allows for the differentiation of compounds with similar retention times based on their mass-to-charge ratio.

Experimental Protocols

Recommended Starting Method: Reversed-Phase HPLC for Separation of Bromopride and its Metabolites

This protocol is a starting point and should be optimized based on the specific metabolites of interest and the available instrumentation. It is adapted from methods developed for the structurally similar compound, metoclopramide.

1. Sample Preparation (from Plasma):

  • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) under alkaline conditions.[3]

  • Vortex the mixture and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and increase linearly to a higher percentage (e.g., 90%) over 15-20 minutes to elute metabolites of varying polarities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Detection UV at 270-280 nm or MS/MS detection

3. MS/MS Detection Parameters (if applicable):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring: Multiple Reaction Monitoring (MRM)

  • Precursor > Product Ions: To be determined by infusing pure standards of Bromopride and available metabolites. For Bromopride, a transition of m/z 344.2 > 271.0 has been reported.[3]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Bromopride and the analogous compound Metoclopramide, which can serve as a reference for method development.

Table 1: Quantitative Parameters for Bromopride Analysis

MethodMatrixLinearity RangeLimit of Quantification (LOQ)Reference
LC-MS/MSHuman Plasma1-100.0 ng/mL1.0 ng/mL[3]
RP-LCPharmaceutical Solutions5-25 µg/mL0.50 µg/mL
UV SpectrophotometryPharmaceutical Solutions5-25 µg/mL-

Troubleshooting Guide

Issue 1: Poor resolution between Bromopride and a hydroxylated metabolite.

  • Question: The peaks for Bromopride and what I suspect is a hydroxylated metabolite are not well separated. How can I improve the resolution?

  • Answer:

    • Modify the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent percentage) will increase the separation time and can improve the resolution between closely eluting peaks.

    • Adjust the Mobile Phase pH: Small changes in the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes, which can affect their retention and selectivity. For basic compounds like Bromopride and its metabolites, a slightly acidic pH (e.g., using formic acid) is generally a good starting point.

    • Change the Organic Solvent: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it will also increase the run time and backpressure.

Issue 2: Peak tailing for the parent Bromopride peak.

  • Question: My Bromopride peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Secondary Silanol Interactions: Peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the silica-based stationary phase.

      • Solution: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%). Alternatively, use a column with a base-deactivated stationary phase.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Dilute your sample and inject a smaller amount.

    • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak shape distortion.

      • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

Issue 3: Inconsistent retention times.

  • Question: The retention times for my analytes are shifting between injections. What should I check?

  • Answer:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

    • Mobile Phase Preparation: Inconsistencies in mobile phase preparation (e.g., pH, solvent ratios) can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements.

    • Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time variability. Check for leaks, air bubbles in the pump heads, and worn pump seals.

    • Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can affect retention times.

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Bromopride Bromopride Hydroxylated_Metabolite Hydroxylated Metabolite Bromopride->Hydroxylated_Metabolite Hydroxylation N_De_ethylated_Metabolite N-De-ethylated Metabolite Bromopride->N_De_ethylated_Metabolite N-De-ethylation N_Oxide_Metabolite N-Oxide Metabolite Bromopride->N_Oxide_Metabolite N-Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation Experimental_Workflow Sample Biological Sample (Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC/UHPLC Separation Reconstitution->HPLC Detection UV or MS/MS Detection HPLC->Detection Data_Analysis Data Analysis Detection->Data_Analysis Troubleshooting_Logic Start Problem Observed|e.g., Poor Resolution Check_Method Review Method Parameters Gradient Mobile Phase pH Organic Solvent Start->Check_Method Check_Hardware Inspect HPLC System Column Pump Detector Start->Check_Hardware Optimize_Gradient Adjust Gradient Shallower slope Check_Method->Optimize_Gradient Optimize_pH Modify Mobile Phase pH Check_Method->Optimize_pH Change_Solvent Switch Organic Solvent Check_Method->Change_Solvent Replace_Column Replace Column Check_Hardware->Replace_Column Service_Pump Service Pump Check_Hardware->Service_Pump Resolved Problem Resolved Optimize_Gradient->Resolved Optimize_pH->Resolved Change_Solvent->Resolved Replace_Column->Resolved Service_Pump->Resolved

References

Validation & Comparative

Comparative analysis of Bromopride hydrochloride and metoclopramide's prokinetic effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of the prokinetic effects of Bromopride hydrochloride and Metoclopramide. Both are substituted benzamide derivatives used to enhance gastrointestinal motility. This analysis focuses on their mechanisms of action, comparative efficacy based on available clinical data, and the experimental protocols used to evaluate their effects.

Introduction

Bromopride and Metoclopramide are prokinetic agents that improve gastrointestinal motility and are clinically employed to manage disorders such as gastroparesis, gastroesophageal reflux disease (GERD), and nausea and vomiting.[1][2][3][4] Metoclopramide is a widely used prokinetic and antiemetic, while Bromopride, a close structural analog, is not available in all countries, including the United States and the United Kingdom.[4][5][6] Their primary prokinetic action stems from their ability to antagonize dopamine D2 receptors in the gastrointestinal tract.[1][7]

Mechanism of Action

Both drugs enhance upper gastrointestinal motility, increase lower esophageal sphincter (LES) tone, and accelerate gastric emptying.[8][9] Their effects are primarily mediated through dopamine D2 receptor antagonism and, in the case of Metoclopramide, significant interaction with serotonin receptors.[7]

  • Dopamine D2 Receptor Antagonism : Dopamine acts as an inhibitory neurotransmitter in the GI tract, suppressing motility.[3][9] Both Bromopride and Metoclopramide block these D2 receptors on enteric neurons, which mitigates this inhibitory effect. This action indirectly promotes the release of acetylcholine (ACh), a primary excitatory neurotransmitter, leading to increased smooth muscle contraction and enhanced peristalsis.[1][10]

  • Serotonergic Activity (5-HT Receptors) : Metoclopramide also functions as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[11][12][13]

    • 5-HT4 Receptor Agonism : Activation of 5-HT4 receptors on enteric neurons further enhances the release of acetylcholine, contributing significantly to its prokinetic effects.[8][9][12] This is considered a key component of its motility-enhancing action.

    • 5-HT3 Receptor Antagonism : At higher concentrations, Metoclopramide blocks 5-HT3 receptors in both the gut and the central nervous system's chemoreceptor trigger zone (CTZ). This action contributes primarily to its antiemetic effects.[9][11]

Bromopride is also reported to have some serotonergic activity, particularly on 5-HT3 receptors, which enhances its antiemetic properties.[14] However, Metoclopramide's dual action as a D2 antagonist and 5-HT4 agonist is a more distinctly characterized mechanism for its prokinetic efficacy.[7]

Prokinetic_Signaling_Pathway Simplified Signaling Pathway of Prokinetic Action cluster_neuron Enteric Motor Neuron cluster_muscle GI Smooth Muscle Neuron ACh Release Muscle Contraction (Peristalsis) Neuron->Muscle ACh Drug Bromopride & Metoclopramide D2_Receptor D2 Receptor Drug->D2_Receptor Antagonizes Metoclopramide_5HT4 Metoclopramide 5HT4_Receptor 5-HT4 Receptor Metoclopramide_5HT4->5HT4_Receptor Agonizes (+) Dopamine Dopamine Dopamine->D2_Receptor Inhibits (-) D2_Receptor->Neuron 5HT4_Receptor->Neuron Stimulates

Caption: Signaling pathway for Bromopride and Metoclopramide.

Comparative Data

Direct comparative studies focusing specifically on the quantitative prokinetic effects (e.g., gastric emptying times) of Bromopride and Metoclopramide are limited in the available literature. However, a randomized controlled trial comparing their anti-emetic efficacy, which is partly dependent on prokinetic action, provides valuable insights.

Table 1: Comparative Anti-Emetic Efficacy in a Pediatric Population Data from a randomized controlled trial involving children aged 1-12 with acute vomiting.[15][16][17]

Time Point After IM DoseBromopride (% Success)Metoclopramide (% Success)
1 Hour 96.6%94.8%
6 Hours 91.5%84.4%
24 Hours 67.8%67.2%
Success was defined as the cessation of vomiting. The difference was not statistically significant at 1 hour but became significant at 6 hours.[15][16][17]

Table 2: Pharmacokinetic and Pharmacodynamic Profiles

ParameterThis compoundMetoclopramide
Primary Mechanism Dopamine D2 Antagonist.[1][5][14]Dopamine D2 Antagonist, 5-HT4 Agonist, 5-HT3 Antagonist.[8][11][12]
Bioavailability (Oral) 50% to 75%.[4]~40.7% (highly variable, 30-100%).[11]
Elimination Half-life 4 to 5 hours.[4]3 to 6 hours.[9][18]
Metabolism Hepatic.[14]Hepatic (sulfation and glucuronide conjugation).[3][18]
Excretion Renal (10-14% unchanged).[4]Primarily renal.[9][18]
Blood-Brain Barrier Crosses the barrier.Readily crosses the blood-brain barrier.[8]

Table 3: Comparative Side Effect Profiles

Side EffectBromoprideMetoclopramide
Somnolence/Fatigue Most common side effects.[4]Common, along with sedation and fatigue.[3][15]
Extrapyramidal Symptoms (EPS) Can occur, but some sources suggest a lower incidence than Metoclopramide.[4][19]A known risk, including dystonia, akathisia, and tardive dyskinesia, due to central D2 blockade.[3][18]
Hyperprolactinemia Can occur due to D2 antagonism.[4]Can occur, leading to gynecomastia or galactorrhea.[3][7]
Incidence of any side effect (Pediatric Study) 45.8% of patients reported a side effect.[15][20]46.5% of patients reported a side effect.[15][20]

Experimental Protocols for Assessing Prokinetic Effects

Evaluating the efficacy of prokinetic agents requires standardized, quantitative measurement of gastrointestinal motility. Gastric Emptying Scintigraphy is the current gold standard.

Protocol 1: Gastric Emptying Scintigraphy (GES)

This method provides a physiologic, non-invasive, and quantitative measurement of the rate at which a meal exits the stomach.[21][22]

  • Patient Preparation:

    • Patients must discontinue all medications that may affect gastric motility for 48-72 hours prior to the study.

    • Patients must fast overnight (for at least 4 hours).

    • Blood glucose levels should be checked in diabetic patients and be below 275 mg/dL before starting the test.

  • Standardized Meal:

    • The consensus standard meal is a low-fat, egg-white meal (e.g., 120g of Egg Beaters®).[22]

    • The meal is labeled with 0.5-1.0 mCi of Technetium-99m (⁹⁹ᵐTc) sulfur colloid, cooked (e.g., microwaved) until firm.[21]

    • The meal is served with two slices of white bread and 120 mL of water.

    • The patient must consume the meal within 10 minutes.[23]

  • Imaging Protocol:

    • Immediately after meal ingestion (t=0), a 1-minute static image is acquired with the patient standing between anterior and posterior detectors of a gamma camera.

    • Imaging is repeated at 1, 2, and 4 hours post-ingestion.[22][23]

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around the stomach on each image.

    • Counts are corrected for radioactive decay.

    • The percentage of the meal remaining in the stomach is calculated at each time point relative to the 0-hour image.

    • Results are compared to established normal values (e.g., <90% retention at 1h, <60% at 2h, and <10% at 4h).[22]

GES_Workflow Experimental Workflow for Gastric Emptying Scintigraphy (GES) cluster_prep Patient Preparation cluster_procedure Procedure cluster_analysis Data Analysis P1 Discontinue Motility-Altering Medications (48-72h) P2 Overnight Fasting (min. 4 hours) P1->P2 P3 Check Blood Glucose (<275 mg/dL for diabetics) P2->P3 M1 Prepare Standard Meal: Egg Whites + 99mTc Sulfur Colloid P3->M1 M2 Patient Consumes Meal (within 10 minutes) M1->M2 M3 Acquire Images with Gamma Camera (Anterior/Posterior Views) M2->M3 M4 Image at 0, 1, 2, and 4 hours M3->M4 A1 Draw ROI around Stomach M4->A1 A2 Correct for Radioactive Decay A1->A2 A3 Calculate % Gastric Retention at each time point A2->A3 A4 Compare to Normative Data A3->A4

Caption: Standardized workflow for Gastric Emptying Scintigraphy.

Protocol 2: ¹³C-Octanoic Acid Breath Test

This is a non-invasive method for assessing solid-phase gastric emptying that relies on the measurement of exhaled ¹³CO₂.[24]

  • Principle: A test meal (e.g., egg yolk) is mixed with ¹³C-labeled octanoic acid. This lipid is not absorbed in the stomach. Once the meal empties into the duodenum, the ¹³C-octanoic acid is rapidly absorbed and metabolized by the liver, producing ¹³CO₂ which is then exhaled. The rate of ¹³CO₂ appearance in the breath is the rate-limiting step and reflects the gastric emptying rate.[23][24]

  • Procedure:

    • The patient fasts overnight.

    • A baseline breath sample is collected into a collection bag.

    • The patient consumes the standardized meal containing ¹³C-octanoic acid.

    • Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.

  • Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using mass spectrometry. The data is used to calculate gastric emptying parameters, such as the half-emptying time (t½).

Conclusion

Bromopride and Metoclopramide are effective prokinetic agents that share a primary mechanism of dopamine D2 receptor antagonism. Metoclopramide possesses the additional, well-characterized actions of a 5-HT4 agonist and 5-HT3 antagonist, which contribute significantly to its prokinetic and antiemetic profile.[9][11][12] Clinical data directly comparing their prokinetic efficacy is scarce, but evidence from anti-emetic studies suggests similar initial effectiveness, though with potential differences in duration and side effect profiles.[15][16] Both drugs can induce extrapyramidal symptoms and hyperprolactinemia; however, some evidence suggests Bromopride may have a more favorable neurological side effect profile.[4][19] For drug development professionals, the dual D2/5-HT4 activity of Metoclopramide represents a key mechanistic attribute, while the potential for a better safety profile with Bromopride warrants further investigation. The choice between these agents in a clinical or research setting must weigh their efficacy against their potential for central nervous system side effects.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Bromopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Bromopride hydrochloride with key alternative antiemetic agents: Metoclopramide, Domperidone, and Ondansetron. The following sections detail their in vitro receptor binding affinities, in vivo efficacy in established animal models of emesis, and the experimental protocols utilized for these assessments. This information is intended to support research and development efforts in the field of gastroenterology and antiemetic drug discovery.

Introduction to this compound

Bromopride is a substituted benzamide with prokinetic and antiemetic properties.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors, both centrally in the chemoreceptor trigger zone (CTZ) of the brainstem and peripherally in the gastrointestinal (GI) tract.[3][4] By blocking D2 receptors in the GI tract, Bromopride enhances gastrointestinal motility and accelerates gastric emptying.[4] Its central D2 antagonism contributes to its antiemetic effects by inhibiting the signaling pathways that trigger nausea and vomiting.[3] Bromopride is structurally and pharmacologically similar to Metoclopramide.[1]

In Vitro Efficacy: A Comparative Analysis

DrugPrimary TargetReceptor SubtypeTest SystemKi (nM)Reference
This compound Dopamine ReceptorD2Not specifiedNot available[5]
Metoclopramide Dopamine ReceptorD2Human D2L receptor-expressing CHO cells42[6]
Domperidone Dopamine ReceptorD2Rat striatal membranes0.33[7]
Ondansetron Serotonin Receptor5-HT3Rat cerebral cortex membranes6.16[4]

In Vivo Efficacy: Preclinical Models of Emesis

The antiemetic efficacy of these compounds has been evaluated in various animal models that mimic human emesis. The two most common models are apomorphine-induced emesis in dogs, which is primarily mediated by dopamine D2 receptor stimulation in the CTZ, and cisplatin-induced emesis in ferrets, a model for chemotherapy-induced nausea and vomiting involving both central and peripheral mechanisms.

DrugAnimal ModelEmetogenDoseRoute of AdministrationAntiemetic EffectReference
This compound Human (Pediatric)Acute Gastroenteritis0.15 mg/kgIM96.6% cessation of vomiting at 1 hour[8][9][10]
Metoclopramide DogMorphine0.5 mg/kgSC53% reduction in incidence of emesis[11]
FerretCisplatin (10 mg/kg, i.v.)4.0 mg/kgi.v.Prevention of emesis[12]
Domperidone DogApomorphine (0.31 mg/kg, s.c.)0.003 mg/kgi.v.ED50 for protection from emesis[4]
FerretCisplatinNot specifiedNot specifiedAntagonized emesis[12]
Ondansetron FerretCisplatin (10 mg/kg, i.p.)1 mg/kgi.p.Abolished emetic response[2]

Experimental Protocols

Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound to the dopamine D2 receptor using a competitive radioligand binding assay with [3H]-spiperone.

Materials:

  • HEK293 cells stably expressing the human dopamine D2L receptor

  • Cell culture medium and supplements

  • Lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • [3H]-spiperone (radioligand)

  • Haloperidol (for determining non-specific binding)

  • Test compounds (e.g., Bromopride, Metoclopramide, Domperidone)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2L cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet in fresh lysis buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and either the test compound at various concentrations, assay buffer for total binding, or a high concentration of haloperidol for non-specific binding.

    • Initiate the binding reaction by adding [3H]-spiperone at a concentration near its Kd.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Apomorphine-Induced Emesis in Dogs

This in vivo model is used to evaluate the antiemetic efficacy of dopamine D2 receptor antagonists.

Animals:

  • Beagle dogs of either sex, weighing between 8-15 kg.

  • Animals are fasted overnight before the experiment but have free access to water.

Procedure:

  • Acclimation: Acclimate the dogs to the experimental environment to minimize stress.

  • Drug Administration: Administer the test compound (e.g., Bromopride, Metoclopramide, Domperidone) or vehicle via the desired route (e.g., intravenous, subcutaneous, oral) at a predetermined time before the emetogen challenge.

  • Emetogen Challenge: Administer apomorphine hydrochloride subcutaneously at a dose of 0.04-0.1 mg/kg to induce emesis.[13]

  • Observation: Observe the dogs continuously for a defined period (e.g., 30-60 minutes) after apomorphine administration.

  • Data Collection: Record the latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes for each dog.

  • Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-control group to determine the percentage of inhibition of emesis. Calculate the ED50 value (the dose that produces a 50% reduction in emesis).

Cisplatin-Induced Emesis in Ferrets

This model is widely used to assess the efficacy of antiemetic drugs against chemotherapy-induced emesis.

Animals:

  • Male ferrets weighing between 1-2 kg.

  • Animals are housed individually and have free access to food and water.

Procedure:

  • Drug Administration: Administer the test compound (e.g., Bromopride, Metoclopramide, Ondansetron) or vehicle via the desired route at a specified time before the cisplatin challenge.

  • Emetogen Challenge: Administer cisplatin intravenously or intraperitoneally at a dose of 5-10 mg/kg to induce emesis.[12][14]

  • Observation: Observe the ferrets continuously for a period of 4-8 hours for acute emesis and up to 72 hours for delayed emesis.

  • Data Collection: Record the number of retches and vomits for each animal.

  • Data Analysis: Compare the total number of emetic episodes in the drug-treated groups to the vehicle-control group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Bromopride Bromopride Bromopride->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 receptor signaling pathway and the inhibitory effect of Bromopride.

G cluster_1 Experimental Workflow: In Vitro to In Vivo Correlation In_Vitro In Vitro Studies Receptor_Binding Receptor Binding Assays (Determine Ki/IC50) In_Vitro->Receptor_Binding Correlation In Vitro-In Vivo Correlation (Relate binding affinity to efficacy) Receptor_Binding->Correlation In_Vivo In Vivo Studies Animal_Models Animal Models of Emesis (Dog, Ferret) In_Vivo->Animal_Models Efficacy_Testing Antiemetic Efficacy Testing (% inhibition of emesis) Animal_Models->Efficacy_Testing Efficacy_Testing->Correlation Clinical_Relevance Prediction of Clinical Efficacy Correlation->Clinical_Relevance

References

A Comparative Guide to Analytical Methods for Bromopride Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive cross-validation of two common analytical methods for the quantification of Bromopride hydrochloride reveals comparable efficacy and accuracy, providing researchers and drug development professionals with critical data for method selection. This guide details a comparison between Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV Spectrophotometry, offering insights into their respective performance, supported by experimental data.

A statistical analysis of the results obtained from both the RP-HPLC and UV spectrophotometric methods demonstrated no significant difference, indicating that both techniques are suitable for the accurate quantification of this compound in pharmaceutical formulations.[1][2] The choice of method can therefore be based on factors such as the availability of instrumentation, sample throughput requirements, and the need for simultaneous analysis of other components.

Performance Comparison of Analytical Methods

The validation of the RP-HPLC and UV spectrophotometric methods was conducted in accordance with the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, range, precision, accuracy, and the limits of detection and quantification.[1]

Validation ParameterRP-HPLC MethodUV Spectrophotometry Method
Linearity Range 5 - 25 µg/mL5 - 25 µg/mL
Correlation Coefficient (r) 0.99961
Limit of Detection (LOD) 0.15 µg/mL0.48 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL1.60 µg/mL
Accuracy (% Recovery) 99.15% - 101.27%98.44% - 101.33%
Precision (RSD %) Intra-day: < 1.5%, Inter-day: < 2.0%Intra-day: < 1.8%, Inter-day: < 2.5%

Experimental Protocols

Detailed methodologies for the RP-HPLC and UV spectrophotometric analysis of this compound are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation: A Shimadzu LC system equipped with a CBM-20A system controller, LC-20AT pump, DGU-20A5 degasser, SIL-20A auto-sampler, and SPD-M20A photodiode array detector was used.[1]

Chromatographic Conditions:

  • Column: Phenomenex Gemini C18 (150 × 4.6 mm i.d., 5 μm particle size) with a C18 guard column.

  • Mobile Phase: A mixture of 10 mM KH2PO4 + 0.1% Triethylamine (pH 3.0 adjusted with phosphoric acid) and acetonitrile (80:20, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.[1]

  • Injection Volume: 20 μL.[1]

  • Temperature: 25 ± 1 °C.

Standard Solution Preparation: An accurately weighed 10 mg of Bromopride reference standard was dissolved in 100 mL of methanol to obtain a stock solution of 100 µg/mL. This stock solution was further diluted with ultra-pure water to prepare standard solutions with concentrations of 5.0, 10.0, 15.0, 20.0, and 25.0 µg/mL.

Sample Preparation: An amount of the oral or injectable solution equivalent to 10 mg of Bromopride was transferred to a 100 mL volumetric flask and diluted with methanol. This solution was then diluted with ultra-pure water to a final concentration of 15 µg/mL and filtered through a 0.45 µm nylon membrane filter before injection.

UV Spectrophotometry

Instrumentation: A Shimadzu UV 1601 PC spectrophotometer with 1 cm quartz cells was utilized.[1]

Analytical Conditions:

  • Detection Wavelength: 310 nm.[1]

  • Diluent: 0.1 M Hydrochloric acid.[1]

Standard Solution Preparation: A stock solution of 100 µg/mL was prepared by dissolving 10.0 mg of Bromopride reference standard in 100.0 mL of 0.1 M hydrochloric acid. This stock solution was then diluted with 0.1 M hydrochloric acid to obtain standard solutions with concentrations of 5.0, 10.0, 15.0, 20.0, and 25.0 µg/mL.

Sample Preparation: An amount of the oral or injectable solution equivalent to 10 mg of Bromopride was transferred to a 100 mL volumetric flask and diluted with 0.1 M HCl to a concentration of 100 µg/mL. This solution was further diluted with 0.1 M HCl to a final concentration of 15 µg/mL before analysis.[1]

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation & Comparison Sample This compound Sample (Oral or Injectable Solution) Stock_HPLC Prepare 100 µg/mL Stock in Methanol Sample->Stock_HPLC Stock_UV Prepare 100 µg/mL Stock in 0.1 M HCl Sample->Stock_UV Standards_HPLC Prepare 5-25 µg/mL Standards in Ultra-pure Water Stock_HPLC->Standards_HPLC Sample_HPLC Prepare 15 µg/mL Sample in Ultra-pure Water Stock_HPLC->Sample_HPLC Standards_UV Prepare 5-25 µg/mL Standards in 0.1 M HCl Stock_UV->Standards_UV Sample_UV Prepare 15 µg/mL Sample in 0.1 M HCl Stock_UV->Sample_UV HPLC RP-HPLC Analysis (λ = 310 nm) Standards_HPLC->HPLC UV_Spec UV Spectrophotometry (λ = 310 nm) Standards_UV->UV_Spec Sample_HPLC->HPLC Sample_UV->UV_Spec Validation_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation_HPLC Validation_UV Validate UV Method (Linearity, Accuracy, Precision, LOD, LOQ) UV_Spec->Validation_UV Comparison Statistical Comparison of Results Validation_HPLC->Comparison Validation_UV->Comparison Conclusion Conclusion: No Significant Difference Comparison->Conclusion

Caption: Cross-validation workflow for this compound quantification.

Other Potential Analytical Methods

While this guide focuses on the cross-validated RP-HPLC and UV spectrophotometry methods, other techniques have also been employed for the analysis of Bromopride and related compounds. These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for the quantification of Bromopride in human plasma, particularly for bioequivalence studies.[3]

  • Flow Injection Analysis (FIA): A spectrophotometric procedure that has been developed for the direct determination of Bromopride in pharmaceutical formulations and biological fluids.

  • Capillary Electrophoresis (CE): A high-resolution separation technique that is a potential alternative to HPLC for the analysis of pharmaceuticals, including impurities. While specific cross-validation data with the methods detailed above was not found, CE offers advantages such as high efficiency and low sample and reagent consumption.[4]

Further research and cross-validation studies incorporating these and other advanced analytical techniques would be beneficial for a more comprehensive understanding of the available methodologies for this compound quantification.

References

A Comparative Analysis of the Receptor Binding Profiles of Bromopride and Cisapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the receptor binding profiles of two gastrointestinal prokinetic agents, Bromopride and Cisapride. The information presented herein is intended to offer an objective comparison of their interactions with key physiological receptors, supported by available experimental data and methodologies.

Introduction

Bromopride and Cisapride are both substituted benzamide derivatives that have been utilized for their effects on gastrointestinal motility. While structurally related, their pharmacological profiles exhibit distinct differences, primarily in their interactions with dopamine and serotonin receptors. Understanding these differences is crucial for drug development and for predicting their therapeutic efficacy and potential side-effect profiles. Bromopride is primarily recognized as a dopamine D2 receptor antagonist with some partial agonist activity at serotonin 5-HT4 receptors[1][2][3]. Cisapride, conversely, is a potent serotonin 5-HT4 receptor agonist and is largely considered to be devoid of significant antidopaminergic effects[4][5].

Receptor Binding Profiles

Table 1: Comparative Receptor Binding Profiles of Bromopride and Cisapride

Receptor TargetBromoprideCisapride
Dopamine D2 Antagonist. A specific Ki value is not consistently reported in the literature, but it is considered its primary mechanism of action[6][7].Low affinity. Described as being largely devoid of antidopaminergic effects, though a specific Ki value is not readily available[4].
Serotonin 5-HT4 Partial Agonist. Functional studies have demonstrated partial agonist activity, but a specific EC50 or Ki value for binding is not well-documented[1][2][3].Agonist. EC50 = 140 nM [8][9].
Serotonin 5-HT3 Some antagonist activity has been suggested, but quantitative binding data is lacking.Some antagonist activity has been noted, but quantitative binding data is not readily available.
hERG Potassium Channel Data not readily available.Potent Blocker. IC50 = 9.4 nM [8][9].

Note on Data Availability: The lack of precise, directly comparable Ki values for Bromopride across multiple receptor types in the public domain presents a limitation to a purely quantitative comparison. The provided information is based on the current available literature.

Experimental Protocols

The binding affinities of compounds like Bromopride and Cisapride are typically determined using radioligand binding assays. This experimental technique allows for the quantification of the interaction between a radiolabeled ligand and its receptor.

Representative Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Bromopride or Cisapride) for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT4).

Materials:

  • Cell Membranes: A preparation of cell membranes expressing the receptor of interest.

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors, or [3H]-GR113808 for 5-HT4 receptors).

  • Test Compound: The unlabeled drug to be tested (e.g., Bromopride or Cisapride) at various concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: A buffer solution optimized for the binding reaction.

  • Filtration Apparatus: A cell harvester and filter mats to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: The cell membranes, radioligand, and either the test compound or the non-specific binding control are incubated together in the assay buffer. This is typically done in a multi-well plate format.

  • Equilibrium: The incubation is allowed to proceed for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filter mats using a cell harvester. This step separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filter mats are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The differential receptor binding profiles of Bromopride and Cisapride result in distinct downstream signaling events.

Cisapride: 5-HT4 Receptor Agonism

Cisapride acts as an agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of 5-HT4 receptor activation, such as increased gastrointestinal motility.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cisapride Cisapride Receptor 5-HT4 Receptor Cisapride->Receptor Binds to G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP  Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Motility) PKA->Response Phosphorylates Targets Gio_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bromopride Bromopride Receptor D2 Receptor Bromopride->Receptor Blocks Dopamine Dopamine Dopamine->Receptor Binds to G_Protein Gi/o Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP  Converts

References

The Shifting Landscape of Prokinetic Therapy: A Comparative Analysis of Bromopride Hydrochloride and Newer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe prokinetic agents is a continuous journey. This guide provides a detailed comparison of the established prokinetic, Bromopride hydrochloride, with a new generation of agents: Prucalopride, Velusetrag, and Itopride. By examining their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, this document aims to offer a comprehensive resource for understanding the evolving therapeutic landscape for gastrointestinal motility disorders.

Executive Summary

This compound, a dopamine D2 receptor antagonist, has long been a therapeutic option for disorders like functional dyspepsia and gastroparesis. However, the development of newer prokinetic agents with more selective mechanisms of action has prompted a re-evaluation of its place in therapy. This guide delves into a comparative analysis, highlighting the distinct pharmacological profiles and clinical efficacy of Prucalopride and Velusetrag, both selective 5-HT4 receptor agonists, and Itopride, a unique agent with dual dopamine D2 receptor antagonism and acetylcholinesterase inhibition. While direct head-to-head clinical trials are scarce, this guide synthesizes available data from placebo-controlled trials and network meta-analyses to provide a comprehensive overview for the research and development community.

Comparative Efficacy: A Review of the Evidence

Direct comparative efficacy data between this compound and the newer prokinetic agents is limited. However, by examining data from individual clinical trials and network meta-analyses, we can draw indirect comparisons to understand their relative performance in treating functional dyspepsia and gastroparesis.

Table 1: Comparative Efficacy in Functional Dyspepsia

Prokinetic AgentMechanism of ActionKey Efficacy FindingsStudy Type
This compound Dopamine D2 AntagonistData from direct comparisons with newer agents are limited. Efficacy is considered comparable to its analogue, metoclopramide.Indirect Comparison
Itopride Dopamine D2 Antagonist & Acetylcholinesterase InhibitorA network meta-analysis suggests that metoclopramide (an analogue of bromopride) may have a better total efficacy rate than itopride[1][2]. However, other studies show itopride to be effective in improving symptoms of functional dyspepsia[3].Network Meta-Analysis, RCTs
Prucalopride Selective 5-HT4 AgonistPrimarily studied in chronic constipation, its efficacy in functional dyspepsia is still under investigation.N/A
Velusetrag Selective 5-HT4 AgonistEfficacy data in functional dyspepsia is emerging.Clinical Trials

Table 2: Comparative Efficacy in Gastroparesis

Prokinetic AgentMechanism of ActionKey Efficacy FindingsStudy Type
This compound Dopamine D2 AntagonistConsidered to have efficacy in improving symptoms of gastroparesis, though direct comparisons with newer agents are lacking. A meta-analysis of older prokinetics suggested domperidone was best at reducing symptoms[4].Meta-Analysis (of older agents)
Prucalopride Selective 5-HT4 AgonistIn a randomized, placebo-controlled crossover study, prucalopride significantly improved symptoms and accelerated gastric emptying in patients with gastroparesis[5][6][7].Randomized Controlled Trial
Velusetrag Selective 5-HT4 AgonistA Phase 2b study showed that velusetrag improved gastroparesis symptoms and gastric emptying[8][9]. Normalization of gastric emptying was achieved in a dose-dependent manner[10].Randomized Controlled Trial
Itopride Dopamine D2 Antagonist & Acetylcholinesterase InhibitorData on the efficacy of itopride specifically in gastroparesis is less robust compared to functional dyspepsia.Limited Data

Mechanisms of Action: A Deeper Dive into Signaling Pathways

The distinct mechanisms of action of these prokinetic agents underpin their efficacy and side-effect profiles.

This compound: Dopamine D2 Receptor Antagonism

Bromopride primarily exerts its prokinetic effect by blocking dopamine D2 receptors in the gastrointestinal tract. This action inhibits the relaxant effect of dopamine on smooth muscle, leading to increased esophageal sphincter pressure, enhanced gastric motility, and accelerated gastric emptying.

Bromopride_Mechanism Bromopride Bromopride D2_Receptor Dopamine D2 Receptor (on cholinergic neurons) Bromopride->D2_Receptor Antagonizes ACh_Release Acetylcholine (ACh) Release D2_Receptor->ACh_Release Inhibition of Dopamine Dopamine Dopamine->D2_Receptor Inhibits GI_Motility Increased GI Motility ACh_Release->GI_Motility Promotes

Mechanism of Action of this compound.
Prucalopride and Velusetrag: Selective 5-HT4 Receptor Agonism

Prucalopride and Velusetrag are highly selective agonists of the 5-hydroxytryptamine-4 (5-HT4) receptor. Activation of these receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal motility, including peristalsis and colonic mass movements.

Signaling Pathway of 5-HT4 Receptor Agonists.
Itopride: A Dual-Action Prokinetic

Itopride possesses a unique dual mechanism of action. It acts as a dopamine D2 receptor antagonist, similar to bromopride, and also inhibits the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration at the neuromuscular junction and augmenting its prokinetic effects.

Itopride_Mechanism cluster_d2 Dopamine D2 Receptor Antagonism cluster_ache Acetylcholinesterase Inhibition Itopride_D2 Itopride D2_Receptor Dopamine D2 Receptor Itopride_D2->D2_Receptor Antagonizes ACh_Release_D2 Increased ACh Release D2_Receptor->ACh_Release_D2 Leads to GI_Motility Enhanced GI Motility ACh_Release_D2->GI_Motility Itopride_AChE Itopride AChE Acetylcholinesterase Itopride_AChE->AChE Inhibits ACh_Degradation ACh Degradation AChE->ACh_Degradation Causes Increased_ACh Increased ACh Concentration ACh_Degradation->Increased_ACh Reduced Increased_ACh->GI_Motility

Dual Mechanism of Action of Itopride.

Experimental Protocols: The Foundation of Efficacy Assessment

The evaluation of prokinetic agents relies on standardized and validated experimental protocols to ensure the reliability and comparability of clinical trial data.

Gastric Emptying Scintigraphy

Gastric emptying scintigraphy is the gold standard for quantitatively measuring the rate at which food exits the stomach.

Workflow:

Gastric_Emptying_Scintigraphy Patient_Prep Patient Preparation (Fasting, Medication Hold) Radiolabeled_Meal Ingestion of Radiolabeled Meal (e.g., 99mTc-sulfur colloid egg) Patient_Prep->Radiolabeled_Meal Imaging Serial Gamma Camera Imaging (e.g., at 0, 1, 2, 4 hours) Radiolabeled_Meal->Imaging Data_Analysis Data Analysis (Calculation of % gastric retention) Imaging->Data_Analysis Results Results (Gastric emptying half-time, % retention at specific times) Data_Analysis->Results Symptom_Assessment_Workflow Baseline Baseline Assessment (Administer Questionnaire) Treatment Treatment Period (Administer Prokinetic or Placebo) Baseline->Treatment Follow_Up Follow-up Assessments (Administer Questionnaire at specified intervals) Treatment->Follow_Up Analysis Data Analysis (Compare baseline and follow-up scores) Follow_Up->Analysis

References

Replicating Key Pharmacological Experiments of Bromopride Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key pharmacological experiments on Bromopride hydrochloride and its alternatives, Metoclopramide and Domperidone. The information is intended to assist researchers in replicating and expanding upon these pivotal studies.

Executive Summary

This compound is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties.[1][2][3] Its pharmacological profile is often compared to other D2 antagonists like Metoclopramide and Domperidone. This guide details the experimental protocols for assessing their primary pharmacological activities—dopamine D2 receptor binding and 5-HT4 receptor agonism—and their clinical effect on gastric emptying. While quantitative data for Metoclopramide is readily available, specific binding affinities and functional potencies for Bromopride and Domperidone are less consistently reported in publicly accessible literature, highlighting an area for further investigation.

Mechanism of Action: D2 Antagonism and 5-HT4 Agonism

Bromopride, Metoclopramide, and Domperidone primarily exert their prokinetic and antiemetic effects through the antagonism of dopamine D2 receptors.[1][3][4] Additionally, Bromopride and Metoclopramide exhibit agonist activity at serotonin 5-HT4 receptors, which contributes to their prokinetic effects.[2][5][6][7] Domperidone's activity is largely restricted to peripheral D2 receptors due to its limited ability to cross the blood-brain barrier.

Comparative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its key alternatives. It is important to note that specific experimental values for Bromopride are not as widely published as those for Metoclopramide.

CompoundTargetAssay TypeValueReference
This compound Dopamine D2 ReceptorAntagonism (IC50)~2.1 µM[5]
5-HT4 ReceptorFunctional AssayPartial Agonist[2][5]
Metoclopramide Dopamine D2 ReceptorBinding Affinity (Ki)104 nM, 113 nM
5-HT3 ReceptorBinding Affinity (Ki)120 nM
5-HT4 ReceptorFunctional AssayAgonist[3][7]
Domperidone Dopamine D2 ReceptorBinding Affinity (Ki)<20 nM (High Affinity)

Key Experimental Protocols

Dopamine D2 Receptor Binding Assay (Radioligand Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To quantify the interaction of Bromopride, Metoclopramide, and Domperidone with the D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [3H]-Spiperone (a potent D2 antagonist)

  • Test compounds: this compound, Metoclopramide, Domperidone

  • Non-specific binding control: Haloperidol or another potent D2 antagonist

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing D2 receptors and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Spiperone, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-Spiperone binding) and calculate the Ki value using the Cheng-Prusoff equation.

DOT Script for D2 Receptor Binding Assay Workflow:

D2_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes D2 Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]-Spiperone Radioligand->Incubation Test_Compound Test Compound (Bromopride, etc.) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 & Ki Calculation Counting->Data_Analysis

Caption: Workflow for a dopamine D2 receptor radioligand binding assay.

5-HT4 Receptor Functional Assay (cAMP Response Element Reporter Assay)

This protocol assesses the functional activity of a test compound as an agonist or antagonist at the 5-HT4 receptor.

Objective: To characterize the 5-HT4 receptor agonist properties of Bromopride and Metoclopramide.

Materials:

  • HEK293 cells co-transfected with the human 5-HT4 receptor and a CRE-luciferase reporter gene.

  • Test compounds: this compound, Metoclopramide.

  • Control agonist: Serotonin (5-HT).

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture: Culture the transfected HEK293 cells in 96-well plates.

  • Compound Addition: Treat the cells with varying concentrations of the test compounds or the control agonist.

  • Incubation: Incubate the cells to allow for receptor activation and subsequent luciferase gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Measurement: Measure the luminescence produced using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

DOT Script for 5-HT4 Functional Assay Workflow:

HT4_Functional_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Cells HEK293 Cells (5-HT4-R & CRE-Luc) Compound_Addition Add Test Compound Cells->Compound_Addition Incubation Incubation Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luminescence Lysis->Luminescence Data_Analysis EC50 & Emax Calculation Luminescence->Data_Analysis

Caption: Workflow for a 5-HT4 receptor functional reporter gene assay.

In Vivo Gastric Emptying Study

This protocol measures the rate at which the stomach empties its contents and is a key indicator of prokinetic drug efficacy.

Objective: To evaluate the in vivo effect of Bromopride, Metoclopramide, and Domperidone on the rate of gastric emptying.

Methods:

  • Gastric Scintigraphy (Gold Standard):

    • Procedure: A test meal (e.g., egg whites) is labeled with a radioisotope (e.g., 99mTc-sulfur colloid). The subject consumes the meal, and a gamma camera acquires images of the stomach at specified time points (e.g., 0, 1, 2, and 4 hours).[1][8][9][10]

    • Data Analysis: The amount of radioactivity remaining in the stomach over time is quantified to determine the gastric emptying rate.[1][8][10]

  • 13C-Octanoic Acid Breath Test (Non-invasive alternative):

    • Procedure: A standardized meal containing 13C-octanoic acid is consumed. As the meal empties from the stomach and the 13C-octanoic acid is absorbed and metabolized, 13CO2 is exhaled in the breath. Breath samples are collected at regular intervals.[11][12][13][14][15]

    • Data Analysis: The rate of 13CO2 appearance in the breath is measured to calculate the gastric emptying half-time.[12][13][14]

DOT Script for Gastric Emptying Study Workflow:

Gastric_Emptying_Study cluster_protocol General Protocol cluster_scintigraphy Gastric Scintigraphy cluster_breath_test 13C Breath Test Start Fasting Subject Drug_Admin Administer Drug or Placebo Start->Drug_Admin Test_Meal Consume Labeled Test Meal Drug_Admin->Test_Meal Imaging Gamma Camera Imaging Test_Meal->Imaging Breath_Collection Collect Breath Samples Test_Meal->Breath_Collection Scinti_Analysis Quantify Gastric Radioactivity Imaging->Scinti_Analysis Breath_Analysis Measure 13CO2 Excretion Breath_Collection->Breath_Analysis

Caption: General workflow for in vivo gastric emptying studies.

Signaling Pathways

Dopamine D2 Receptor Signaling: Bromopride, Metoclopramide, and Domperidone act as antagonists at the D2 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to Gi/o proteins. Antagonism of this receptor blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to changes in intracellular cAMP levels and downstream signaling cascades.

DOT Script for D2 Receptor Signaling Pathway:

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Bromopride Bromopride Bromopride->D2R Blocks Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by Bromopride.

5-HT4 Receptor Signaling: Bromopride and Metoclopramide are agonists at the 5-HT4 receptor, another GPCR, which is coupled to Gs proteins. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, which in turn modulates cellular function, contributing to the prokinetic effects of these drugs.

DOT Script for 5-HT4 Receptor Signaling Pathway:

HT4_Signaling Serotonin Serotonin HT4R 5-HT4 Receptor Serotonin->HT4R Activates Bromopride Bromopride Bromopride->HT4R Activates Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Agonism of the 5-HT4 receptor signaling pathway by Bromopride.

Conclusion

This guide provides a framework for replicating key pharmacological experiments on this compound and its alternatives. While the general mechanisms of action are understood, there is a clear need for more publicly available, quantitative data on the receptor binding and functional potency of Bromopride to allow for a more direct and robust comparison with other prokinetic agents. The detailed protocols and visualizations provided herein should serve as a valuable resource for researchers aiming to fill these knowledge gaps and further elucidate the pharmacology of this important class of drugs.

References

A Meta-analytical Comparison of Bromopride Hydrochloride and its Alternatives in Clinical and Preclinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analytical comparison of Bromopride hydrochloride with its common alternatives—metoclopramide, domperidone, and ondansetron—for the management of nausea, vomiting, gastroesophageal reflux disease (GERD), and gastroparesis. The information is compiled from a systematic review of available clinical and preclinical studies to aid in research and drug development.

Executive Summary

Bromopride is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties. While it shares a similar mechanism of action with metoclopramide and domperidone, key differences in efficacy, safety, and pharmacokinetic profiles exist. Ondansetron, a serotonin 5-HT3 receptor antagonist, offers a distinct mechanistic approach, particularly in the management of chemotherapy-induced and postoperative nausea and vomiting.

Direct meta-analyses comparing this compound with its alternatives are scarce. However, a pivotal randomized controlled trial in a pediatric population provides valuable comparative data for vomiting. For other indications, such as GERD and gastroparesis, this guide synthesizes data from individual systematic reviews and clinical trials of the comparator drugs to provide a comprehensive overview.

Comparative Efficacy

Nausea and Vomiting

A randomized controlled trial by Epifanio et al. (2018) in 175 children with acute vomiting provides the most direct comparison.[1]

Table 1: Efficacy in Preventing Vomiting in a Pediatric Population [1]

Time After TreatmentOndansetron (n=58)Bromopride (n=59)Metoclopramide (n=58)p-value
1 Hour 100%96.6%94.8%0.288
6 Hours 98.3%91.5%84.4%0.023
24 Hours 96.6%67.8%67.2%0.001

Data presented as the percentage of children who stopped vomiting.

Within the first hour, all three drugs were similarly effective. However, at 6 and 24 hours, ondansetron demonstrated superior efficacy in preventing vomiting compared to both bromopride and metoclopramide.[1]

Gastroesophageal Reflux Disease (GERD)

Direct clinical trial data on the efficacy of Bromopride for GERD in adults is limited. However, its prokinetic properties suggest potential benefits. Systematic reviews on domperidone have shown that in combination with a proton pump inhibitor (PPI), it can significantly reduce global GERD symptoms compared to PPI monotherapy.[2][3][4] Metoclopramide has also been shown to improve symptoms of GERD, though concerns about its side-effect profile limit its long-term use.[5] Ondansetron is not typically used for the primary management of GERD.

Gastroparesis

Similarly, robust clinical trial data for Bromopride in gastroparesis is lacking. A network meta-analysis of drugs for gastroparesis found that dopamine antagonists as a class were effective.[6] This analysis ranked clebopride and domperidone as the most effective agents based on global symptoms.[6] Metoclopramide also showed efficacy, particularly for nausea, fullness, and bloating, although this was based on a single small trial.[6]

Comparative Safety and Tolerability

Table 2: Reported Side Effects of Bromopride and Alternatives

DrugCommon Side EffectsSerious/Less Common Side Effects
Bromopride Drowsiness, fatigue, restlessness, diarrhea.Extrapyramidal symptoms, neuroleptic malignant syndrome, galactorrhea, hypotension, hypertension, dizziness, headache, depression.
Metoclopramide Drowsiness, restlessness, fatigue, diarrhea.Extrapyramidal symptoms (including tardive dyskinesia), neuroleptic malignant syndrome, hyperprolactinemia, depression.
Domperidone Dry mouth, headache, diarrhea, abdominal cramps.Cardiac arrhythmias (QT prolongation), hyperprolactinemia, extrapyramidal symptoms (rare).
Ondansetron Headache, constipation, diarrhea, fatigue.QT prolongation, serotonin syndrome, severe allergic reactions.

In the pediatric vomiting trial, ondansetron was associated with the fewest side effects (75.9% of patients with no side effects), compared to bromopride (54.2%) and metoclopramide (53.5%). Somnolence was the most frequently reported side effect for bromopride and metoclopramide.[1]

Pharmacological Profiles

Table 3: Comparative Pharmacological Profiles

ParameterThis compoundMetoclopramideDomperidoneOndansetron
Mechanism of Action Dopamine D2 receptor antagonist; some 5-HT3 antagonism.Dopamine D2 receptor antagonist; 5-HT4 receptor agonist; weak 5-HT3 antagonist.Peripherally selective dopamine D2 and D3 receptor antagonist.Selective 5-HT3 receptor antagonist.
Bioavailability 50-70% (oral)Highly variable (30-100%)13-17% (oral)~60% (oral)
Metabolism HepaticHepatic (CYP2D6)Extensive first-pass metabolism (CYP3A4)Hepatic (CYP3A4, CYP1A2, CYP2D6)
Elimination Half-life 4-5 hours5-6 hours7-9 hours~3-6 hours
Blood-Brain Barrier CrossesReadily crossesLimited penetrationCrosses

Experimental Protocols

Key Clinical Trial: Epifanio et al. (2018) - Treatment of Vomiting in a Pediatric Emergency Department
  • Study Design: A randomized, controlled, single-center trial.

  • Participants: 175 children aged 1 to 12 years presenting with acute vomiting at a pediatric emergency department.

  • Interventions:

    • Group A: Intramuscular bromopride (0.5 mg/kg).

    • Group B: Intramuscular metoclopramide (0.2 mg/kg).

    • Group C: Intramuscular ondansetron (0.2 mg/kg).

  • Primary Outcome: Cessation of vomiting at 1, 6, and 24 hours after medication administration.

  • Secondary Outcomes: Number of vomiting episodes, need for intravenous rehydration, acceptance of oral fluids, return to the emergency department, and adverse effects.

  • Statistical Analysis: Chi-square test or Fisher's exact test for categorical variables and ANOVA or Kruskal-Wallis test for continuous variables. A p-value < 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflows

Dopaminergic and Serotonergic Pathways in Emesis cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_VC Vomiting Center cluster_GI Gastrointestinal Tract cluster_CTZ_Stim D2_Receptor D2 Receptor VC_Neuron Vomiting Center Neuron D2_Receptor->VC_Neuron signals to 5HT3_Receptor_CTZ 5-HT3 Receptor 5HT3_Receptor_CTZ->VC_Neuron signals to Vomiting_Reflex Vomiting_Reflex VC_Neuron->Vomiting_Reflex triggers Enterochromaffin_Cells Enterochromaffin Cells Serotonin_GI Serotonin Enterochromaffin_Cells->Serotonin_GI Vagal_Afferents Vagal Afferents Vagal_Afferents->VC_Neuron signals to 5HT3_Receptor_GI 5-HT3 Receptor 5HT3_Receptor_GI->Vagal_Afferents Emetogenic_Stimuli Emetogenic Stimuli (e.g., Chemotherapy) Emetogenic_Stimuli->Enterochromaffin_Cells releases CTZ_Stimulation Stimulation of CTZ Dopamine Dopamine Dopamine->D2_Receptor activates Serotonin_GI->5HT3_Receptor_GI activates Serotonin_CTZ Serotonin Serotonin_CTZ->5HT3_Receptor_CTZ activates Bromopride Bromopride Bromopride->D2_Receptor blocks Bromopride->5HT3_Receptor_CTZ weakly blocks Metoclopramide Metoclopramide Metoclopramide->D2_Receptor blocks Metoclopramide->5HT3_Receptor_CTZ weakly blocks Domperidone Domperidone Domperidone->D2_Receptor blocks (peripherally) Ondansetron Ondansetron Ondansetron->5HT3_Receptor_CTZ blocks Ondansetron->5HT3_Receptor_GI blocks

Caption: Antiemetic drug targets in the central and peripheral pathways of emesis.

Prokinetic Mechanisms of Action cluster_ENS Enteric Nervous System Cholinergic_Neuron Cholinergic Neuron D2_Receptor_ENS D2 Receptor Acetylcholine_Release Acetylcholine Release D2_Receptor_ENS->Acetylcholine_Release 5HT4_Receptor 5-HT4 Receptor 5HT4_Receptor->Acetylcholine_Release promotes Increased_GI_Motility Increased_GI_Motility Acetylcholine_Release->Increased_GI_Motility leads to Dopamine Dopamine Dopamine->D2_Receptor_ENS inhibits Serotonin Serotonin Serotonin->5HT4_Receptor activates Bromopride Bromopride Bromopride->D2_Receptor_ENS blocks Metoclopramide Metoclopramide Metoclopramide->D2_Receptor_ENS blocks Metoclopramide->5HT4_Receptor agonizes Domperidone Domperidone Domperidone->D2_Receptor_ENS blocks

Caption: Prokinetic mechanisms of dopamine antagonists and a 5-HT4 agonist.

Experimental_Workflow_RCT Patient_Population Children (1-12 years) with Acute Vomiting Randomization Randomization Patient_Population->Randomization Group_A Bromopride (IM) Randomization->Group_A Group_B Metoclopramide (IM) Randomization->Group_B Group_C Ondansetron (IM) Randomization->Group_C Follow_Up Follow-up at 1, 6, and 24 hours Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Outcome_Assessment Assessment of: - Vomiting Cessation - Side Effects - Oral Fluid Intake - Need for IV Rehydration Follow_Up->Outcome_Assessment Data_Analysis Statistical Analysis Outcome_Assessment->Data_Analysis

Caption: Workflow of a randomized controlled trial comparing antiemetics.

Conclusion

This compound is an effective antiemetic, particularly for nausea and vomiting, with a pharmacological profile similar to metoclopramide. Clinical evidence suggests that for acute vomiting in children, ondansetron is superior in efficacy and has a better safety profile. For GERD and gastroparesis, while direct comparative data for Bromopride is limited, the efficacy of other dopamine antagonists like domperidone and metoclopramide in these conditions suggests a potential role for Bromopride. However, the potential for extrapyramidal side effects, although reportedly lower than with metoclopramide, should be a consideration in its clinical application and further development. More robust, direct comparative studies are needed to fully elucidate the therapeutic position of this compound in relation to its alternatives, especially in adult populations and for indications beyond acute emesis.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Bromopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of bromopride hydrochloride, a dopamine antagonist used as an antiemetic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following protocols are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Regulatory Context and Primary Disposal Route

The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established regulations for the disposal of pharmaceutical waste.[][2][3] The primary and recommended method for the disposal of expired or unused pharmaceuticals, including this compound, is incineration at a permitted hazardous waste treatment facility.[2][3] This ensures the complete destruction of the active pharmaceutical ingredient (API).

For laboratories and research facilities, it is best practice to collect and segregate all this compound waste for pickup by a licensed chemical waste disposal service. This waste should be clearly labeled and stored in secure, leak-proof containers.[3]

In-Lab Decontamination and Spill Management

In the event of a small spill or the need to decontaminate glassware, a chemical degradation approach can be employed prior to final disposal. A forced degradation study of bromopride has shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. The following table summarizes the conditions under which this compound shows significant degradation.

Degradation ConditionReagentObservation
Acidic Hydrolysis 1 M HClSignificant Degradation
Basic Hydrolysis 1 M NaOHSignificant Degradation
Oxidative Degradation 30% H₂O₂Significant Degradation

This data is derived from analytical-scale forced degradation studies and should be applied with appropriate safety precautions in a laboratory setting.

Experimental Protocol: Laboratory-Scale Decontamination

This protocol outlines a method for the chemical degradation of small quantities of this compound residue in a laboratory setting. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste (e.g., contaminated glassware, small quantities of expired solutions)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container for aqueous chemical waste

  • Stir plate and stir bar (optional)

Procedure:

  • Preparation: Ensure all work is conducted within a chemical fume hood.

  • Alkaline Hydrolysis: Carefully add a 1 M NaOH solution to the vessel containing the this compound residue. Ensure the residue is fully submerged.

  • Agitation: If possible, gently agitate the solution using a stir bar and stir plate to ensure mixing.

  • Reaction Time: Allow the solution to react for a minimum of 24 hours to facilitate degradation.

  • Neutralization: After the reaction period, check the pH of the solution. Carefully neutralize the solution by adding an appropriate acid (e.g., 1 M HCl) dropwise until the pH is between 6 and 8.

  • Disposal: The resulting neutralized solution should be collected in a designated aqueous hazardous waste container for disposal by a licensed waste management company.

  • Decontamination of Glassware: For contaminated glassware, rinse with a small amount of 1 M NaOH, allow to sit for 24 hours, neutralize, and then dispose of the rinsate as hazardous waste. The glassware can then be washed according to standard laboratory procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BromoprideDisposal start This compound Waste Generated decision_bulk Bulk Quantities or Expired Product? start->decision_bulk bulk_disposal Segregate in Labeled Hazardous Waste Container for Professional Disposal decision_bulk->bulk_disposal Yes decision_residue Small Residue or Contaminated Glassware? decision_bulk->decision_residue No end Disposal Complete bulk_disposal->end decon_protocol Follow In-Lab Decontamination Protocol (Alkaline Hydrolysis) decision_residue->decon_protocol Yes neutralize Neutralize Resulting Solution (pH 6-8) decon_protocol->neutralize final_disposal Collect in Aqueous Hazardous Waste Container for Professional Disposal neutralize->final_disposal final_disposal->end

This compound Disposal Workflow

Safety and Handling Precautions

When handling this compound, it is crucial to adhere to the safety precautions outlined in the Safety Data Sheet (SDS). This includes using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4] All handling of the solid material or concentrated solutions should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4] In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.[5] If swallowed, seek immediate medical help.[4]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling Bromopride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bromopride hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects eyes from dust particles and splashes.
Skin Protection Chemical-resistant gloves (inspected before use, satisfying EU Directive 89/686/EEC and EN 374 standard), and impervious, fire/flame-resistant clothing.[1][2] A complete chemical-resistant suit may be necessary depending on the scale of work.[2]Prevents skin contact and absorption, which can be harmful.[1][2]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or irritation is experienced.[1] For nuisance dust, a P95 (US) or P1 (EU EN 143) respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]Protects against inhalation of harmful dust particles.[1][2]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1][2]

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][2]

Storage Plan

  • Container: Store in a tightly closed container.[1][2]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is 2-8 °C.[2]

  • Incompatibilities: Store separately from foodstuff containers and other incompatible materials.[1]

Emergency and First Aid Procedures

Immediate and appropriate responses to accidental exposure are crucial.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][2] Seek medical attention.[2]
Eye Contact Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[2]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Accidental Release Measures

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.[1][2]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]

  • Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

Disposal Plan

  • Unused Product: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service.[2] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of as unused product.[2]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Methodology

  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials, including the appropriate PPE.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder. Handle with care to avoid creating dust.

  • Solubilization: In the chemical fume hood, add the weighed this compound to a sterile container. Using a calibrated pipette, add the desired solvent (e.g., sterile water or DMSO) to the container.

  • Mixing: Gently swirl the container to dissolve the powder completely. If necessary, use a vortex mixer at a low speed to avoid splashing.

  • Storage: Once fully dissolved, label the container with the compound name, concentration, date, and your initials. Store the stock solution at the recommended temperature of 2-8 °C in a tightly sealed container.[2]

  • Decontamination: Decontaminate all surfaces and equipment used during the procedure. Dispose of all waste, including pipette tips and empty containers, according to the established disposal plan.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound safely.

Bromopride_Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat/Suit - Respirator (if needed) start->ppe handling Handle in Fume Hood: - Weighing - Solution Preparation ppe->handling storage Store Properly: - Tightly Sealed - 2-8 °C - Well-ventilated handling->storage spill Accidental Spill handling->spill disposal Waste Disposal: - Collect in sealed container - Follow institutional protocol handling->disposal end End of Procedure storage->end storage->disposal emergency Emergency Procedures: - Evacuate - First Aid - Seek Medical Attention spill->emergency emergency->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromopride hydrochloride
Reactant of Route 2
Reactant of Route 2
Bromopride hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。